L-Tyrosine ethyl ester
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-2-15-11(14)10(12)7-8-3-5-9(13)6-4-8/h3-6,10,13H,2,7,12H2,1H3/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBBWEQLNKVHYCX-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CC1=CC=C(C=C1)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20883574 | |
| Record name | L-Tyrosine, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20883574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
949-67-7 | |
| Record name | L-Tyrosine ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=949-67-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl tyrosine ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000949677 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Tyrosine, ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | L-Tyrosine, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20883574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl L-tyrosinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.220 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYL L-TYROSINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17RPW76A9G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of L-Tyrosine Ethyl Ester Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Tyrosine ethyl ester hydrochloride is a critical derivative of the amino acid L-tyrosine, widely employed as a building block in peptide synthesis and as an intermediate in the development of various pharmaceutical agents.[1][2] Its ethyl ester moiety enhances solubility in organic solvents, while the hydrochloride salt protects the reactive amino group, making it an ideal starting material for further chemical modifications.[3] This guide provides a comprehensive overview of the prevalent methods for its synthesis and purification, grounded in fundamental chemical principles and supported by detailed, field-proven protocols. We will delve into the causality behind experimental choices, offering insights to enable researchers to optimize reaction conditions and achieve high purity and yield.
The Core Chemistry: Fischer-Speier Esterification
The synthesis of L-Tyrosine ethyl ester hydrochloride is a classic example of the Fischer-Speier esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol.[4] In this case, the carboxylic acid group of L-Tyrosine reacts with ethanol in the presence of a strong acid catalyst to form the corresponding ethyl ester.
Causality of Component Selection:
-
L-Tyrosine: The chiral starting material. Its zwitterionic nature in neutral solutions means the amino group exists as -NH3+ and the carboxyl group as -COO-, rendering the carboxylate a poor electrophile.[5]
-
Ethanol (C₂H₅OH): Serves as both the reactant and, typically, the solvent. Using it in large excess is a key strategy to drive the reaction equilibrium towards the product side, in accordance with Le Châtelier's principle.[4]
-
Acid Catalyst: Essential for the reaction to proceed. Its primary role is to protonate the carboxylic acid's carbonyl oxygen, making the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by ethanol.[4] Simultaneously, the acid protonates the amino group, forming an ammonium salt (-NH₃⁺Cl⁻). This has the dual benefit of (a) preventing the amino group from acting as a competing nucleophile and (b) protecting it from undesired side reactions.
Reaction Mechanism
The mechanism proceeds through several equilibrium steps. The use of an acid catalyst that also acts as a dehydrating agent or the removal of water is crucial for achieving high yields.
Figure 1: Mechanism of the Fischer-Speier Esterification for L-Tyrosine.
Synthetic Protocols: A Practical Approach
While the core principle is consistent, several reagents can be used to generate the necessary acidic conditions. The most common and effective method involves the in situ generation of ethanolic hydrogen chloride using thionyl chloride (SOCl₂).
Preferred Method: Thionyl Chloride in Ethanol
This is often the method of choice in modern labs due to its efficiency and high yield. Thionyl chloride reacts vigorously with ethanol to produce hydrogen chloride (HCl) and sulfur dioxide (SO₂), both of which are gases, and ethyl sulfite. The in situ generation of HCl provides the necessary catalyst, and the reaction consumes any trace amounts of water, further driving the esterification forward.[6][7]
Reaction: SOCl₂ + 2 C₂H₅OH → 2 HCl + SO(OC₂H₅)₂
Detailed Experimental Protocol:
-
Apparatus Setup: Equip a three-necked round-bottom flask with a magnetic stirrer, a reflux condenser (with a drying tube or inert gas inlet), and an addition funnel. Ensure all glassware is thoroughly dried to prevent quenching the thionyl chloride.
-
Reagent Preparation: Suspend L-Tyrosine (1.0 eq) in anhydrous ethanol (approx. 5-10 mL per gram of tyrosine) in the reaction flask.
-
Controlled Addition: Cool the flask in an ice-salt bath to approximately -10 °C.[7] Slowly add thionyl chloride (1.2-1.5 eq) dropwise via the addition funnel over 30-60 minutes.
-
Causality: This slow, cooled addition is critical to control the highly exothermic reaction between thionyl chloride and ethanol. A rapid addition can cause a dangerous surge in temperature and pressure from the evolution of HCl and SO₂ gases.
-
-
Reaction: After the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux (approximately 78 °C) for 3-5 hours.
-
Monitoring: The reaction's progress can be monitored by Thin Layer Chromatography (TLC), using a mobile phase such as n-butanol:acetic acid:water (4:1:1). The disappearance of the L-Tyrosine spot (which typically remains at the baseline) indicates the completion of the reaction.[6]
Alternative Method: Bubbling HCl Gas
The traditional Fischer esterification involves preparing a saturated solution of anhydrous HCl in ethanol and then using this solution to esterify the amino acid.[5]
Detailed Experimental Protocol:
-
Catalyst Preparation: Bubble dry hydrogen chloride gas through a flask of anhydrous ethanol, cooled in an ice bath, until saturation is achieved (typically a 3-4 M solution).
-
Reaction: Add L-Tyrosine (1.0 eq) to the prepared ethanolic HCl solution.
-
Reflux: Heat the mixture under reflux for 4-6 hours.[5]
-
Monitoring: Monitor the reaction via TLC as described in the previous method.
Purification: From Crude Solid to Analytical Grade Product
Proper purification is paramount to obtaining L-Tyrosine ethyl ester hydrochloride suitable for sensitive downstream applications like peptide synthesis. The primary technique employed is recrystallization, which leverages differences in solubility between the desired product and impurities.
Figure 2: General workflow for the purification of L-Tyrosine Ethyl Ester HCl.
Detailed Purification Protocol:
-
Initial Isolation (Work-up):
-
After the reaction is complete, cool the flask to room temperature.
-
Remove the solvent (ethanol) under reduced pressure using a rotary evaporator. This will yield a viscous oil or a semi-solid residue.
-
To this residue, add a non-polar "anti-solvent" such as anhydrous diethyl ether or petroleum ether and triturate (stir/grind with a spatula).[6]
-
Causality: The ionic hydrochloride salt is highly soluble in the polar ethanol reaction medium but virtually insoluble in non-polar ethers. This addition causes the crude product to precipitate as a white solid, leaving many organic impurities dissolved in the ether.
-
-
Crude Product Collection:
-
Collect the precipitated white solid by vacuum filtration using a Büchner funnel.
-
Wash the solid cake with several portions of the anti-solvent (e.g., diethyl ether) to remove any remaining soluble impurities.
-
Dry the crude solid briefly to remove residual ether. At this stage, yields are often high (e.g., 80-95%), but the purity may not be sufficient.[6]
-
-
Recrystallization:
-
Transfer the crude solid to a clean Erlenmeyer flask.
-
Add the minimum amount of hot absolute ethanol required to just dissolve the solid completely.
-
Causality: The principle of recrystallization is to dissolve the product in a hot solvent in which it has high solubility, while impurities are either insoluble (and can be filtered off hot) or remain soluble upon cooling.
-
Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of large, pure crystals.
-
Once crystal formation appears complete, place the flask in an ice bath for 30-60 minutes to maximize the yield of the precipitate.
-
If crystallization is slow to initiate, scratching the inside of the flask with a glass rod or adding a seed crystal can be effective. Alternatively, one can slowly add an anti-solvent like diethyl ether to the ethanolic solution until turbidity persists, then warm to re-dissolve and cool slowly.[5]
-
-
Final Collection and Drying:
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold ethanol, followed by anhydrous diethyl ether.
-
Dry the final product in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to a constant weight.
-
Data Presentation and Quality Control
The identity and purity of the synthesized L-Tyrosine ethyl ester hydrochloride must be confirmed through analytical methods.
Table 1: Physical and Analytical Properties
| Property | Typical Value | Purpose |
| Appearance | White to off-white crystalline powder | Initial quality check[1][8] |
| Melting Point | 165-170 °C | Purity indicator; sharp range is key[1][8] |
| Yield | 80-95% (crude); 70-85% (purified) | Process efficiency measure[6] |
| Optical Rotation [α]D | +26° to +30° (c=5, C₂H₅OH) | Confirmation of stereochemical integrity[1] |
| Purity (TLC/HPLC) | ≥98% | Quantitative purity assessment[7][8] |
Self-Validating System: The process contains inherent checkpoints. A successful reaction is confirmed by TLC. The subsequent purification is validated by observing a sharp melting point within the accepted range and by HPLC analysis showing a single major peak. Finally, a correct optical rotation value confirms that the chiral center of the amino acid was not racemized during the synthesis.
Conclusion
The synthesis of L-Tyrosine ethyl ester hydrochloride via Fischer-Speier esterification, particularly using the thionyl chloride method, is a robust and high-yielding process. The core of the methodology lies in the acid-catalyzed esterification in an excess of ethanol, which is mechanistically well-understood. Success, however, is critically dependent on a carefully executed purification strategy, primarily recrystallization, to remove unreacted starting materials and by-products. By understanding the chemical principles behind each step—from the role of the acid catalyst to the logic of solvent/anti-solvent selection—researchers can reliably produce high-purity material essential for advancements in chemical biology and drug discovery.
References
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Nine Chongqing Chemdad Co., Ltd. (n.d.). L-Tyrosine Ethyl Ester Hydrochloride. Retrieved from [Link][1]
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Fengchen Group Co., Ltd. (n.d.). L-Tyrosine Ethyl Ester Hcl Or Hydrochloride BP EP USP CAS 4089-07-0. Retrieved from [Link]
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Joondan, N., et al. (2024). l-Tyrosine and l-DOPA: Promising scaffolds for the synthesis of biologically active compounds. Comptes Rendus Chimie, 27(S1), 1-22.[3]
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Google Patents. (2021). Preparation method of L-tyrosine derivative. (CN112920086A). Retrieved from [7]
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Diaion. (n.d.). Separation and Refining of Amino acids. Retrieved from [Link]
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- Antonino, M., et al. (2023). Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. Journal of the American Society for Mass Spectrometry, 34(12), 2735-2742.
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An In-depth Technical Guide to the Physical and Chemical Properties of L-Tyrosine Ethyl Ester
This guide provides a comprehensive overview of the physical and chemical properties of L-Tyrosine ethyl ester, a derivative of the amino acid L-tyrosine. It is intended for researchers, scientists, and professionals in drug development who utilize this compound in their work. This document delves into its structural features, physicochemical characteristics, and chemical behavior, supported by experimental data and established scientific literature.
Introduction: The Significance of L-Tyrosine Ethyl Ester
L-Tyrosine, a non-essential amino acid, is a fundamental building block for proteins and a precursor for the synthesis of critical neurotransmitters like dopamine, norepinephrine, and epinephrine.[1] Its ethyl ester derivative, L-Tyrosine ethyl ester, is of significant interest in pharmaceutical and nutraceutical research. The esterification of the carboxylic acid group enhances its lipophilicity, which can improve its solubility in organic solvents and potentially its bioavailability and membrane permeability in biological systems.[1][2] This modification makes it a valuable tool in drug delivery research and as an intermediate in the synthesis of more complex molecules, including peptides and other bioactive compounds.[2][3]
This guide will explore the foundational properties of L-Tyrosine ethyl ester, providing the technical insights necessary for its effective application in research and development.
Physicochemical Properties: A Quantitative Overview
The physical and chemical properties of L-Tyrosine ethyl ester are crucial for its handling, formulation, and application. These properties have been determined through various analytical techniques and are summarized below.
General and Physical Properties
L-Tyrosine ethyl ester is typically a white to off-white crystalline powder.[1][2] Its fundamental properties are detailed in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₅NO₃ | [4][5] |
| Molecular Weight | 209.25 g/mol | [4][5] |
| Appearance | White to off-white crystalline powder | [1][2][4] |
| Melting Point | 102 - 108 °C | [4][6] |
| Boiling Point | 343.3 °C at 760 mmHg | [2] |
| Density | 1.177 g/cm³ | [2][7] |
| Flash Point | 161.4 °C | [2] |
| Optical Rotation | [α]D²⁴ = +18 ± 2º (c=1 in EtOH) | [4] |
It is important to note that L-Tyrosine ethyl ester is often supplied and used as its hydrochloride salt (L-Tyrosine ethyl ester hydrochloride) to improve its stability and water solubility. The properties of the hydrochloride salt can differ, particularly its melting point, which is significantly higher at approximately 165-170 °C.[7]
Solubility Profile
The esterification of L-tyrosine significantly alters its solubility profile. L-Tyrosine ethyl ester exhibits good solubility in organic solvents such as ethanol and methanol, but has limited solubility in water.[1] The hydrochloride salt, conversely, is soluble in water.[8][9] This differential solubility is a key consideration in designing experimental protocols and formulation strategies. For instance, the free base form is more suitable for reactions in non-polar organic solvents, while the hydrochloride salt is preferred for aqueous-based systems.
Chemical Properties and Reactivity
The chemical behavior of L-Tyrosine ethyl ester is dictated by its functional groups: the primary amine, the phenolic hydroxyl group, and the ethyl ester.
Reactivity of Functional Groups
-
Amino Group: The primary amine is nucleophilic and can undergo reactions typical of amines, such as acylation, alkylation, and Schiff base formation.[3] This is a common site for modification in the synthesis of peptides and other derivatives.
-
Phenolic Hydroxyl Group: The hydroxyl group on the phenyl ring is weakly acidic and can be deprotonated to form a phenoxide ion. It can also undergo etherification and esterification reactions, though typically under more forcing conditions than the carboxylic acid.
-
Ethyl Ester Group: The ester group is susceptible to hydrolysis, either acid- or base-catalyzed, to yield L-tyrosine and ethanol. This property is fundamental to its role as a prodrug, where enzymatic hydrolysis in vivo can release the active L-tyrosine.[10]
Synthesis
L-Tyrosine ethyl ester is typically synthesized via Fischer esterification of L-tyrosine. This reaction involves treating L-tyrosine with ethanol in the presence of a strong acid catalyst, such as hydrogen chloride or thionyl chloride.[6] The use of ethanolic hydrogen chloride directly yields L-tyrosine ethyl ester hydrochloride.[6] The free base can be obtained by neutralizing the hydrochloride salt with a base, such as ammonia in chloroform.[6]
Stability and Storage
L-Tyrosine ethyl ester should be stored in a cool, dry place, typically at 0-8 °C, to prevent degradation.[4] The hydrochloride salt is generally more stable than the free base. Both forms should be protected from moisture to prevent hydrolysis of the ester group.
Spectroscopic and Analytical Characterization
A variety of analytical techniques are employed to confirm the identity and purity of L-Tyrosine ethyl ester.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR and ¹³C NMR spectroscopy are powerful tools for structural elucidation. The ¹H NMR spectrum of L-Tyrosine ethyl ester will show characteristic signals for the aromatic protons, the alpha-proton, the beta-protons, and the ethyl group protons. The ¹³C NMR spectrum will similarly display distinct peaks for each unique carbon atom in the molecule.[11]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of L-Tyrosine ethyl ester will exhibit characteristic absorption bands for the O-H stretch of the phenolic hydroxyl group, the N-H stretch of the primary amine, the C=O stretch of the ester, and the aromatic C-H and C=C stretches.[5]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The mass spectrum of L-Tyrosine ethyl ester will show a molecular ion peak corresponding to its molecular weight (209.25 g/mol ).[5][12]
Purity Analysis
Purity is often assessed by techniques such as Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).[4] Titration can also be used to determine the assay of the compound.[4]
Applications in Research and Development
The unique properties of L-Tyrosine ethyl ester make it a versatile compound in several areas of scientific research.
-
Drug Delivery and Prodrugs: Its enhanced lipophilicity makes it a candidate for prodrug strategies to improve the delivery of L-tyrosine to the central nervous system.[2]
-
Peptide Synthesis: It serves as a protected form of L-tyrosine, with the carboxylic acid group blocked as an ethyl ester, making it a useful building block in peptide synthesis.[2]
-
Neuroscience Research: It is used to study the effects of increased tyrosine levels on neurotransmitter synthesis and cognitive function.[4]
-
Nutraceuticals and Dietary Supplements: It is incorporated into supplements aimed at enhancing mood and cognitive performance.[4]
Experimental Protocols
Protocol for Synthesis of L-Tyrosine Ethyl Ester Hydrochloride
Objective: To synthesize L-Tyrosine ethyl ester hydrochloride from L-tyrosine via Fischer esterification.
Materials:
-
L-Tyrosine
-
Anhydrous Ethanol
-
Thionyl chloride (SOCl₂) or anhydrous hydrogen chloride gas
-
Reaction flask with reflux condenser and drying tube
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Petroleum ether
Procedure:
-
Add L-tyrosine to a reaction flask containing anhydrous ethanol.
-
Cool the flask in an ice bath.
-
Slowly add thionyl chloride dropwise to the stirred suspension.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Concentrate the solution under reduced pressure using a rotary evaporator.
-
Add petroleum ether to the concentrated residue to precipitate the white solid product.
-
Collect the solid by filtration, wash with petroleum ether, and dry under vacuum.[6]
Protocol for Purity Determination by HPLC
Objective: To determine the purity of L-Tyrosine ethyl ester using reverse-phase HPLC.
Materials:
-
L-Tyrosine ethyl ester sample
-
HPLC system with a UV detector
-
C18 reverse-phase column
-
Mobile phase: A suitable mixture of a buffered aqueous solution (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). The exact composition should be optimized.
-
Filtered and degassed solvents
Procedure:
-
Prepare a standard solution of L-Tyrosine ethyl ester of known concentration in the mobile phase.
-
Prepare a sample solution of the synthesized or purchased L-Tyrosine ethyl ester in the mobile phase.
-
Set the HPLC conditions:
-
Column: C18, with appropriate dimensions and particle size.
-
Mobile Phase: Isocratic or gradient elution with a filtered and degassed mixture of aqueous buffer and organic solvent.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Determined by the UV absorbance maximum of L-Tyrosine ethyl ester (around 275 nm).
-
Injection Volume: Typically 10-20 µL.
-
-
Inject the standard solution to determine the retention time and peak area.
-
Inject the sample solution.
-
Calculate the purity of the sample by comparing the peak area of the main component to the total area of all peaks in the chromatogram.
Conclusion
L-Tyrosine ethyl ester is a chemically and biologically significant derivative of L-tyrosine. Its physicochemical properties, particularly its enhanced lipophilicity and reactivity of its functional groups, make it a valuable tool in drug development, peptide synthesis, and neuroscience research. A thorough understanding of its properties, as detailed in this guide, is essential for its effective and reliable use in scientific applications.
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The Solubility Profile of L-Tyrosine Ethyl Ester: A Comprehensive Guide for Researchers
An In-Depth Technical Guide
Prepared by: Gemini, Senior Application Scientist
Introduction: Understanding L-Tyrosine Ethyl Ester
L-Tyrosine ethyl ester is an ethyl ester derivative of the non-essential amino acid L-tyrosine.[1][2] In its pure form, it typically presents as a white to off-white crystalline powder.[1][3][4] This modification of the parent amino acid is of significant interest in biochemical research, pharmaceutical development, and nutraceutical formulations. The primary rationale for the esterification of L-tyrosine is to enhance its lipophilicity, which can improve membrane permeability and bioavailability.[1][3] It serves as a crucial precursor in the synthesis of neurotransmitters like dopamine and is utilized in studies of amino acid metabolism and peptide synthesis.[4][5] A thorough understanding of its solubility in various solvent systems is paramount for its effective application, from designing drug delivery systems to formulating stable solutions for cell culture and enzymatic assays.
This guide provides a detailed examination of the solubility characteristics of L-Tyrosine ethyl ester, the underlying chemical principles, standardized methodologies for solubility determination, and practical insights for laboratory professionals.
Core Principles: The Molecular Basis of Solubility
The solubility of a compound is dictated by the interplay of intermolecular forces between the solute (L-Tyrosine ethyl ester) and the solvent. The principle of "like dissolves like" is the foundational concept. The molecular structure of L-Tyrosine ethyl ester possesses distinct polar and non-polar regions, which govern its behavior in different solvents.
-
Polar Moieties : The molecule contains a primary amine group (-NH₂), a phenolic hydroxyl group (-OH), and an ester group (-COOC₂H₅). These groups can participate in hydrogen bonding and dipole-dipole interactions, favoring solubility in polar protic and aprotic solvents.
-
Non-Polar Moieties : The aromatic benzene ring and the ethyl group of the ester constitute the non-polar, hydrophobic regions of the molecule. These parts interact favorably with non-polar or less polar organic solvents through van der Waals forces.
The overall solubility in a given solvent is a net result of the energy required to break the solute-solute and solvent-solvent interactions versus the energy gained from forming new solute-solvent interactions.
Sources
L-Tyrosine Ethyl Ester: A Technical Guide to its Mechanism of Action as a Pro-Drug
Abstract
L-tyrosine, a critical precursor to catecholamine neurotransmitters, is hampered in its therapeutic and research applications by its poor aqueous solubility. This guide provides an in-depth technical analysis of L-Tyrosine Ethyl Ester (L-TEE) as a pro-drug strategy to overcome this limitation. We will explore the physicochemical rationale behind this approach, the detailed mechanism of enzymatic conversion, and the experimental methodologies required to characterize its efficacy. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of L-TEE as a bioavailable source of L-tyrosine.
Introduction: The Rationale for a Pro-Drug Approach
L-tyrosine is a non-essential amino acid that serves as a rate-limiting precursor for the synthesis of key neurotransmitters, including dopamine, norepinephrine, and epinephrine. Its supplementation has been investigated for improving cognitive function under stress and for conditions where catecholamine levels are compromised. However, the therapeutic potential of L-tyrosine is often limited by its low water solubility (approximately 0.45 mg/mL at neutral pH), which can impede its formulation and absorption.[1]
To address this challenge, pro-drug strategies have been employed. A pro-drug is an inactive or less active molecule that is converted into the active parent drug in vivo, often through enzymatic processes. The primary goal of a pro-drug is to improve the physicochemical or pharmacokinetic properties of the parent drug. In the case of L-tyrosine, esterification of the carboxylic acid group to form L-Tyrosine Ethyl Ester (L-TEE) is a key strategy to enhance its utility.
The ethyl ester modification increases the lipophilicity of the L-tyrosine molecule and, in its hydrochloride salt form, significantly improves aqueous solubility.[2][3][4][5][6] This dual improvement in properties is hypothesized to lead to enhanced absorption and bioavailability compared to the parent amino acid.
Physicochemical Properties: L-Tyrosine vs. L-Tyrosine Ethyl Ester
The esterification of L-tyrosine with ethanol fundamentally alters its physicochemical properties, making it a more viable candidate for drug delivery.
| Property | L-Tyrosine | L-Tyrosine Ethyl Ester (L-TEE) | L-Tyrosine Ethyl Ester HCl | Significance |
| Molecular Weight | 181.19 g/mol | 209.25 g/mol [7] | 245.7 g/mol [3][4] | Increased molecular weight due to the addition of the ethyl group and HCl. |
| Aqueous Solubility | ~0.45 mg/mL[1] | Limited solubility in water.[3] | ~368.5 mg/mL (estimated)[2][3][4][5] | The hydrochloride salt of L-TEE demonstrates a dramatic increase in aqueous solubility, overcoming a major limitation of L-tyrosine. |
| LogP | -2.26 (predicted) | 1.52540[2] | 1.060 (estimated for the salt)[3] | The higher LogP value of L-TEE indicates increased lipophilicity, which can facilitate passage across biological membranes. |
Mechanism of Action: The Enzymatic Conversion of L-TEE to L-Tyrosine
The efficacy of L-TEE as a pro-drug is entirely dependent on its efficient conversion back to L-tyrosine within the body. This biotransformation is primarily mediated by a class of enzymes known as carboxylesterases .
The Role of Carboxylesterases
Carboxylesterases (CES) are a superfamily of serine hydrolases ubiquitously present in the body, with high concentrations found in the liver, small intestine, and blood plasma.[8] These enzymes are responsible for the hydrolysis of a wide range of ester-containing endogenous and exogenous compounds, including many pro-drugs. The general reaction for the hydrolysis of L-TEE is as follows:
L-Tyrosine Ethyl Ester + H₂O --(Carboxylesterase)--> L-Tyrosine + Ethanol
This enzymatic cleavage of the ethyl ester bond liberates the free L-tyrosine, which can then enter its metabolic pathways, including the synthesis of catecholamines.
Enzymatic Kinetics and Efficiency
-
Substrate Specificity of Carboxylesterases: Different isoforms of carboxylesterases (e.g., CES1 and CES2 in humans) exhibit varying substrate specificities. The structural features of the pro-drug, such as the size of the alcohol moiety and the nature of the parent molecule, can affect the binding affinity (Km) and the catalytic rate (Vmax).[9][10]
-
Tissue Distribution of Esterases: The high concentration of carboxylesterases in the liver and intestine suggests that a significant portion of orally administered L-TEE would be rapidly hydrolyzed upon absorption.
The successful conversion of L-tyrosine methyl ester, a close analog, into L-tyrosine in vivo with a substantial increase in bioavailability, supports the hypothesis that simple alkyl esters of tyrosine are efficiently processed by endogenous esterases.[11]
Figure 1: A simplified diagram illustrating the conversion of L-Tyrosine Ethyl Ester (L-TEE) to L-Tyrosine by carboxylesterases and its subsequent entry into the catecholamine synthesis pathway.
Experimental Protocols for Characterization
The validation of L-TEE as an effective pro-drug requires rigorous experimental evaluation. The following sections outline key experimental workflows.
In Vitro Hydrolysis Assay
This assay is crucial for determining the rate and extent of L-TEE conversion to L-tyrosine in a simulated biological environment. Liver microsomes are a common in vitro model as they are rich in drug-metabolizing enzymes, including carboxylesterases.[12][13][14][15]
Objective: To quantify the rate of L-TEE hydrolysis to L-tyrosine by liver microsomes.
Materials:
-
L-Tyrosine Ethyl Ester (L-TEE)
-
L-Tyrosine standard
-
Pooled human or rodent liver microsomes[12]
-
NADPH regenerating system (optional, to assess concomitant phase I metabolism)[12]
-
Phosphate buffer (pH 7.4)
-
Acetonitrile or other suitable organic solvent for reaction termination
-
HPLC system with UV or fluorescence detector
-
C18 reversed-phase HPLC column
Protocol:
-
Preparation of Reagents:
-
Incubation:
-
Pre-warm the microsomal suspension and L-TEE solution at 37°C for 5 minutes.
-
Initiate the reaction by adding L-TEE to the microsomal suspension to achieve the desired final concentration.
-
Incubate the mixture at 37°C with gentle agitation.
-
Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Reaction Termination and Sample Preparation:
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile to each aliquot.
-
Vortex the samples and centrifuge to precipitate proteins.
-
Collect the supernatant for HPLC analysis.
-
-
HPLC Analysis:
-
Analyze the supernatant using a validated HPLC method to quantify the concentrations of both L-TEE and L-tyrosine.
-
A C18 column with a mobile phase of acetonitrile and water with a suitable buffer is a common starting point.
-
Detection can be achieved via UV absorbance or fluorescence for enhanced sensitivity.
-
Figure 2: A flowchart outlining the key steps in the in vitro hydrolysis assay of L-TEE using liver microsomes.
In Vivo Pharmacokinetic Study
An in vivo study is essential to determine the pharmacokinetic profile of L-TEE and to compare its bioavailability to that of L-tyrosine. Rodent models, such as rats or mice, are commonly used for such studies.[11][16][17]
Objective: To compare the plasma concentration-time profiles and key pharmacokinetic parameters (Cmax, Tmax, AUC) of L-tyrosine following oral administration of L-TEE versus L-tyrosine.
Study Design:
-
Animals: Male Sprague-Dawley rats (or a similar rodent model).
-
Groups:
-
Group 1: Oral administration of L-tyrosine (e.g., in a suspension).
-
Group 2: Oral administration of an equimolar dose of L-TEE.
-
Group 3: Intravenous administration of L-tyrosine (for bioavailability calculation).
-
-
Dosing: A single oral gavage or intravenous injection.
-
Blood Sampling: Collect serial blood samples from the tail vein or other appropriate site at predetermined time points (e.g., 0, 15, 30, 60, 120, 240, 480 minutes) post-dosing.
-
Sample Processing: Centrifuge blood samples to obtain plasma, which is then stored at -80°C until analysis.
Sample Analysis:
-
Plasma samples are processed (e.g., by protein precipitation) and analyzed by a validated HPLC method to determine the concentration of L-tyrosine.
Data Analysis:
-
Plot the mean plasma L-tyrosine concentration versus time for each group.
-
Calculate the following pharmacokinetic parameters:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): A measure of total drug exposure.
-
-
Calculate the relative oral bioavailability of L-tyrosine from L-TEE compared to L-tyrosine administration.
Conclusion
L-Tyrosine Ethyl Ester represents a promising pro-drug strategy to enhance the delivery of L-tyrosine. Its improved physicochemical properties, particularly the increased aqueous solubility of its hydrochloride salt, address a key limitation of the parent amino acid. The mechanism of action relies on efficient enzymatic hydrolysis by ubiquitous carboxylesterases to release L-tyrosine in vivo. The experimental protocols outlined in this guide provide a framework for the comprehensive evaluation of L-TEE's efficacy as a pro-drug. Further research, particularly detailed pharmacokinetic and pharmacodynamic studies, will be crucial in fully elucidating the therapeutic potential of this compound.
References
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L-tyrosine ethyl ester hydrochloride. (n.d.). ChemBK. Retrieved January 4, 2026, from [Link]
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L-Tyrosine Ethyl Ester Hydrochloride Nine Chongqing Chemdad Co. ,Ltd. (n.d.). Chemdad. Retrieved January 4, 2026, from [Link]
- Gong, L., et al. (2018). Solubility of l-tyrosine in aqueous solutions of methanol, ethanol, n-propanol and dimethyl sulfoxide: Experimental determination and preferential solvation analysis. The Journal of Chemical Thermodynamics, 124, 123-132.
- Laizure, S. C., et al. (2013). Biochemical and molecular analysis of carboxylesterase-mediated hydrolysis of cocaine and heroin. Journal of Pharmacology and Experimental Therapeutics, 344(2), 365-374.
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Solubility of L-tyrosine in aqueous solutions of methanol, ethanol, n-propanol and dimethyl sulfoxide: Experimental determination and preferential solvation analysis. (2018). ResearchGate. Retrieved January 4, 2026, from [Link]
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Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. (n.d.). National Cancer Institute. Retrieved January 4, 2026, from [Link]
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L-Tyrosine solubility. (2024, May 5). Reddit. Retrieved January 4, 2026, from [Link]
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In Vivo PK and TK. (n.d.). BioDuro. Retrieved January 4, 2026, from [Link]
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In Vitro Drug Metabolism Using Liver Microsomes. (2016). ResearchGate. Retrieved January 4, 2026, from [Link]
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In Vitro Drug Metabolism Using Liver Microsomes. (2016). PubMed. Retrieved January 4, 2026, from [Link]
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In Vitro Hydrolysis and Trans-esterification of a Novel Ethyl Ester Prodrug, CDP323, in Human Liver and Intestinal Microsomes. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]
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In Vitro Drug Metabolism Using Liver Microsomes. (2016). Flinders University. Retrieved January 4, 2026, from [Link]
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Enhanced stereodivergent evolution of carboxylesterase for efficient kinetic resolution of near-symmetric esters through machine learning. (2024). ResearchGate. Retrieved January 4, 2026, from [Link]
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Initial Investigations into the Neurochemical Effects of L-Tyrosine Ethyl Ester: A Technical Guide for Researchers
Abstract
L-Tyrosine, a non-essential amino acid, serves as the metabolic precursor to the catecholamine neurotransmitters dopamine, norepinephrine, and epinephrine, which are pivotal in regulating cognitive function, mood, and the physiological response to stress.[1][2] The therapeutic and nootropic applications of L-Tyrosine are, however, potentially limited by its transport kinetics across the blood-brain barrier (BBB).[3][4] L-Tyrosine ethyl ester (LTEE), a more lipophilic derivative, has been synthesized with the hypothesis of enhanced central nervous system bioavailability.[5][6] This technical guide provides a comprehensive framework for the initial in-vitro and in-vivo investigation of the neurochemical effects of LTEE. It is designed for researchers, scientists, and drug development professionals, offering a structured approach to elucidating the pharmacokinetics and pharmacodynamics of this compound. The guide details experimental protocols for assessing LTEE's impact on the rate-limiting enzyme in catecholamine synthesis, tyrosine hydroxylase, its influence on extracellular dopamine and norepinephrine levels in key brain regions, and its potential for direct interactions with dopaminergic and adrenergic receptors.
Introduction: The Rationale for Investigating L-Tyrosine Ethyl Ester
The synthesis of dopamine and norepinephrine is critically dependent on the availability of L-Tyrosine in the brain.[7][8] Tyrosine is actively transported across the blood-brain barrier by the large neutral amino acid (LNAA) transporter.[9] Under conditions of high neuronal activity and increased catecholamine turnover, the rate of tyrosine hydroxylation by tyrosine hydroxylase (TH), the rate-limiting step in this pathway, can become substrate-limited.[4][10] Therefore, strategies to increase brain tyrosine levels have been a focus of research for enhancing cognitive performance and treating disorders associated with catecholamine dysfunction.
L-Tyrosine ethyl ester is an esterified form of L-Tyrosine, a modification intended to increase its lipophilicity.[6][11] The ethyl group is hypothesized to facilitate more efficient passage across the blood-brain barrier, potentially leading to higher and more sustained elevations in brain tyrosine concentrations compared to the oral administration of L-Tyrosine itself.[12] Once in the central nervous system, it is presumed that endogenous esterases cleave the ethyl group, liberating L-Tyrosine to enter the catecholamine synthesis pathway. This guide outlines the essential experiments to test these hypotheses and characterize the neurochemical profile of LTEE.
The Catecholamine Synthesis Pathway: The Central Role of L-Tyrosine
A foundational understanding of the catecholamine synthesis pathway is essential for investigating the effects of LTEE. The pathway begins with the conversion of L-Tyrosine to L-DOPA (L-3,4-dihydroxyphenylalanine) by the enzyme tyrosine hydroxylase.[13] This is the rate-limiting step and is subject to feedback inhibition by dopamine and other catecholamines.[13] L-DOPA is then rapidly decarboxylated by aromatic L-amino acid decarboxylase (AADC) to form dopamine.[14] In noradrenergic neurons, dopamine is further converted to norepinephrine by dopamine-β-hydroxylase.[15]
Caption: The enzymatic conversion of L-Tyrosine to catecholamines.
Phase 1: In-Vitro Characterization of L-Tyrosine Ethyl Ester
The initial phase of investigation focuses on the direct interaction of LTEE with the primary enzyme in the catecholamine synthesis pathway.
Tyrosine Hydroxylase Activity Assay
The primary hypothesis is that LTEE acts as a pro-drug, increasing the substrate pool for tyrosine hydroxylase. A direct assessment of its effect on TH activity is crucial.
Objective: To determine if LTEE, or its hydrolyzed form, can serve as a substrate for tyrosine hydroxylase and to assess if LTEE directly modulates enzyme activity.
Methodology: A common method for assessing TH activity involves measuring the production of L-DOPA. A real-time colorimetric assay offers high throughput and continuous monitoring.[16][17]
Experimental Protocol: Real-Time Colorimetric TH Activity Assay
-
Reagent Preparation:
-
Recombinant Tyrosine Hydroxylase (human, rat)
-
L-Tyrosine stock solution (substrate)
-
L-Tyrosine ethyl ester hydrochloride stock solution (test compound)
-
(6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4) (cofactor)[18]
-
Catalase
-
Fe(NH₄)₂(SO₄)₂ (iron source)
-
Sodium periodate
-
HEPES buffer (pH 7.0)
-
-
-
Prepare a master mix containing HEPES buffer, catalase, BH4, and Fe²⁺.
-
In a 96-well plate, add the master mix to each well.
-
Add varying concentrations of L-Tyrosine (for standard curve) or LTEE to respective wells.
-
To a subset of wells with LTEE, add a purified esterase to assess the effect of the hydrolyzed product.
-
Add sodium periodate to all wells. This will oxidize the newly formed L-DOPA to dopachrome, a colored product.[16]
-
Initiate the reaction by adding a pre-determined concentration of tyrosine hydroxylase to each well.
-
Immediately place the plate in a microplate reader and measure the absorbance at 475 nm every minute for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of dopachrome formation (change in absorbance per minute) for each concentration of L-Tyrosine and LTEE.
-
Compare the kinetic parameters (Vmax, Km) for L-Tyrosine and hydrolyzed LTEE.
-
Assess if unhydrolyzed LTEE has any inhibitory or allosteric effects on the enzyme.
-
Expected Outcomes: This assay will determine if LTEE can be utilized by tyrosine hydroxylase and if its efficacy is dependent on prior hydrolysis to L-Tyrosine.
Phase 2: In-Vivo Neurochemical Profiling
This phase aims to investigate the effects of systemically administered LTEE on brain catecholamine levels in a living organism.
In-Vivo Microdialysis
In-vivo microdialysis is a powerful technique for measuring the extracellular concentrations of neurotransmitters in specific brain regions of awake, freely moving animals.[20][21]
Objective: To measure the effect of acute LTEE administration on extracellular dopamine and norepinephrine levels in a functionally relevant brain region, such as the striatum or prefrontal cortex.
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L-Tyrosine Ethyl Ester: A Technical Guide to its Role as a Neurotransmitter Precursor
Abstract
This technical guide provides a comprehensive overview of L-Tyrosine Ethyl Ester as a prodrug for L-Tyrosine and its subsequent role as a precursor to the catecholamine neurotransmitters: dopamine, norepinephrine, and epinephrine. The rationale for utilizing an esterified form of L-Tyrosine to potentially enhance bioavailability is discussed in the context of overcoming the limitations of L-Tyrosine supplementation. This document details the enzymatic conversion of L-Tyrosine Ethyl Ester to L-Tyrosine and the downstream enzymatic cascade responsible for catecholamine synthesis. Detailed, field-proven experimental protocols are provided for the in vitro and in vivo characterization of L-Tyrosine Ethyl Ester, including methods for assessing its hydrolysis, and its impact on neurotransmitter levels using techniques such as in vivo microdialysis coupled with high-performance liquid chromatography (HPLC). This guide is intended for researchers, scientists, and drug development professionals working in the fields of neuroscience, pharmacology, and neurochemistry.
Introduction: The Rationale for L-Tyrosine Prodrugs
L-Tyrosine, a non-essential amino acid, is the metabolic precursor to the catecholamine neurotransmitters—dopamine, norepinephrine, and epinephrine—which are fundamental to numerous physiological and cognitive processes, including mood, motivation, attention, and the 'fight-or-flight' response.[1][2] The synthesis of these neurotransmitters is dependent on the availability of L-Tyrosine in the brain.[3] Consequently, supplementation with L-Tyrosine has been investigated as a therapeutic strategy to support cognitive function and mitigate the effects of stress, which can deplete catecholamine levels.[1]
However, the efficacy of direct L-Tyrosine supplementation can be limited by its physicochemical properties, such as its moderate solubility in water. Prodrug strategies, such as the esterification of L-Tyrosine to form L-Tyrosine Ethyl Ester, represent a promising approach to enhance its bioavailability and subsequent delivery to the central nervous system.[4] The esterification of the carboxylic acid moiety of L-Tyrosine to its ethyl ester is hypothesized to increase its lipophilicity, potentially facilitating its absorption and transport across biological membranes, including the blood-brain barrier (BBB).
The Biochemical Pathway: From Prodrug to Neurotransmitter
The journey of L-Tyrosine Ethyl Ester from a supplementary compound to a functional neurotransmitter involves a two-stage process: enzymatic hydrolysis to L-Tyrosine, followed by the well-established catecholamine synthesis pathway.
Enzymatic Hydrolysis of L-Tyrosine Ethyl Ester
Upon administration, L-Tyrosine Ethyl Ester is hydrolyzed by non-specific esterases, which are abundant in the body, particularly in the liver and blood plasma, to yield L-Tyrosine and ethanol.[5][6] This conversion is critical for the subsequent utilization of L-Tyrosine in the brain.
dot
Caption: The catecholamine synthesis pathway.
Comparative Bioavailability: L-Tyrosine Ethyl Ester vs. L-Tyrosine
A critical aspect of evaluating L-Tyrosine Ethyl Ester as a prodrug is its bioavailability relative to L-Tyrosine. While direct comparative studies on the ethyl ester are limited, research on the closely related L-Tyrosine methyl ester provides valuable insights. A study in mice demonstrated that intraperitoneal administration of L-Tyrosine methyl ester resulted in a substantial increase in brain tyrosine levels, comparable to that of L-Tyrosine administration. [4]Notably, both L-Tyrosine and its methyl ester were found to be more effective at increasing brain tyrosine levels than N-Acetyl-L-Tyrosine. [4]
| Compound | Administration Route | Relative Efficacy in Increasing Brain Tyrosine | Reference |
|---|---|---|---|
| L-Tyrosine | Oral | High | [4] |
| L-Tyrosine Methyl Ester | Intraperitoneal | High (comparable to L-Tyrosine) | [4] |
| N-Acetyl-L-Tyrosine | Intraperitoneal | Low | [4]|
Table 1: Comparative Efficacy of L-Tyrosine and its Prodrugs in Elevating Brain Tyrosine Levels in Mice.
Experimental Protocols
The following protocols provide a framework for the in vitro and in vivo evaluation of L-Tyrosine Ethyl Ester as a neurotransmitter precursor.
In Vitro Enzymatic Hydrolysis of L-Tyrosine Ethyl Ester
This protocol describes a method to assess the conversion of L-Tyrosine Ethyl Ester to L-Tyrosine using porcine liver esterase, a commonly used model enzyme. [5] Objective: To quantify the rate of L-Tyrosine formation from L-Tyrosine Ethyl Ester catalyzed by porcine liver esterase.
Materials:
-
L-Tyrosine Ethyl Ester Hydrochloride
-
Porcine Liver Esterase (PLE)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
HPLC system with a C18 column and UV or fluorescence detector
-
Perchloric acid or trichloroacetic acid for reaction quenching
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of L-Tyrosine Ethyl Ester Hydrochloride in PBS (e.g., 10 mM).
-
Prepare a stock solution of Porcine Liver Esterase in PBS (e.g., 100 units/mL).
-
Prepare a series of L-Tyrosine standards in PBS for HPLC calibration.
-
-
Enzymatic Reaction:
-
In a microcentrifuge tube, combine PBS, L-Tyrosine Ethyl Ester Hydrochloride solution to achieve the desired final substrate concentration (e.g., 1 mM).
-
Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the Porcine Liver Esterase solution (e.g., to a final concentration of 1 unit/mL).
-
Incubate the reaction at 37°C.
-
-
Time-Course Sampling and Quenching:
-
At various time points (e.g., 0, 5, 10, 20, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding an equal volume of ice-cold perchloric acid (e.g., 10%).
-
Vortex and centrifuge to pellet the precipitated protein.
-
-
HPLC Analysis:
Caption: Workflow for in vivo microdialysis experiment.
Conclusion
L-Tyrosine Ethyl Ester holds promise as a prodrug to enhance the delivery of L-Tyrosine, the precursor to the vital catecholamine neurotransmitters. Its potential for increased bioavailability compared to L-Tyrosine warrants further investigation. The experimental protocols outlined in this guide provide a robust framework for researchers to systematically evaluate the efficacy of L-Tyrosine Ethyl Ester in modulating neurotransmitter synthesis and release. Such studies are crucial for advancing our understanding of how targeted nutritional interventions can support neurological health and cognitive function.
References
- Topin, J., Grahn, H., & Farde, L. (1989). Brain tyrosine increases after treating with prodrugs: comparison with tyrosine. Journal of Pharmacy and Pharmacology, 41(11), 789-791.
- Killian, D. M., Chikhale, P. J., & Poduslo, J. F. (2000). Blood-brain barrier transport of L-tyrosine Conjugates: a model study for the brain targeting using large neutral amino acid transport system. Journal of Drug Targeting, 8(6), 395-401.
- DeJesus, O. T., Endres, C. J., Murali, D., & Nickles, R. J. (2000). Effect of 6-fluoro-m-tyrosine on dopamine release and metabolism in rat striatum using in vivo microdialysis. Life Sciences, 67(19), 2411-2418.
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Exploring the potential antioxidant properties of L-Tyrosine ethyl ester
An In-Depth Technical Guide to Investigating the Potential Antioxidant Properties of L-Tyrosine Ethyl Ester
Foreword: From Amino Acid to Antioxidant Candidate
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a well-established contributor to cellular damage and the pathogenesis of numerous chronic diseases. The scientific community's quest for effective antioxidant compounds is therefore relentless. L-Tyrosine, a phenolic amino acid, possesses inherent chemical features suggestive of antioxidant activity, and indeed, studies have confirmed its ability to scavenge free radicals and chelate metals in vitro.[1][2] However, the narrative is complex, with some research indicating that high concentrations of L-Tyrosine may paradoxically induce oxidative stress in vivo, potentially contributing to the pathophysiology of conditions like hypertyrosinemia.[3][4][5]
This guide focuses on L-Tyrosine ethyl ester (L-TEE) , a synthetic derivative designed to improve the lipophilicity and, theoretically, the bioavailability of the parent amino acid.[6][7] The esterification of L-Tyrosine's carboxyl group may enhance its ability to cross cellular membranes, potentially delivering the phenolic antioxidant moiety more efficiently to intracellular sites of oxidative stress.[7] This document serves as a comprehensive technical framework for researchers, scientists, and drug development professionals. It is designed not as a rigid protocol, but as a strategic guide to systematically explore, validate, and characterize the potential antioxidant properties of L-Tyrosine ethyl ester, from fundamental chemical reactions to complex biological systems.
Part 1: Foundational Concepts & Mechanistic Hypotheses
A thorough investigation begins with a clear understanding of the molecule's properties and the formulation of testable hypotheses. The potential antioxidant activity of L-TEE is not a single property but a composite of several possible mechanisms.
Chemical Profile of L-Tyrosine Ethyl Ester
L-Tyrosine ethyl ester (CAS No: 949-67-7) is the ethyl ester derivative of L-Tyrosine.[6] The key modification is the conversion of the carboxylic acid group to an ethyl ester. This seemingly minor change has significant implications:
-
Increased Lipophilicity: The addition of the ethyl group reduces the molecule's overall polarity compared to the zwitterionic L-Tyrosine. This is predicted to enhance its permeability across lipid-rich biological membranes.
-
Metabolic Lability: Ester bonds are susceptible to hydrolysis by esterase enzymes present in plasma and within cells.[8] It is therefore critical to consider that the biological effects of L-TEE administration could be mediated by the intact ester, its metabolite L-Tyrosine, or a combination of both.
| Property | L-Tyrosine | L-Tyrosine Ethyl Ester |
| Molecular Formula | C₉H₁₁NO₃ | C₁₁H₁₅NO₃ |
| Molecular Weight | 181.19 g/mol | 209.24 g/mol [9] |
| Appearance | White crystalline powder | White to off-white powder[6] |
| Key Functional Groups | Phenolic hydroxyl, Amine, Carboxylic acid | Phenolic hydroxyl, Amine, Ethyl ester[6] |
Hypothesized Mechanisms of Antioxidant Action
The investigation into L-TEE's antioxidant potential should be guided by two primary hypotheses: direct radical scavenging and indirect modulation of cellular antioxidant defenses.
1.2.1. Direct Radical Scavenging The phenolic ring of tyrosine is the cornerstone of its direct antioxidant capability. The hydroxyl (-OH) group can donate a hydrogen atom (H•) to neutralize highly reactive free radicals (R•), thereby terminating damaging radical chain reactions. The resulting tyrosyl radical is relatively stable due to resonance delocalization of the unpaired electron around the aromatic ring, making the initial donation energetically favorable.
1.2.2. Indirect Cellular Antioxidant Effects Beyond direct chemical quenching, a compound can exert antioxidant effects by upregulating the cell's own defense machinery. The primary pathway governing this response is the Keap1-Nrf2-ARE signaling pathway .[10][11] Under basal conditions, the transcription factor Nrf2 is bound in the cytoplasm by its inhibitor, Keap1, which targets it for degradation.[12] Upon exposure to oxidative or electrophilic stress, Keap1 releases Nrf2, allowing it to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of numerous cytoprotective genes, initiating their transcription.[13] These genes include enzymes responsible for detoxification (e.g., NQO1) and glutathione synthesis and regeneration (e.g., GCLC, GSR), as well as heme oxygenase-1 (HO-1).[11] A key hypothesis is that L-TEE or its metabolites could act as signaling molecules to activate this crucial defensive pathway.
Caption: The Keap1-Nrf2 pathway, a potential target for L-TEE.
Part 2: In Vitro Evaluation of Direct Radical Scavenging
The first step in experimental validation is to assess the direct, chemical antioxidant activity of L-TEE using established cell-free assays. It is crucial to use a panel of assays, as different methods rely on different chemical mechanisms (e.g., Hydrogen Atom Transfer vs. Single Electron Transfer), providing a more complete profile of the compound's reactivity.[14]
Rationale for Assay Selection
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: Measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: Measures the reduction of the pre-formed ABTS radical cation (ABTS•+). This assay is applicable to both hydrophilic and lipophilic antioxidants.[15][16]
-
ORAC (Oxygen Radical Absorbance Capacity) Assay: This assay measures the inhibition of peroxyl radical-induced oxidation of a fluorescent probe (fluorescein). It is considered by some to be more biologically relevant as it uses a biologically relevant radical source (AAPH).[16][17]
Experimental Protocol: DPPH Radical Scavenging Assay
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. Store in the dark.
-
Prepare stock solutions of L-TEE, L-Tyrosine, and a positive control (e.g., Trolox or Ascorbic Acid) in methanol.
-
Create a series of dilutions from the stock solutions to generate a range of concentrations for testing.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 50 µL of the test compound dilution (or methanol as a blank).
-
Add 150 µL of the 0.1 mM DPPH solution to all wells.
-
Mix gently and incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Plot the % Inhibition against the concentration of the test compound.
-
Determine the IC₅₀ value (the concentration required to inhibit 50% of the DPPH radicals) from the dose-response curve.
-
Experimental Protocol: ABTS Radical Cation Decolorization Assay
-
Reagent Preparation:
-
Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate solution in water.
-
Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
Before use, dilute the ABTS•+ solution with ethanol or a suitable buffer (e.g., PBS pH 7.4) to an absorbance of 0.70 (± 0.02) at 734 nm.
-
-
Assay Procedure:
-
Add 20 µL of the test compound dilution to a well.
-
Add 180 µL of the diluted ABTS•+ solution.
-
Incubate at room temperature for 6 minutes.
-
-
Measurement:
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
Calculate the percentage of inhibition and determine the IC₅₀ value as described for the DPPH assay.
-
Data Presentation and Interpretation
Results from direct antioxidant assays should be summarized to allow for clear comparison. The IC₅₀ value is the standard metric; a lower IC₅₀ indicates higher antioxidant activity.
| Compound | DPPH Scavenging IC₅₀ (µM) | ABTS Scavenging IC₅₀ (µM) | ORAC Value (µmol TE/µmol) |
| L-Tyrosine Ethyl Ester | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| L-Tyrosine | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| Trolox (Control) | Hypothetical Value | Hypothetical Value | 1.0 (by definition) |
| Ascorbic Acid (Control) | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| (TE = Trolox Equivalents) |
Causality Behind Interpretation: If L-TEE shows a lower IC₅₀ than L-Tyrosine, it suggests the ester moiety may enhance its reactivity or solubility in the assay medium. Comparing results across different assays (e.g., DPPH vs. ORAC) can provide initial insights into the mechanism of radical quenching.
Part 3: Cellular Models for Assessing Bioavailability and Efficacy
While informative, cell-free assays do not account for critical biological factors such as membrane permeability, intracellular metabolism, and potential cytotoxicity. Therefore, transitioning to cell-based assays is a mandatory step to assess biological relevance.[18][19]
The Cellular Antioxidant Activity (CAA) Assay
The CAA assay measures the ability of a compound to prevent the formation of the fluorescent compound dichlorofluorescein (DCF) from the non-fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) within a cell.[20][21] DCFH-DA is cell-permeable and is deacetylated by intracellular esterases to DCFH, which is trapped inside the cell. ROS generated by an initiator like AAPH then oxidize DCFH to the highly fluorescent DCF. An effective antioxidant will enter the cell and quench these ROS, reducing the fluorescence signal.[18][19]
Caption: Workflow for the Cellular Antioxidant Activity (CAA) assay.
Experimental Protocol: CAA Assay
-
Cell Culture:
-
Culture human hepatocarcinoma (HepG2) cells or another suitable cell line in appropriate media until confluent.
-
Seed the cells into a 96-well black, clear-bottom microplate and allow them to adhere overnight.
-
-
Treatment:
-
Remove the culture medium and wash the cells with Phosphate Buffered Saline (PBS).
-
Treat the cells with various concentrations of L-TEE, L-Tyrosine, and a positive control (e.g., Quercetin) for 1-2 hours. Include a vehicle control.
-
-
Probe Loading:
-
Remove the treatment medium and add a solution containing DCFH-DA (e.g., 25 µM) to all wells. Incubate for 60 minutes.
-
-
Induction of Oxidative Stress:
-
Wash the cells twice with PBS to remove excess probe.
-
Add a solution of AAPH (e.g., 600 µM) to all wells except for the negative control wells.
-
-
Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C.
-
Measure fluorescence (Excitation: 485 nm, Emission: 538 nm) every 5 minutes for 1 hour.
-
-
Data Analysis:
-
Calculate the area under the curve (AUC) for the fluorescence kinetics.
-
Calculate the CAA value as follows: CAA Unit = 100 - (∫SA / ∫CA) * 100, where ∫SA is the AUC for the sample and ∫CA is the AUC for the control.
-
Results are often expressed as Quercetin Equivalents (QE).[18]
-
Investigating Nrf2 Nuclear Translocation (Immunofluorescence)
To test the hypothesis that L-TEE activates the Nrf2 pathway, a direct visualization of Nrf2 moving to the nucleus is a powerful tool.
-
Cell Culture and Treatment:
-
Grow cells on glass coverslips in a multi-well plate.
-
Treat cells with L-TEE (at a non-toxic concentration determined by a prior MTT assay), a known Nrf2 activator (e.g., sulforaphane) as a positive control, and a vehicle control for a defined period (e.g., 4-6 hours).
-
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cell membranes with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Block non-specific binding with a blocking buffer (e.g., 1% BSA in PBST) for 1 hour.
-
Incubate with a primary antibody against Nrf2 overnight at 4°C.
-
Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour in the dark.
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Analysis:
-
Mount the coverslips onto microscope slides.
-
Image the cells using a fluorescence microscope.
-
Analyze the images to quantify the co-localization of the Nrf2 signal (green) with the nuclear signal (blue). An increase in nuclear Nrf2 in L-TEE-treated cells compared to the control indicates pathway activation.
-
Part 4: In Vivo Validation and Assessment of Oxidative Damage
The ultimate test of a potential antioxidant is its efficacy in a whole biological system. In vivo studies are essential to understand the compound's pharmacokinetics, systemic effects, and to confirm its protective action against oxidative damage in tissues, especially given the concerns about high-dose tyrosine toxicity.[3][22]
Study Design: Acute Oxidative Stress Model
A robust and reproducible animal model is key. Induction of acute liver injury with carbon tetrachloride (CCl₄) is a classic model of free-radical-mediated oxidative stress.
-
Animals: Male Sprague-Dawley rats or C57BL/6 mice.
-
Acclimatization: Acclimatize animals for at least one week.
-
Treatment Groups (n=8-10 per group):
-
Control: Vehicle only (e.g., corn oil).
-
L-TEE Control: L-TEE administration only.
-
Stressor (CCl₄): Single intraperitoneal (IP) injection of CCl₄ in corn oil.
-
Protective (L-TEE + CCl₄): Pre-treatment with L-TEE (e.g., daily oral gavage for 7 days) followed by CCl₄ injection.
-
Positive Control (NAC + CCl₄): Pre-treatment with N-acetylcysteine (a known antioxidant) followed by CCl₄ injection.
-
-
Procedure: After the CCl₄ challenge (e.g., 24 hours), euthanize the animals and collect blood and tissues (e.g., liver) for biomarker analysis.
Measurement of In Vivo Biomarkers of Oxidative Stress
The damage caused by ROS can be quantified by measuring its impact on major classes of biomolecules.[23][24][25]
Protocol: Lipid Peroxidation (TBARS Assay)
This assay measures malondialdehyde (MDA), a major end-product of lipid peroxidation.[25]
-
Tissue Homogenization:
-
Homogenize a weighed portion of liver tissue in ice-cold KCl buffer.
-
Centrifuge to obtain the supernatant (post-mitochondrial fraction).
-
-
Assay Reaction:
-
Mix the supernatant with a solution of thiobarbituric acid (TBA) in an acidic medium.
-
Incubate the mixture in a boiling water bath for 60 minutes. This allows MDA to react with TBA to form a pink-colored adduct.
-
Cool the samples on ice to stop the reaction.
-
-
Measurement:
-
Centrifuge the samples to pellet any precipitate.
-
Measure the absorbance of the clear supernatant at 532 nm.
-
-
Quantification:
-
Calculate the concentration of MDA using a standard curve prepared with 1,1,3,3-tetramethoxypropane. Results are typically expressed as nmol MDA/mg protein.
-
Data Presentation: In Vivo Biomarkers
A summary table is the most effective way to present the quantitative outcomes from the in vivo study.
| Group | Serum ALT (U/L) | Liver MDA (nmol/mg protein) | Liver Protein Carbonyls (nmol/mg protein) | Liver SOD Activity (U/mg protein) |
| Control | Hypothetical Value | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| L-TEE Only | Hypothetical Value | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| CCl₄ | High Value | High Value | High Value | Low Value |
| L-TEE + CCl₄ | Reduced Value | Reduced Value | Reduced Value | Restored Value |
| NAC + CCl₄ | Reduced Value | Reduced Value | Reduced Value | Restored Value |
| (ALT = Alanine Aminotransferase, a marker of liver damage) |
Self-Validation Logic: A successful outcome would show that the CCl₄ group has significantly elevated markers of liver damage (ALT) and oxidative stress (MDA, carbonyls) and depleted antioxidant enzymes (SOD). The L-TEE + CCl₄ group should show a statistically significant attenuation of these changes, ideally comparable to the N-acetylcysteine positive control group. The L-TEE only group should show no signs of toxicity.
Part 5: Synthesis, Interpretation, and Future Directions
Building a Comprehensive Picture
The final step is to synthesize the data from all phases of the investigation. A strong case for L-TEE as an antioxidant would be supported by:
-
In Vitro: A low IC₅₀ value in direct scavenging assays.
-
Cellular: A protective effect in the CAA assay and evidence of Nrf2 pathway activation.
-
In Vivo: A significant reduction in tissue-level markers of oxidative damage and preservation of endogenous antioxidant enzyme activity in a relevant stress model.
Addressing the Pro-oxidant Conundrum
It is critical to be vigilant for any evidence of pro-oxidant activity, particularly at higher concentrations, given the literature on the parent L-Tyrosine molecule.[3][4] Should such effects be observed (e.g., increased ROS in cells or exacerbated damage in vivo at a high dose), this would not invalidate the study but would instead define the therapeutic window of the compound. It would suggest that the beneficial effects are dose-dependent and that high, supra-physiological concentrations could be detrimental.
Future Research
A successful initial characterization opens the door to several key research avenues:
-
Metabolite Analysis: Conduct pharmacokinetic studies to determine the relative concentrations of intact L-TEE and its metabolite L-Tyrosine in plasma and target tissues after administration. This is crucial to attribute the observed effects to the correct molecular entity.
-
Chronic Disease Models: Evaluate the efficacy of L-TEE in models of chronic diseases where oxidative stress is a key driver, such as neurodegenerative disease, diabetes, or atherosclerosis.
-
Mechanism of Nrf2 Activation: If Nrf2 activation is confirmed, further studies are needed to determine the precise molecular mechanism (e.g., does L-TEE directly interact with Keap1?).
By following this structured, multi-faceted approach, researchers can build a robust and scientifically sound case for or against the utility of L-Tyrosine ethyl ester as a novel antioxidant agent, paving the way for its potential application in nutraceuticals, cosmetics, or therapeutics.
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Gülçin, İ., et al. (2009). Comparison of in vitro antioxidant and antiradical activities of L-tyrosine and L-Dopa. Amino Acids, 37(1), 55-63. Retrieved from [Link]
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Jones, J. G., et al. (1966). Biosynthesis of l-tyrosine O-sulphate from the methyl and ethyl esters of l-tyrosine. Biochemical Journal, 98(1), 331-336. Retrieved from [Link]
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Schaich, K. M., et al. (2015). Hurdles and pitfalls in measuring antioxidant efficacy: A critical evaluation of ABTS, DPPH, and ORAC assays. Journal of Functional Foods, 14, 111-125. Retrieved from [Link]
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A Technical Guide to the Preclinical and Clinical Investigation of L-Tyrosine Ethyl Ester for Cognitive Function
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Tyrosine, a precursor to the catecholamine neurotransmitters dopamine and norepinephrine, has garnered significant interest for its potential to enhance cognitive function, particularly under demanding conditions. However, its therapeutic application can be limited by factors such as solubility and bioavailability. This technical guide provides a comprehensive framework for the preliminary research and development of L-Tyrosine Ethyl Ester (LTEE), a prodrug designed to overcome these limitations. We will delve into the scientific rationale for LTEE development, outline detailed methodologies for its preclinical evaluation in validated animal models of cognition, and propose a structured approach for its investigation in human clinical trials. This document is intended to serve as an in-depth resource for researchers, scientists, and drug development professionals, offering field-proven insights and self-validating protocols to rigorously assess the potential of L-Tyrosine Ethyl Ester as a cognitive enhancer.
Introduction: The Rationale for L-Tyrosine Prodrugs in Cognitive Enhancement
The central nervous system's capacity for optimal cognitive function is intrinsically linked to the finely tuned balance of its neurochemical milieu. Among the key players are the catecholamine neurotransmitters—dopamine and norepinephrine—which are synthesized from the amino acid L-Tyrosine. These neurochemicals are fundamental to a spectrum of cognitive processes, including working memory, executive function, and attention.[1][2] Under conditions of acute stress, such as sleep deprivation or extreme environmental exposure, the brain's demand for catecholamines increases, potentially leading to a temporary depletion and a concomitant decline in cognitive performance.[3][4][5]
Supplementation with L-Tyrosine has been explored as a countermeasure to mitigate these stress-induced cognitive deficits.[1][4][6] However, the physicochemical properties of L-Tyrosine, such as its limited water solubility, can present challenges for formulation and may impact its absorption and bioavailability. This has led to the exploration of L-Tyrosine prodrugs, which are chemically modified versions of the parent molecule designed to improve its delivery and pharmacokinetic profile.[7][8] L-Tyrosine Ethyl Ester (LTEE) is one such prodrug, where the carboxylic acid group of L-Tyrosine is esterified with ethanol. This modification is intended to increase its lipophilicity, potentially enhancing its absorption and ability to cross the blood-brain barrier.[9] Once in the systemic circulation or the brain, LTEE is expected to be hydrolyzed by endogenous esterases to release L-Tyrosine, thereby increasing the precursor pool for catecholamine synthesis.
This guide provides a structured approach to the systematic investigation of L-Tyrosine Ethyl Ester, from its fundamental characterization to its evaluation in preclinical models and its potential translation to human studies for cognitive enhancement.
Physicochemical Properties and Synthesis of L-Tyrosine Ethyl Ester
L-Tyrosine Ethyl Ester is a derivative of L-Tyrosine, typically available as a white to off-white crystalline powder.[10] It is more soluble in organic solvents compared to L-Tyrosine, a property that is central to its design as a prodrug.[10] LTEE is commonly synthesized through the esterification of L-Tyrosine with ethanol in the presence of an acid catalyst, such as hydrogen chloride, to yield the hydrochloride salt, which often exhibits improved stability and handling properties.[11]
| Property | L-Tyrosine | L-Tyrosine Ethyl Ester Hydrochloride |
| Molecular Formula | C₉H₁₁NO₃ | C₁₁H₁₆ClNO₃ |
| Molecular Weight | 181.19 g/mol | 245.7 g/mol |
| Appearance | White crystalline powder | White to off-white crystalline powder |
| Solubility in Water | Slightly soluble | Soluble |
The Metabolic Journey of L-Tyrosine Ethyl Ester
The proposed mechanism of action for L-Tyrosine Ethyl Ester as a cognitive enhancer is predicated on its role as a prodrug that efficiently delivers L-Tyrosine to the brain. The following diagram illustrates the anticipated metabolic pathway.
Caption: Proposed metabolic pathway of L-Tyrosine Ethyl Ester.
Preclinical Evaluation of L-Tyrosine Ethyl Ester
A rigorous preclinical assessment is paramount to establishing the efficacy and safety of L-Tyrosine Ethyl Ester. This involves a multi-tiered approach encompassing pharmacokinetic studies and behavioral assays in appropriate animal models.
Pharmacokinetic and Brain Penetration Studies
The primary objective of these studies is to determine if LTEE provides a pharmacokinetic advantage over L-Tyrosine.
Experimental Protocol: Comparative Pharmacokinetics in Rodents
-
Animal Model: Male Sprague-Dawley rats (250-300g).
-
Groups:
-
Group 1: L-Tyrosine (equimolar dose to LTEE) via oral gavage.
-
Group 2: L-Tyrosine Ethyl Ester HCl via oral gavage.
-
Group 3: L-Tyrosine (equimolar dose to LTEE) via intravenous injection.
-
Group 4: L-Tyrosine Ethyl Ester HCl via intravenous injection.
-
-
Dosing: A dose that is known to elicit a cognitive response with L-Tyrosine should be used as a starting point.
-
Sample Collection: Blood samples are collected via a cannulated jugular vein at multiple time points (e.g., 0, 15, 30, 60, 120, 240, and 480 minutes) post-administration. For brain penetration, a separate cohort of animals is euthanized at peak plasma concentration time points, and brain tissue is rapidly dissected.
-
Bioanalysis: Plasma and brain homogenate concentrations of both L-Tyrosine Ethyl Ester and L-Tyrosine are quantified using a validated analytical method, such as High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS).[12][13]
-
Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) are calculated for both compounds in plasma. Brain-to-plasma concentration ratios are determined to assess blood-brain barrier penetration.
Behavioral Assays for Cognitive Function
Validated animal models are crucial for assessing the cognitive-enhancing effects of LTEE. The choice of model should be guided by the specific cognitive domain of interest. Animal models of cognitive impairment are critical for testing the efficacy of potential therapeutic drugs.[14][15][16]
The MWM is a widely used task to assess hippocampal-dependent spatial learning and memory in rodents.[17][18][19]
Experimental Protocol: Morris Water Maze
-
Apparatus: A circular pool (120-150 cm in diameter) filled with opaque water maintained at 22-25°C. A hidden escape platform is submerged 1-2 cm below the water surface.[17][18]
-
Acquisition Phase (4-5 days):
-
Animals are given 4 trials per day to find the hidden platform from different starting positions.
-
If the animal fails to find the platform within 60-90 seconds, it is gently guided to it.[17]
-
LTEE or vehicle is administered 30-60 minutes prior to the first trial of each day.
-
The latency to find the platform and the path length are recorded using a video tracking system.
-
-
Probe Trial (24 hours after the last acquisition trial):
-
The platform is removed, and the animal is allowed to swim freely for 60 seconds.[17]
-
The time spent in the target quadrant (where the platform was previously located) is measured as an index of memory retention.
-
The NOR test is based on the innate tendency of rodents to explore novel objects more than familiar ones, providing a measure of recognition memory.[20][21][22][23]
Experimental Protocol: Novel Object Recognition Test
-
Habituation Phase (2-3 days): Animals are allowed to explore the empty testing arena to acclimate.[20][22]
-
Familiarization/Training Phase (T1):
-
Test Phase (T2) (after a retention interval, e.g., 1-24 hours):
-
One of the familiar objects is replaced with a novel object.[20][21]
-
LTEE or vehicle is administered prior to the training phase or the test phase to assess effects on memory acquisition or retrieval, respectively.
-
The time spent exploring the novel and familiar objects is recorded.
-
A discrimination index (DI) is calculated: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.
-
Caption: A streamlined workflow for the preclinical evaluation of L-Tyrosine Ethyl Ester.
Proposed Framework for Clinical Investigation
Should preclinical studies demonstrate a favorable pharmacokinetic profile and significant cognitive-enhancing effects, a carefully designed clinical trial is the next logical step.
Study Design and Population
A randomized, double-blind, placebo-controlled, crossover design is recommended to minimize inter-individual variability and enhance statistical power.[24] The target population could be healthy young adults who will be subjected to a cognitive stressor (e.g., sleep deprivation, multitasking) to unmask the potential benefits of LTEE.[5][25]
Outcome Measures
A battery of validated cognitive tests should be employed to assess various domains of cognitive function.
| Cognitive Domain | Primary Outcome Measure(s) | Secondary Outcome Measure(s) |
| Working Memory | N-Back Task, Digit Span Backward | |
| Executive Function | Stroop Test, Task Switching Paradigms | |
| Attention | Continuous Performance Test | Reaction Time Tasks |
| Subjective Effects | Visual Analog Scales for mood, alertness, and fatigue |
A Note on Comparative Efficacy: The Case of N-Acetyl-L-Tyrosine (NALT)
It is crucial to consider the findings from studies on other L-Tyrosine prodrugs. For instance, N-Acetyl-L-Tyrosine (NALT), another prodrug developed to increase L-Tyrosine bioavailability, has been shown to be poorly deacetylated in vivo, with a significant portion excreted unchanged.[3][26][27] This makes NALT an inefficient means of raising plasma L-Tyrosine levels compared to direct L-Tyrosine supplementation.[27] Therefore, a key objective in the clinical investigation of LTEE will be to demonstrate its superior conversion to L-Tyrosine and subsequent impact on cognitive performance compared to both placebo and potentially NALT.
Conclusion
L-Tyrosine Ethyl Ester presents a promising avenue for enhancing cognitive function by potentially improving the delivery of L-Tyrosine to the brain. However, its efficacy is yet to be rigorously established. The technical guide presented here provides a comprehensive and scientifically grounded framework for the systematic evaluation of LTEE. By adhering to these detailed protocols for preclinical pharmacokinetic and behavioral studies, and by following a well-structured clinical trial design, researchers can generate the robust data necessary to determine the true potential of L-Tyrosine Ethyl Ester as a valuable tool in the armamentarium of cognitive enhancers. The path from a promising molecule to a validated therapeutic requires meticulous and unbiased scientific inquiry, and it is our hope that this guide will serve as a valuable resource on that journey.
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An In-Depth Technical Guide to the Laboratory Synthesis of L-Tyrosine Ethyl Ester
This guide provides a comprehensive, scientifically grounded methodology for the synthesis of L-Tyrosine ethyl ester, a crucial derivative of the amino acid L-Tyrosine. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of steps to explore the underlying chemical principles, the rationale behind procedural choices, and the self-validating systems required for ensuring a successful and reproducible outcome.
Introduction: The Utility of L-Tyrosine Ethyl Ester
L-Tyrosine is a non-essential amino acid that serves as a precursor for the synthesis of critical neurotransmitters, including dopamine and norepinephrine. However, its zwitterionic nature limits its solubility in organic solvents and its ability to permeate cell membranes in research settings. Esterification of the carboxylic acid moiety to form L-Tyrosine ethyl ester significantly increases its lipophilicity. This modification enhances its solubility and membrane permeability, making it an invaluable tool in biochemical and pharmaceutical studies investigating amino acid metabolism, protein synthesis, and its role as a therapeutic precursor.[1][2]
The most direct and efficient method for this transformation is the Fischer-Speier esterification, an acid-catalyzed reaction between the amino acid and an alcohol.[3] This guide will focus on a robust variant of this method that utilizes thionyl chloride in ethanol, a process known for its high efficiency and yield.
Part 1: The Chemical Foundation of the Synthesis
The Mechanism of Fischer-Speier Esterification
Fischer-Speier esterification is a classic acid-catalyzed nucleophilic acyl substitution reaction.[4] The reaction is an equilibrium process, and its success hinges on shifting this equilibrium towards the product side.[5]
The mechanism involves several key steps:
-
Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid. This step is crucial as it significantly increases the electrophilicity of the carbonyl carbon, activating it for attack by a weak nucleophile like an alcohol.[4]
-
Nucleophilic Attack: A molecule of ethanol, acting as the nucleophile, attacks the activated carbonyl carbon. This forms a tetrahedral intermediate.[5]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).
-
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbonyl group.
-
Deprotonation: The final step is the deprotonation of the carbonyl oxygen, regenerating the acid catalyst and yielding the final ester product.
Causality Behind Reagent Selection
A thorough understanding of why specific reagents are chosen is fundamental to experimental success and troubleshooting.
-
L-Tyrosine (Substrate): As the starting material, L-Tyrosine presents a unique challenge due to its zwitterionic form at neutral pH, which renders the carboxyl group as a less reactive carboxylate anion.[6] An acidic environment is therefore non-negotiable to protonate the carboxylate and enable the esterification reaction.
-
Ethanol (Solvent and Reagent): Ethanol serves a dual purpose. It is the nucleophile that provides the ethyl group for the ester and also the reaction solvent. Using ethanol in a large excess is a key strategic choice that leverages Le Châtelier's principle, driving the reversible reaction equilibrium toward the formation of the ethyl ester.[5]
-
Thionyl Chloride (Catalyst Source): While classic Fischer esterification can use catalysts like sulfuric acid, thionyl chloride (SOCl₂) offers distinct advantages in this context.[6][7]
-
In Situ Catalyst Generation: Thionyl chloride reacts exothermically with the ethanol solvent to produce hydrogen chloride (HCl) gas and ethyl sulfite. The in situ generated HCl is the active Brønsted acid catalyst.
-
Reaction Driving Force: The reaction between SOCl₂ and ethanol also produces sulfur dioxide (SO₂), a gas. The formation of gaseous byproducts that escape the reaction mixture helps to drive the overall process to completion.[8]
-
Product Isolation: The use of HCl as the catalyst results in the direct formation and precipitation of the product as its hydrochloride salt, L-Tyrosine ethyl ester hydrochloride, which is often a stable, crystalline solid that is easier to isolate and purify than the free base.[8]
-
Part 2: A Validated Laboratory Synthesis Protocol
Crucial Safety & Hazard Analysis
This protocol involves hazardous materials. A thorough risk assessment must be conducted before beginning any work.
| Reagent | Primary Hazards | Recommended Precautions |
| **Thionyl Chloride (SOCl₂) ** | Reacts violently with water, releasing toxic SO₂ and HCl gas.[9] Causes severe skin burns, eye damage, and is toxic if inhaled.[10][11] | Must be handled in a certified chemical fume hood. Wear personal protective equipment (PPE): chemical splash goggles, face shield, acid-resistant gloves (e.g., butyl rubber), and a lab coat. Ensure an emergency shower and eyewash station are accessible. |
| Ethanol (Anhydrous) | Flammable liquid and vapor. | Keep away from ignition sources. Use in a well-ventilated area or fume hood. |
| Petroleum Ether | Highly flammable liquid and vapor. May cause drowsiness or dizziness. | Handle in a fume hood, away from heat and open flames. |
Materials and Equipment
| Reagents & Chemicals | Equipment |
| L-Tyrosine (≥98%) | Round-bottom flask (250 mL) with magnetic stir bar |
| Ethanol (Anhydrous, 200 proof) | Reflux condenser with drying tube (e.g., filled with CaCl₂) |
| Thionyl Chloride (SOCl₂) (≥99%) | Dropping funnel |
| Petroleum Ether | Ice-water bath |
| Reagents for TLC (e.g., silica plates, mobile phase) | Magnetic stirrer with heating mantle |
| Rotary evaporator | |
| Büchner funnel and filter flask | |
| Vacuum oven or desiccator |
Step-by-Step Synthesis of L-Tyrosine Ethyl Ester Hydrochloride
This protocol is adapted from established procedures with high reported yields.[7][8]
-
Reaction Setup: Place 18.1 g (0.10 mol) of L-Tyrosine and a magnetic stir bar into a 250 mL round-bottom flask. Add 100 mL of anhydrous ethanol.
-
Cooling: Place the flask in an ice-water bath and begin stirring to create a slurry.
-
Addition of Thionyl Chloride: Fit the flask with a dropping funnel containing 11.0 mL (18.0 g, 0.15 mol) of thionyl chloride. Perform this step in a fume hood.
-
Slow Addition: Add the thionyl chloride dropwise to the stirred, cold slurry over a period of 30-45 minutes. The temperature should be maintained below 10 °C during the addition. Rationale: The reaction of thionyl chloride with ethanol is highly exothermic. Slow, controlled addition prevents a dangerous temperature spike and potential side reactions.
-
Reflux: After the addition is complete, remove the ice bath. Attach a reflux condenser fitted with a drying tube. Heat the mixture to reflux (approximately 78 °C) using a heating mantle.
-
Reaction Monitoring: Continue refluxing with stirring for 3-4 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC). Self-Validation Check: A sample of the reaction mixture should show the disappearance of the starting L-Tyrosine spot (which typically remains at the baseline in most organic eluents) and the appearance of a new, higher Rf product spot.
-
Completion: Once the reaction is complete (as determined by TLC), turn off the heat and allow the solution to cool to room temperature.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of L-Tyrosine ethyl ester hydrochloride.
Part 3: Product Purification and Isolation
The hydrochloride salt of the ester is significantly more polar than the reaction byproducts and is insoluble in non-polar organic solvents. This difference in solubility is exploited for purification.
Protocol for Purification
-
Concentration: Reduce the volume of the reaction mixture to approximately 20-25 mL using a rotary evaporator. This removes the excess ethanol.
-
Precipitation: Transfer the concentrated solution into a beaker. While stirring, slowly add 100-150 mL of petroleum ether. A white solid, the L-Tyrosine ethyl ester hydrochloride, should precipitate out of the solution.[8] Rationale: The product salt is insoluble in the non-polar petroleum ether, causing it to crash out of the solution while impurities remain dissolved.
-
Isolation: Collect the white solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with two small portions (20 mL each) of fresh petroleum ether to remove any remaining soluble impurities.
-
Drying: Dry the purified white solid in a vacuum oven at 40-50 °C or in a desiccator under vacuum to a constant weight. A typical yield is 90-95%.[8]
Optional: Conversion to the Free Ester
To obtain the free base, the hydrochloride salt can be neutralized.
-
Suspend the hydrochloride salt in a solvent like chloroform or ethyl acetate.
-
Add a base, such as ammonia-saturated chloroform or a triethylamine solution, until the mixture is slightly basic.[8]
-
The ammonium chloride byproduct will precipitate and can be removed by filtration.
-
Evaporation of the solvent will yield the L-Tyrosine ethyl ester free base.
Part 4: Characterization and Quality Control
Verifying the identity, purity, and stereochemical integrity of the final product is a critical, non-negotiable step in synthesis.
Table of Expected Analytical Data
| Analysis Method | Purpose | Expected Result for L-Tyrosine Ethyl Ester (or HCl salt) |
| Appearance | Basic Quality Check | White to off-white crystalline powder.[2] |
| Melting Point | Purity Assessment | Free Ester: 102-108 °C.[2][8] Hydrochloride Salt: ~165 °C. A sharp melting point indicates high purity. |
| ¹H NMR | Structural Confirmation | Appearance of signals for the ethyl group (a quartet around 4.2 ppm and a triplet around 1.2 ppm). Signals for the aromatic and backbone protons will also be present.[12] |
| IR Spectroscopy | Functional Group ID | Presence of a strong C=O stretch for the ester (~1740 cm⁻¹), N-H stretches for the amine, and a broad O-H stretch for the phenol. |
| Optical Rotation | Stereochemical Integrity | [α]D24 = +18 ± 2° (c=1 in EtOH) for the free ester.[2] Confirms that the L-configuration was retained during synthesis. |
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Incomplete reaction. 2. Reagents not anhydrous (water quenches SOCl₂). 3. Insufficient reflux time. | 1. Monitor reaction by TLC until starting material is consumed. 2. Use anhydrous ethanol and protect the reaction from atmospheric moisture with a drying tube. 3. Extend the reflux time. |
| Product is an oil or sticky solid | 1. Impurities present. 2. Insufficient drying. | 1. Ensure thorough washing with petroleum ether. Consider recrystallization from an appropriate solvent system (e.g., ethanol/ether). 2. Dry the product under vacuum for an extended period. |
| Dark Color in Reaction Mixture | 1. Overheating during SOCl₂ addition. 2. Overheating during reflux. | 1. Ensure slow, dropwise addition of SOCl₂ in an ice bath. 2. Use a temperature-controlled heating mantle to avoid excessive temperatures. The product can often be decolorized with activated carbon during a recrystallization step if needed. |
Conclusion
The synthesis of L-Tyrosine ethyl ester via the thionyl chloride-mediated Fischer esterification is a highly efficient and reliable method for laboratory-scale production. By understanding the chemical principles behind the reaction mechanism and reagent choices, and by adhering to a validated protocol with integrated safety and quality control checks, researchers can confidently produce this valuable compound for a wide range of scientific applications.
References
-
PrepChem.com. (n.d.). Synthesis of L-tyrosine. Retrieved from [Link]
-
Tanaka, T., & Takeda, T. (1984). Purification and characterization of benzoyl-L-tyrosine ethyl ester hydrolase from the yolk sac membrane of chicken egg. PubMed. Retrieved from [Link]
-
Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]
-
Comptes Rendus de l'Académie des Sciences. (2024). l-Tyrosine and l-DOPA: Promising scaffolds for the synthesis of biologically active compounds. Retrieved from [Link]
- Google Patents. (n.d.).CN112920086A - Preparation method of L-tyrosine derivative.
-
Journal of Organic Chemistry. (1985). Organic Chemistry of L-Tyrosine. 1. General Synthesis of Chiral Piperazines from Amino Acids. Retrieved from [Link]
- Google Patents. (n.d.).CN102219706A - Method for preparing acetyl tyrosine ethyl ester monohydrate and product.
-
ACS Publications. (2023). Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]
-
International Chemical Safety Cards. (n.d.). ICSC 1409 - THIONYL CHLORIDE. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Thionyl chloride. Retrieved from [Link]
-
SpectraBase. (n.d.). L-Tyrosine ethyl ester. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
MDPI. (2024). Fischer-Speier Esterification and Beyond: Recent Mechanistic Advances. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]
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- 1. Page loading... [wap.guidechem.com]
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- 5. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. CN112920086A - Preparation method of L-tyrosine derivative - Google Patents [patents.google.com]
- 8. L-Tyrosine Ethyl Ester Hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 9. ICSC 1409 - THIONYL CHLORIDE [chemicalsafety.ilo.org]
- 10. chemicalbook.com [chemicalbook.com]
- 11. carlroth.com:443 [carlroth.com:443]
- 12. chem.ucla.edu [chem.ucla.edu]
Methodological & Application
Application of L-Tyrosine Ethyl Ester in Solid-Phase Peptide Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This comprehensive technical guide details the application of L-Tyrosine ethyl ester as a side-chain protected building block in Fmoc-based Solid-Phase Peptide Synthesis (SPPS). While less conventional than the tert-butyl ether protection, the use of an ethyl ester on the phenolic hydroxyl group of tyrosine offers a unique orthogonal protection strategy. This document provides an in-depth analysis of the rationale, advantages, and challenges associated with employing Fmoc-L-Tyrosine(OEt)-OH in peptide synthesis. Detailed protocols for its incorporation, stability considerations, and proposed methods for final deprotection are presented, alongside a discussion of potential side reactions. This guide is intended to equip researchers with the necessary knowledge to effectively utilize this specialized amino acid derivative in the synthesis of complex peptides.
Introduction: The Rationale for Orthogonal Tyrosine Protection
Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide and protein synthesis.[1] The widely adopted Fmoc/tBu strategy relies on the orthogonality of the base-labile Nα-Fmoc protecting group and the acid-labile side-chain protecting groups, such as the tert-butyl (tBu) group.[2][3] For tyrosine, the phenolic hydroxyl group is typically protected as a tert-butyl ether (Tyr(tBu)) to prevent side reactions during peptide elongation.[4]
The use of L-Tyrosine ethyl ester, in the form of Fmoc-L-Tyrosine(OEt)-OH , introduces an alternative orthogonal protection scheme. The ethyl ester functionality offers the potential for selective cleavage under conditions that do not affect acid-labile or base-labile protecting groups, thereby expanding the repertoire of synthetic strategies for complex peptides, including those requiring side-chain modifications.
Key Advantages of an Orthogonal Strategy:
-
Selective Side-Chain Modification: Enables chemical modifications on the tyrosine hydroxyl group while the peptide is still attached to the resin and other protecting groups are intact.
-
Synthesis of Peptides with Sensitive Moieties: Allows for the synthesis of peptides containing acid-sensitive modifications where the global, harsh acid cleavage is undesirable.
-
Alternative Deprotection Pathways: Provides an alternative to strong acid cleavage for the final deprotection step.
This guide will delve into the practical aspects of using Fmoc-L-Tyrosine(OEt)-OH in your SPPS workflow.
Physicochemical Properties of Fmoc-L-Tyrosine(OEt)-OH
A thorough understanding of the properties of the building block is fundamental for its successful application.
| Property | Value |
| Formal Name | Nα-(9-Fluorenylmethoxycarbonyl)-O-ethyl-L-tyrosine |
| Abbreviation | Fmoc-Tyr(OEt)-OH |
| Molecular Formula | C26H25NO5 |
| Molecular Weight | 431.48 g/mol |
| Appearance | White to off-white solid |
| Side-Chain Protecting Group | Ethyl (Et) |
| Protecting Group Lability | Fmoc: Base-labile (e.g., 20% piperidine in DMF) Ethyl Ester: Base-labile (saponification), potentially enzymatically cleavable. Stable to standard acidolysis (TFA). |
Experimental Workflow and Core Protocols
The overall workflow for SPPS using Fmoc-Tyr(OEt)-OH mirrors the standard Fmoc/tBu strategy, with critical differences in the final deprotection step.
Figure 1: General workflow for SPPS incorporating Fmoc-Tyr(OEt)-OH.
Protocol 1: Standard Coupling of Fmoc-L-Tyrosine(OEt)-OH
This protocol outlines the incorporation of Fmoc-Tyr(OEt)-OH into the growing peptide chain.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-L-Tyrosine(OEt)-OH
-
Coupling reagents (e.g., HBTU/HOBt or HATU)
-
Base (e.g., DIPEA or 2,4,6-collidine)
-
DMF (Peptide synthesis grade)
Procedure:
-
Pre-activation: In a separate vessel, dissolve Fmoc-L-Tyrosine(OEt)-OH (3 eq.), HBTU/HOBt (3 eq.), and DIPEA (6 eq.) in DMF. Allow to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin.
-
Reaction: Agitate the reaction vessel for 1-2 hours at room temperature.
-
Monitoring: Perform a Kaiser test to monitor the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
Expert Insight: The coupling efficiency of Fmoc-Tyr(OEt)-OH is expected to be comparable to other standard Fmoc-amino acids. However, for sterically hindered sequences, extended coupling times or the use of a more potent coupling agent like HATU may be beneficial.
Stability and Orthogonality Considerations
The successful application of Fmoc-Tyr(OEt)-OH hinges on the stability of the O-ethyl group during the repetitive steps of Fmoc deprotection.
Stability to Piperidine
The ethyl ester is generally considered stable to the mildly basic conditions of piperidine used for Fmoc removal. However, prolonged exposure or elevated temperatures could potentially lead to partial saponification of the ester.
Recommendation: It is crucial to perform control experiments to validate the stability of the O-ethyl group under your specific SPPS conditions (e.g., extended deprotection times for difficult sequences). Analysis of a small sample of the resin-bound peptide after several deprotection cycles can confirm the integrity of the protecting group.
Orthogonality Diagram
Figure 2: Orthogonality of protecting groups. *The stability of the O-ethyl group to piperidine should be experimentally verified.
Final Deprotection of the O-Ethyl Group
The cleavage of the O-ethyl group requires a dedicated step, as it is stable to the standard TFA cleavage cocktail used for final resin cleavage and removal of other acid-labile side-chain protecting groups.
Protocol 2: On-Resin Saponification of the O-Ethyl Group
This protocol describes a potential method for the selective removal of the O-ethyl group while the peptide remains attached to the resin.
Materials:
-
Peptide-resin containing Fmoc-Tyr(OEt)-OH
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Solvent system (e.g., THF/Water or Dioxane/Water)
-
Acid for neutralization (e.g., dilute HCl or acetic acid)
Procedure:
-
Resin Swelling: Swell the peptide-resin in the chosen solvent system.
-
Saponification: Add a solution of LiOH (e.g., 0.1 M in THF/Water 3:1) to the resin.
-
Reaction: Agitate the reaction mixture at room temperature. Monitor the reaction progress by cleaving a small amount of peptide from the resin and analyzing by LC-MS. Reaction times can vary from 2 to 24 hours.
-
Neutralization: After completion, carefully neutralize the reaction mixture with a dilute acid.
-
Washing: Wash the resin extensively with water, isopropanol, and DMF to remove any residual base and salts.
-
Final Cleavage: Proceed with the standard TFA-based cleavage to release the peptide from the resin and remove other side-chain protecting groups.
Caution: Saponification is a harsh, basic condition that can promote side reactions such as racemization, especially at the C-terminal amino acid. It is imperative to perform small-scale trials to optimize the reaction conditions (base concentration, temperature, and reaction time) to maximize deprotection efficiency while minimizing side products.
Alternative Deprotection Strategy: Enzymatic Cleavage
For certain applications, enzymatic cleavage of the ethyl ester could be a milder alternative. Enzymes such as chymotrypsin or other esterases have been shown to hydrolyze tyrosine ethyl esters.[2] This approach would be highly specific and avoid the harsh basic conditions of chemical saponification. However, this method is sequence-dependent and requires careful optimization of enzyme selection, buffer conditions, and reaction time. This is an advanced technique that requires significant development for a specific peptide sequence.
Potential Side Reactions
While the O-ethyl group is designed to be stable, there are potential side reactions to be aware of:
-
Incomplete Saponification: This will result in a mixture of the desired peptide and the O-ethylated peptide, complicating purification.
-
Base-Mediated Side Reactions: During saponification, other base-labile functionalities on the peptide could be affected. Aspartimide formation in Asp-containing sequences is a known risk under basic conditions.[5]
-
Racemization: As mentioned, the basic conditions of saponification can induce epimerization.
Conclusion and Future Perspectives
The use of L-Tyrosine ethyl ester in SPPS presents a valuable, albeit less common, orthogonal protection strategy. It opens up possibilities for the synthesis of complex peptides that are not easily accessible through standard Fmoc/tBu chemistry. The primary challenge lies in the development of a robust and universally applicable protocol for the final deprotection of the O-ethyl group. While on-resin saponification is a feasible approach, it requires careful optimization to avoid side reactions.
Future research in this area may focus on the development of milder and more selective cleavage conditions for the O-ethyl group, potentially through the use of novel reagents or enzymatic methods. Further studies on the stability of the O-ethyl group to various SPPS reagents and conditions would also be highly beneficial to the peptide synthesis community.
Researchers are strongly encouraged to perform thorough preliminary studies to validate the stability and cleavage of the O-ethyl group for their specific peptide sequence and synthesis conditions.
References
- Fujimoto, Y., et al. (1984). Purification and characterization of benzoyl-L-tyrosine ethyl ester hydrolase from the yolk sac membrane of chicken egg. The Journal of Biochemistry, 96(4), 1169-1178.
- Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
- Lloyd-Williams, P., Albericio, F., & Giralt, E. (1997). Chemical Approaches to the Synthesis of Peptides and Proteins. CRC Press.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of Fmoc-Tyr(tBu)-OH in Custom Peptide Synthesis. Retrieved from [Link]
-
PubChem. (n.d.). L-Tyrosine ethyl ester. Retrieved from [Link]
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.
- Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc solid phase peptide synthesis: a practical approach. Oxford university press.
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Bibliomed. (2020). Side reactions in peptide synthesis: An overview. Retrieved from [Link]
Sources
- 1. A novel tyrosine hyperoxidation enables selective peptide cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Purification and characterization of benzoyl-L-tyrosine ethyl ester hydrolase from the yolk sac membrane of chicken egg - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. nbinno.com [nbinno.com]
- 5. peptide.com [peptide.com]
Application Notes & Protocols: Utilizing L-Tyrosine Ethyl Ester for Enhanced Cell Culture Media Formulation
Introduction: Overcoming the Tyrosine Bottleneck in Bioprocessing
L-Tyrosine, an aromatic amino acid, is a cornerstone of modern cell culture, indispensable for the de novo synthesis of proteins that are vital for cellular structure, function, and proliferation.[1][2] In the context of biopharmaceutical manufacturing, particularly for high-titer monoclonal antibody (mAb) production in Chinese Hamster Ovary (CHO) cells, maintaining a sufficient supply of tyrosine is critical. Its depletion has been directly correlated with reduced viable cell density, decreased specific productivity, and the emergence of protein sequence variants, thereby compromising the final product's quality and yield.[3][4]
However, the physicochemical properties of L-Tyrosine present a significant and persistent challenge in media formulation. Its exceptionally low solubility in aqueous solutions at physiological pH (<0.5 g/L at pH 7) creates a major bottleneck in the development of highly concentrated, pH-neutral basal and feed media.[4][5][6] Traditional methods to circumvent this issue, such as using separate alkaline feeds, introduce process complexity, risk of pH spikes, and potential precipitation of other media components.[6]
This guide provides a comprehensive overview and detailed protocols for the application of L-Tyrosine Ethyl Ester (L-Tyr-OEt), a highly soluble derivative, to overcome these limitations. By functioning as a bioavailable prodrug, L-Tyr-OEt facilitates the formulation of advanced, concentrated, and pH-neutral media, paving the way for process intensification and more robust manufacturing workflows.
Part 1: The Scientific Rationale for L-Tyrosine Ethyl Ester
A. Enhanced Physicochemical Properties
The primary motivation for using L-Tyr-OEt is its superior solubility compared to the parent amino acid. The esterification of the carboxylic acid group with an ethyl group disrupts the zwitterionic crystal lattice structure that limits L-Tyrosine's solubility in water.[7][8] This modification significantly enhances its solubility in neutral aqueous solutions, making it an ideal candidate for high-concentration feed strategies in fed-batch and perfusion cultures.[6][9]
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Aqueous Solubility (pH 7, 25°C) |
| L-Tyrosine | C₉H₁₁NO₃ | 181.19 | ~0.45 g/L |
| L-Tyrosine Ethyl Ester | C₁₁H₁₅NO₃ | 209.24 | Significantly higher; readily soluble[9] |
| L-Tyrosine Disodium Salt | C₉H₉NNa₂O₃ | 225.15 | ~100 g/L (but introduces high salt load) |
| Table 1. Comparative properties of L-Tyrosine and its derivatives. |
B. Mechanism of Cellular Uptake and Utilization
L-Tyr-OEt acts as a prodrug; it is transported into the cell where it is rapidly hydrolyzed by intracellular non-specific esterases to release free L-Tyrosine and ethanol.[7][10] The liberated L-Tyrosine then enters the cell's metabolic and protein synthesis pathways, becoming indistinguishable from native L-Tyrosine. This intracellular conversion is highly efficient and ensures a sustained release of the amino acid where it is needed most, minimizing the risk of extracellular degradation or interaction with other media components.
Caption: Intracellular processing of L-Tyrosine Ethyl Ester.
Part 2: Protocols for Media Formulation
These protocols are designed to be a robust starting point. Researchers must optimize final concentrations based on the specific metabolic requirements of their cell line and process.
A. Materials and Equipment
-
L-Tyrosine Ethyl Ester (CAS: 949-67-7) or L-Tyrosine Ethyl Ester Hydrochloride (CAS: 4089-07-0)[11][12]
-
Water for Injection (WFI) or equivalent cell culture grade water
-
0.22 µm sterile filters (e.g., PVDF or PES)
-
Sterile glassware and consumables
-
Analytical balance, pH meter, stir plate
B. Protocol 1: Preparation of a 200 mM Concentrated Stock Solution
This protocol details the preparation of a highly concentrated stock solution that can be added to basal media or feed streams. The use of the hydrochloride salt is common and may aid in initial dissolution.
Causality Explained:
-
Why start with a concentrated stock? It allows for small-volume additions to the main culture medium, minimizing dilution of other critical nutrients, a key principle in fed-batch process intensification.[6][13]
-
Why sterile filter? The stock solution is a nutrient source and must be sterilized to prevent microbial contamination of the cell culture. Heat sterilization (autoclaving) is not recommended as it can degrade the ester.
Step-by-Step Methodology:
-
Calculation: Determine the mass of L-Tyr-OEt HCl needed.
-
Molecular Weight of L-Tyr-OEt HCl = 245.7 g/mol .[14]
-
For 100 mL (0.1 L) of a 200 mM (0.2 M) solution:
-
Mass = 0.2 mol/L * 0.1 L * 245.7 g/mol = 4.914 g .
-
-
Dissolution:
-
Tare a sterile beaker or bottle on an analytical balance.
-
Weigh 4.914 g of L-Tyrosine Ethyl Ester Hydrochloride.
-
Add ~80 mL of WFI-quality water.
-
Place on a magnetic stir plate and stir until the powder is fully dissolved. The solution should be clear and colorless.
-
-
pH Adjustment (if necessary):
-
If using the hydrochloride salt, the initial pH will be acidic.
-
Slowly add a low concentration of NaOH (e.g., 1 M) dropwise to adjust the pH to a near-neutral range (e.g., pH 6.0-7.0). This prevents shocking the main culture upon addition. Do not raise the pH too high, as this can promote ester hydrolysis.
-
-
Final Volume Adjustment:
-
Transfer the solution to a 100 mL graduated cylinder.
-
Add WFI to bring the final volume to exactly 100 mL.
-
-
Sterilization:
-
Aseptically pass the entire solution through a 0.22 µm sterile filter into a sterile storage bottle.
-
-
Storage:
-
Store the stock solution at 2-8°C, protected from light. For long-term storage (>1 month), aliquoting and storing at -20°C is recommended to minimize hydrolysis.
-
C. Protocol 2: Supplementing Cell Culture Media
This protocol describes adding the sterile stock to a basal medium or a concentrated feed.
Causality Explained:
-
Why start with equimolar replacement? L-Tyrosine is the target molecule. Beginning with a concentration of L-Tyr-OEt that delivers an equivalent molar amount of tyrosine is the most logical starting point for optimization.[4]
-
Why add to the feed? In modern fed-batch processes, amino acids are replenished via concentrated feeds to sustain high cell densities and productivity.[15][16] L-Tyr-OEt's high solubility makes it perfect for these formulations.
Step-by-Step Methodology:
-
Determine Target Concentration: Identify the L-Tyrosine concentration in your current basal or feed medium (e.g., 1 mM).
-
Calculate Volume to Add:
-
Using the 200 mM stock solution prepared in Protocol 1.
-
Formula: V₁M₁ = V₂M₂
-
To make 1 L (1000 mL) of medium with a final L-Tyr-OEt concentration of 1 mM:
-
V₁ * 200 mM = 1000 mL * 1 mM
-
V₁ = (1000 * 1) / 200 = 5.0 mL .
-
-
Supplementation:
-
Aseptically add 5.0 mL of the 200 mM L-Tyr-OEt stock solution per 995 mL of your basal medium or feed to achieve a final volume of 1 L.
-
Mix gently but thoroughly.
-
-
Optimization: This initial concentration should be the baseline for a Design of Experiments (DoE) approach. Test a range of concentrations (e.g., 0.5x, 1x, 1.5x, 2x the equimolar concentration) to find the optimal level for your specific clone's growth, productivity, and product quality attributes.
Caption: Workflow for preparing and using L-Tyr-OEt stock solutions.
Part 3: Quality Control & Self-Validation
Implementing a new raw material requires robust validation. The ultimate goal is to deliver free L-Tyrosine to the cells. Therefore, monitoring the concentration of L-Tyrosine in the spent medium is a critical quality control step that validates the entire protocol.
Protocol 3: Simplified Spectrophotometric Assay for L-Tyrosine
This method is based on the reaction of L-Tyrosine with 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl), which forms a colored product that can be measured with a standard spectrophotometer.[17][18][19] It provides a reliable way to trend tyrosine consumption.
Principle: NBD-Cl reacts specifically with the primary amino group of amino acids in an alkaline medium to form a fluorescent/colored adduct. By creating a standard curve with known L-Tyrosine concentrations, the concentration in an unknown sample (spent media) can be determined.
Step-by-Step Methodology:
-
Reagent Preparation:
-
L-Tyrosine Standards: Prepare a series of L-Tyrosine standards (e.g., 0, 10, 20, 30, 40, 50 µg/mL) in a suitable buffer (e.g., 0.01 M HCl).
-
NBD-Cl Solution (0.024% w/v): Dissolve 24 mg of NBD-Cl in 100 mL of WFI. Prepare fresh and protect from light.
-
Buffer Solution (pH 10.0): Prepare a standard borate or carbonate buffer.
-
-
Sample Preparation:
-
Collect a sample of spent cell culture medium.
-
Centrifuge at high speed (e.g., 10,000 x g for 10 min) to remove cells and debris.
-
Collect the supernatant. A further dilution may be necessary to fall within the range of the standard curve.
-
-
Reaction:
-
In separate microcentrifuge tubes, add 1 mL of each standard or diluted sample.
-
Add 1 mL of the pH 10.0 buffer solution.
-
Add 2 mL of the NBD-Cl solution.
-
Vortex briefly and incubate at ~70°C for 25 minutes.[18]
-
-
Measurement:
-
Cool the tubes to room temperature.
-
Measure the absorbance of each solution at 388 nm using a spectrophotometer, using the "0 µg/mL" standard as a blank.[18]
-
-
Analysis:
-
Plot the absorbance of the standards versus their concentration to generate a standard curve.
-
Use the linear regression equation from the curve to calculate the L-Tyrosine concentration in your spent media samples.
-
Self-Validation: A consistent decrease in the measured free L-Tyrosine concentration over the course of the culture confirms that the L-Tyr-OEt is being hydrolyzed and the resulting L-Tyrosine is being consumed by the cells.
References
-
Investigation into the impact of tyrosine on the product formation and quality attributes of mAbs in rCHO cell cultures. PubMed. [Link]
-
Spectrophotometric methods for the determination of L-tyrosine in pharmaceutical formulation. Allied Academies. [Link]
-
Debottlenecking and reformulating feed media for improved CHO cell growth and titer by data-driven and model-guided analyses. bioRxiv. [Link]
-
Optimizing amino acid composition of CHO cell culture media for a fusion protein production. Wiley Online Library. [Link]
- Cell culture media.
-
Spectrophotometric-methods-for-the-determination-of-L-tyrosine-in-pharmaceutical-formulations.pdf. ResearchGate. [Link]
-
The Essential Role of L-Tyrosine in Cell Culture Media. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
A novel method for tyrosine assessment in vitro by using fluorescence enhancement of the ion-pair tyrosine-neutral red dye photo probe. ResearchGate. [Link]
-
Spectrophotometric methods for the determination of L-tyrosine in pharmaceutical formulations. ResearchGate. [Link]
-
CHO Expression » Fed-Batch » Chemically-defined System. Capricorn Scientific. [Link]
-
Improving Protein Production in CHO Cells. BioPharm International. [Link]
-
Rapid quantification of tryptophan and tyrosine in chemically defined cell culture media using fluorescence spectroscopy. NUI Galway Institutional Repository. [Link]
-
Tyrosine alkyl esters as prodrug: The structure and intermolecular interactions of L-tyrosine methyl ester compared to L-tyrosine and its ethyl and n-butyl esters. ResearchGate. [Link]
-
Solubility of l-tyrosine in aqueous solutions of methanol, ethanol, n-propanol and dimethyl sulfoxide: Experimental determination. ScienceDirect. [Link]
-
l-Tyrosine isopropyl ester. National Institutes of Health. [Link]
-
How can one prepare standard solution of L-tyrosine? ResearchGate. [Link]
- Preparation method of L-tyrosine derivative.
-
L-Tyrosine ethyl ester. PubChem. [Link]
-
Tyrosine. Wikipedia. [Link]
- Water soluble L-tyrosine derivatives and process for their preparation.
-
L-Tyrosine Ethyl Ester Hydrochloride, 25g, Each. CP Lab Safety. [Link]
-
Enhancing The Solubility Of L-Tyrosine In Cell Culture Media Applications. Bioprocess Online. [Link]
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- 4. cellculturedish.com [cellculturedish.com]
- 5. CN104812891A - Cell culture media - Google Patents [patents.google.com]
- 6. Enhancing the solubility of L-Tyrosine in cell culture media applications [evonik.com]
- 7. Page loading... [wap.guidechem.com]
- 8. researchgate.net [researchgate.net]
- 9. chemimpex.com [chemimpex.com]
- 10. l-Tyrosine isopropyl ester - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scbt.com [scbt.com]
- 12. calpaclab.com [calpaclab.com]
- 13. biopharminternational.com [biopharminternational.com]
- 14. L-Tyrosine Ethyl Ester Hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 15. biorxiv.org [biorxiv.org]
- 16. CHO Expression » Fed-Batch » Chemically-defined System [capricorn-scientific.com]
- 17. alliedacademies.org [alliedacademies.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Revolutionizing Drug Delivery: A Technical Guide to L-Tyrosine Ethyl Ester-Based Systems
In the landscape of advanced drug delivery, the quest for biocompatible, biodegradable, and versatile materials is paramount. L-Tyrosine, an endogenous amino acid, has emerged as a cornerstone in the development of such sophisticated biomaterials. Its ethyl ester derivative, in particular, offers a reactive and adaptable building block for a new generation of polymers tailored for controlled therapeutic release. This comprehensive guide provides an in-depth exploration of the techniques and methodologies for developing cutting-edge drug delivery systems leveraging L-Tyrosine ethyl ester. We will delve into the synthesis of key polymers, the fabrication of nanoparticle and hydrogel-based delivery vehicles, and the critical characterization and validation protocols that ensure their efficacy and safety.
The Rationale: Why L-Tyrosine Ethyl Ester?
The scientific appeal of L-Tyrosine ethyl ester as a monomer for drug delivery systems is rooted in its inherent biocompatibility and biodegradability. The presence of a phenolic hydroxyl group, an amino group, and a carboxylic acid (esterified) provides multiple sites for polymerization and functionalization. This versatility allows for the synthesis of a diverse range of polymers, including poly(ester-amides), polyurethanes, and polycarbonates, each with tunable physicochemical properties.[1][2] The degradation products of these polymers are non-toxic, consisting of the parent amino acid and other biocompatible molecules, which are readily metabolized by the body.[3]
Core Polymer Architectures from L-Tyrosine Ethyl Ester
The foundation of any L-Tyrosine ethyl ester-based drug delivery system lies in the polymer backbone. The choice of polymerization strategy dictates the polymer's properties and, consequently, its suitability for a specific application.
Poly(ester-amide)s: Harnessing Interfacial Polymerization
Poly(ester-amides) (PEAs) derived from L-Tyrosine offer a balance of mechanical strength from the amide linkages and biodegradability from the ester bonds.[4][5] A robust method for their synthesis is interfacial polymerization, which allows for the rapid formation of high molecular weight polymers at the interface of two immiscible liquids.
Caption: Interfacial polymerization of L-Tyrosine ethyl ester-based poly(ester-amide).
Protocol 1: Synthesis of L-Tyrosine Ethyl Ester-Based Poly(ester-amide) via Interfacial Polycondensation
Objective: To synthesize a biodegradable poly(ester-amide) for nanoparticle formulation.
Materials:
-
L-Tyrosine ethyl ester hydrochloride
-
Sodium hydroxide (NaOH)
-
Diacid chloride (e.g., sebacoyl chloride, adipoyl chloride)
-
Chloroform
-
Deionized water
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Aqueous Phase Preparation: Dissolve L-Tyrosine ethyl ester hydrochloride and NaOH in deionized water in a beaker. The molar ratio of L-Tyrosine ethyl ester to NaOH should be approximately 1:2 to ensure the deprotonation of both the amino and phenolic hydroxyl groups. Cool the solution in an ice bath.
-
Organic Phase Preparation: Dissolve the diacid chloride in chloroform in a separate beaker.
-
Polymerization: Vigorously stir the aqueous solution while slowly adding the organic solution. An immediate formation of a white precipitate at the interface indicates polymer formation.
-
Reaction Completion: Continue stirring for 30-60 minutes to ensure complete polymerization.
-
Purification: Separate the precipitated polymer by filtration. Wash the polymer thoroughly with deionized water and then with a non-solvent for the polymer (e.g., ethanol or methanol) to remove unreacted monomers and salts.
-
Drying: Dry the purified polymer under vacuum at a slightly elevated temperature (e.g., 40-50 °C) until a constant weight is achieved.
Characterization: The synthesized polymer should be characterized by Fourier-transform infrared spectroscopy (FTIR) to confirm the presence of ester and amide bonds, and by gel permeation chromatography (GPC) to determine the molecular weight and polydispersity index.
Polyurethanes: Versatility through Prepolymer Synthesis
L-Tyrosine-based polyurethanes are highly versatile due to the wide range of available diisocyanates and diols, allowing for fine-tuning of their mechanical properties and degradation rates.[6] The prepolymer method is a common and effective synthesis route.
Caption: Prepolymer synthesis of L-Tyrosine ethyl ester-based polyurethane.
Protocol 2: Synthesis of L-Tyrosine Ethyl Ester-Based Polyurethane
Objective: To synthesize a biodegradable polyurethane with tunable properties for drug delivery.
Materials:
-
Desaminotyrosyl-tyrosine ethyl ester (DTE) (synthesized from L-Tyrosine)
-
Diisocyanate (e.g., hexamethylene diisocyanate - HDI)
-
Polyol (e.g., polyethylene glycol - PEG, or polycaprolactone - PCL)
-
Catalyst (e.g., stannous octoate)
-
Anhydrous solvent (e.g., dimethylacetamide - DMAc)
-
Nitrogen atmosphere
Procedure:
-
Prepolymer Synthesis: In a reaction vessel under a nitrogen atmosphere, dissolve the polyol in anhydrous DMAc. Add the diisocyanate in a molar excess (e.g., 2:1 ratio of isocyanate to hydroxyl groups) to the polyol solution. Add a catalytic amount of stannous octoate and heat the reaction mixture (e.g., 70-80 °C) for 2-3 hours to form an isocyanate-terminated prepolymer.
-
Chain Extension: Dissolve the DTE chain extender in anhydrous DMAc in a separate flask. Slowly add the DTE solution to the prepolymer solution.
-
Polymerization: Continue the reaction at the same temperature for another 4-6 hours until a significant increase in viscosity is observed.
-
Purification: Precipitate the polymer by pouring the reaction mixture into a non-solvent such as ethanol or isopropanol. Filter the polymer and wash it multiple times with the non-solvent.
-
Drying: Dry the purified polyurethane under vacuum at 50-60 °C until constant weight.
Characterization: Confirm the urethane bond formation using FTIR. Determine the molecular weight by GPC. Thermal properties can be analyzed using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA).
Fabrication of Drug Delivery Systems
Once the polymer is synthesized, it can be formulated into various drug delivery platforms. Nanoparticles and hydrogels are two of the most promising systems.
Nanoparticle Formulation: The Emulsion-Solvent Evaporation Method
This technique is widely used for encapsulating hydrophobic drugs into polymeric nanoparticles.[7]
Protocol 3: Preparation of Drug-Loaded L-Tyrosine Ethyl Ester-Based Nanoparticles
Objective: To encapsulate a therapeutic agent within polymeric nanoparticles for controlled release.
Materials:
-
Synthesized L-Tyrosine ethyl ester-based polymer
-
Drug to be encapsulated
-
Organic solvent (e.g., dichloromethane, acetone)
-
Aqueous solution containing a surfactant (e.g., polyvinyl alcohol - PVA, poloxamer)
-
Homogenizer or sonicator
-
Rotary evaporator
-
Ultracentrifuge
Procedure:
-
Organic Phase: Dissolve the polymer and the drug in the organic solvent.
-
Emulsification: Add the organic phase to the aqueous surfactant solution and emulsify using a high-speed homogenizer or a probe sonicator to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Subject the emulsion to continuous stirring at room temperature or under reduced pressure using a rotary evaporator to remove the organic solvent. This leads to the precipitation of the polymer and the formation of solid nanoparticles.
-
Nanoparticle Collection: Collect the nanoparticles by ultracentrifugation.
-
Washing: Wash the nanoparticle pellet several times with deionized water to remove the surfactant and any unencapsulated drug.
-
Lyophilization: Lyophilize the washed nanoparticles to obtain a dry powder for long-term storage.
Characterization:
-
Particle Size and Zeta Potential: Determined by dynamic light scattering (DLS).
-
Morphology: Visualized by scanning electron microscopy (SEM) or transmission electron microscopy (TEM).
-
Drug Loading and Encapsulation Efficiency: Quantified using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC) after extracting the drug from a known amount of nanoparticles.
| Polymer System | Drug | Particle Size (nm) | Drug Loading (%) | Encapsulation Efficiency (%) | Reference |
| Poly(ester-urethane) | Doxorubicin | 200 ± 10 | ~15 | > 80 | [7] |
| Poly(ester-urethane) | Camptothecin | 200 ± 10 | ~12 | > 75 | [7] |
| Poly(DTE carbonate) | Paclitaxel | 150 - 250 | ~10 | ~70 | [1] |
Hydrogel Formulation for Sustained Release
Hydrogels are three-dimensional, cross-linked polymer networks that can absorb large amounts of water or biological fluids. L-Tyrosine-based polymers can be functionalized with cross-linkable groups to form hydrogels for sustained drug delivery.
Protocol 4: Preparation of a L-Tyrosine Ethyl Ester-Based Hydrogel
Objective: To form a biodegradable hydrogel for localized and sustained drug release.
Materials:
-
L-Tyrosine ethyl ester-based polymer functionalized with cross-linkable groups (e.g., acrylate, methacrylate)
-
Photoinitiator (for photopolymerization) or chemical cross-linker
-
Drug to be loaded
-
Phosphate-buffered saline (PBS)
Procedure:
-
Precursor Solution: Dissolve the functionalized polymer and the drug in PBS. If using photopolymerization, add a photoinitiator.
-
Cross-linking:
-
Photopolymerization: Expose the precursor solution to UV or visible light of the appropriate wavelength to initiate cross-linking.
-
Chemical Cross-linking: Add a chemical cross-linker to the precursor solution to induce gelation.
-
-
Purification: If necessary, wash the hydrogel with PBS to remove any unreacted components.
-
Characterization:
-
Swelling Ratio: Determined by measuring the weight of the hydrogel in the swollen and dry states.
-
Mechanical Properties: Assessed by rheometry or compression testing.
-
Drug Release: Monitored by incubating the drug-loaded hydrogel in a release medium (e.g., PBS at 37 °C) and measuring the drug concentration in the medium over time.
-
| Hydrogel System | Cross-linking Method | Swelling Ratio (q) | Drug Release Duration | Reference |
| Acrylated Tyrosine-based Polymer | Photopolymerization | 10 - 20 | 7 - 14 days | [8] |
| Thiol-functionalized Tyrosine Polymer | Michael Addition | 15 - 25 | > 21 days | [8] |
In Vitro Validation: Ensuring Biocompatibility and Efficacy
Prior to any in vivo application, the developed drug delivery systems must undergo rigorous in vitro testing to assess their safety and performance.
Cytotoxicity Assessment: The MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol 5: In Vitro Cytotoxicity Evaluation
Objective: To determine the biocompatibility of the L-Tyrosine ethyl ester-based drug delivery system.
Materials:
-
Cell line (e.g., fibroblasts for general toxicity, cancer cells for efficacy)
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of the drug-free nanoparticles/hydrogel or the drug-loaded formulation. Include positive (e.g., a known cytotoxic agent) and negative (cells in medium only) controls.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the negative control.
Enzymatic Degradation Study
Understanding the degradation profile is crucial for predicting the drug release kinetics and the in vivo fate of the delivery system.
Protocol 6: In Vitro Enzymatic Degradation
Objective: To evaluate the biodegradability of the L-Tyrosine ethyl ester-based polymer in the presence of relevant enzymes.
Materials:
-
Polymer films or nanoparticles
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Enzyme solution (e.g., chymotrypsin, esterase)
-
Incubator at 37 °C
Procedure:
-
Sample Preparation: Prepare pre-weighed samples of the polymer (e.g., as films or pellets of nanoparticles).
-
Incubation: Immerse the samples in PBS containing the enzyme at a physiologically relevant concentration. As a control, immerse identical samples in PBS without the enzyme.
-
Degradation Monitoring: At predetermined time points, remove the samples from the solutions, wash them with deionized water, and dry them to a constant weight.
-
Analysis:
-
Mass Loss: Calculate the percentage of mass loss over time.
-
Molecular Weight Reduction: Analyze the molecular weight of the remaining polymer using GPC.
-
Morphological Changes: Observe the surface of the samples using SEM.
-
Conclusion
L-Tyrosine ethyl ester stands as a highly promising and versatile platform for the design and development of advanced drug delivery systems. The ability to synthesize a wide array of biodegradable polymers with tunable properties opens up new avenues for creating sophisticated nanoparticles and hydrogels for controlled and targeted therapeutic delivery. The protocols and methodologies outlined in this guide provide a solid foundation for researchers and drug development professionals to explore the full potential of this remarkable biomaterial. Through rigorous synthesis, fabrication, and validation, L-Tyrosine ethyl ester-based systems are poised to make a significant impact on the future of medicine.
References
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- Sarkar, D., & Lopina, S. T. (2005). Oxidative and enzymatic degradations of L-tyrosine based polyurethanes. Journal of Biomaterials Science, Polymer Edition, 16(6), 705-721.
- Tang, Z. G., et al. (2009). Synthesis, degradation and biocompatibility of tyrosine-derived polycarbonate scaffolds.
- Aluri, R., & Jayakannan, M. (2017). Development of l-Tyrosine-Based Enzyme-Responsive Amphiphilic Poly(ester-urethane) Nanocarriers for Multiple Drug Delivery to Cancer Cells. Biomacromolecules, 18(1), 189-200.
- Aluri, R., & Jayakannan, M. (2018). Multistimuli-Responsive Amphiphilic Poly(ester-urethane) Nanoassemblies Based on l-Tyrosine for Intracellular Drug Delivery to Cancer Cells. Biomacromolecules, 19(5), 1634-1647.
- Hooper, K. A., et al. (2002). In vitro and in vivo degradation of tyrosine-derived polycarbonates and polyarylates.
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- El-Sherbiny, I. M., et al. (2020). Novel poly(ester amide) derived from tyrosine amino acid for targeted pulmonary drug delivery of fluticasone propionate. Journal of Applied Polymer Science, 137(42), 49298.
- Al-Hajaj, N., et al. (2024). Preclinical evaluation of novel synthesised nanoparticles based on tyrosine poly(ester amide) for improved targeted pulmonary delivery. Scientific Reports, 14(1), 9673.
- Al-Hajaj, N., et al. (2022). The synthesis of tyrosine-based poly (ester amide)
- El-Hammadi, M. M., & El-Faham, A. (2021). Novel Thymoquinone Nanoparticles Using Poly(ester amide) Based on L-Arginine-Targeting Pulmonary Drug Delivery. Polymers, 13(16), 2750.
- Aluri, R., & Jayakannan, M. (2018). Multistimuli-Responsive Amphiphilic Poly(ester-urethane) Nanoassemblies Based on l-Tyrosine for Intracellular Drug Delivery to Cancer Cells. Biomacromolecules, 19(5), 1634-1647.
- Aluri, R., & Jayakannan, M. (2018). Multistimuli-Responsive Amphiphilic Poly(ester-urethane) Nanoassemblies Based on l-Tyrosine for Intracellular Drug Delivery to Cancer Cells. Semantic Scholar.
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- de Oliveira, J. L., et al. (2015). l-Tyrosine-loaded nanoparticles increase the antitumoral activity of direct electric current in a metastatic melanoma cell model. International Journal of Nanomedicine, 10, 6749-6761.
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Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Retrieved from [Link]
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National Toxicology Program. (2006). In Vitro Cytotoxicity Test Methods. Retrieved from [Link]
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- CN112920086A - Preparation method of L-tyrosine derivative. (n.d.).
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- James, I., et al. (2007). ( a ) Chemical structure of poly(desaminotyrosyl-tyrosine ethyl ester.
- Yenigun, O., et al. (2022). Investigation of Acrylamide Based Hydrogels as L-Dopa and L-Tyrosine Drug Release System. Journal of the Turkish Chemical Society, Section A: Chemistry, 9(1), 193-204.
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Application Notes and Protocols for the Analytical Detection of L-Tyrosine Ethyl Ester and its Metabolites
Introduction: The Significance of L-Tyrosine Ethyl Ester
L-Tyrosine ethyl ester (L-TEE) is an esterified form of the non-essential amino acid L-Tyrosine. This modification enhances its solubility and potential bioavailability, making it a compound of interest in pharmaceutical and nutraceutical research.[1][2][3][4] L-Tyrosine itself is a critical precursor for the synthesis of key neurotransmitters, including dopamine, norepinephrine, and epinephrine, which are vital for cognitive function, mood regulation, and stress response.[3][4][5] Consequently, the administration of L-TEE is explored for its potential to modulate these neurological pathways.
Accurate and sensitive detection of L-TEE and its metabolites in biological matrices is paramount for researchers, scientists, and drug development professionals. Such analytical methods are essential for pharmacokinetic studies, understanding metabolic fate, and establishing dose-response relationships. This document provides a comprehensive guide to the state-of-the-art analytical techniques for the detection and quantification of L-TEE and its principal metabolites.
Metabolic Pathway of L-Tyrosine Ethyl Ester
The primary metabolic fate of L-Tyrosine ethyl ester in biological systems is hydrolysis of the ester bond, yielding L-Tyrosine and ethanol. This conversion can be catalyzed by various esterases present in the body, such as chymotrypsin.[6][7][8] Once formed, L-Tyrosine enters its well-established metabolic pathways. A key pathway involves the hydroxylation of L-Tyrosine to L-DOPA by tyrosine hydroxylase, which is the rate-limiting step in the biosynthesis of catecholamines.[5][9]
Diagram: Proposed Metabolic Pathway of L-Tyrosine Ethyl Ester
Sources
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- 9. Effective L-Tyrosine Hydroxylation by Native and Immobilized Tyrosinase | PLOS One [journals.plos.org]
Application Notes & Protocols for the Enzymatic Synthesis of L-Tyrosine Ethyl Ester
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the enzymatic synthesis of L-Tyrosine ethyl ester. This document delves into the rationale behind experimental choices, offers detailed protocols, and presents key data to facilitate successful and efficient synthesis. L-Tyrosine ethyl ester is a valuable derivative of the amino acid L-Tyrosine, with applications in pharmaceuticals, nutraceuticals, and cosmetics due to its enhanced solubility and bioavailability.[1] Enzymatic synthesis offers a green and highly selective alternative to traditional chemical methods, which often require harsh conditions and protecting group strategies.[2][3]
Introduction: The Rationale for Enzymatic Synthesis
The esterification of L-Tyrosine to its ethyl ester derivative is a crucial step in various synthetic pathways. While chemical methods involving catalysts like sulfuric acid or thionyl chloride are available, they often suffer from drawbacks such as the formation of by-products, racemization, and environmental concerns.[2][3][4] Enzymatic catalysis, particularly utilizing lipases, has emerged as a powerful alternative. Lipases (EC 3.1.1.3) are hydrolases that can catalyze esterification and transesterification reactions in non-aqueous environments.[5][6]
Why Choose Lipases for L-Tyrosine Ethyl Ester Synthesis?
-
High Specificity: Lipases exhibit remarkable chemo-, regio-, and enantioselectivity, minimizing the formation of unwanted by-products and often eliminating the need for complex protection and deprotection steps.
-
Mild Reaction Conditions: Enzymatic reactions typically proceed under mild conditions of temperature and pH, preserving the integrity of the chiral center of the amino acid and reducing energy consumption.
-
Environmental Sustainability: As biocatalysts, enzymes are biodegradable and operate in environmentally benign solvent systems, aligning with the principles of green chemistry.
-
Reusability: Immobilized enzymes can be easily recovered and reused for multiple reaction cycles, enhancing the economic feasibility of the process.[5][7]
The most commonly employed and highly effective lipase for this transformation is the immobilized Lipase B from Candida antarctica (CAL-B), often commercially available as Novozym 435.[8][9] Its broad substrate specificity, high stability in organic solvents, and excellent catalytic efficiency make it a robust choice for amino acid ester synthesis.[10][11]
The Enzymatic Reaction: A Mechanistic Overview
The lipase-catalyzed synthesis of L-Tyrosine ethyl ester can be achieved through two primary routes: direct esterification and transesterification.
-
Direct Esterification: This involves the reaction of L-Tyrosine with ethanol. A key challenge in this approach is the removal of water, a by-product of the reaction, which can shift the equilibrium back towards the reactants and potentially lead to enzyme inactivation.
-
Transesterification (Alcoholysis): This method utilizes an activated acyl donor, such as an ethyl ester of a short-chain carboxylic acid (e.g., ethyl acetate), to transfer the ethyl group to L-Tyrosine.[12][13] This approach can be more efficient as it avoids the production of water.
The general mechanism for lipase-catalyzed esterification involves the formation of an acyl-enzyme intermediate. The catalytic triad (typically Ser-His-Asp) in the lipase's active site facilitates the nucleophilic attack of the serine hydroxyl group on the carbonyl carbon of the L-Tyrosine, forming a tetrahedral intermediate. This is followed by the release of water (in esterification) and the formation of the acyl-enzyme complex. Subsequently, the alcohol (ethanol) attacks the acyl-enzyme intermediate, leading to the formation of the L-Tyrosine ethyl ester and regeneration of the enzyme.
Experimental Design and Optimization
Successful enzymatic synthesis hinges on the careful optimization of several key parameters. The interplay of these factors determines the reaction rate, yield, and overall efficiency.
Key Parameters for Optimization:
-
Enzyme Selection and Immobilization: As mentioned, immobilized CAL-B is the enzyme of choice. Immobilization on a solid support (e.g., macroporous acrylic resin) prevents enzyme aggregation, enhances stability in organic solvents, and simplifies catalyst recovery.[5][7]
-
Solvent System: The choice of solvent is critical. A non-polar, water-immiscible organic solvent is generally preferred to minimize the hydration layer around the enzyme, which is essential for its catalytic activity, and to facilitate product recovery. Solvents such as hexane, heptane, or toluene are commonly used.[10][14] Solvent-free systems are also an attractive green alternative, where one of the reactants (e.g., ethanol) can act as the solvent.[15]
-
Substrate Concentration and Molar Ratio: The concentrations of L-Tyrosine and ethanol (or the acyl donor) and their molar ratio significantly impact the reaction equilibrium. A molar excess of the alcohol is often employed to drive the reaction towards product formation.[11]
-
Temperature: Temperature affects both the reaction rate and enzyme stability. While higher temperatures can increase the reaction rate, they can also lead to enzyme denaturation. The optimal temperature for CAL-B is typically in the range of 40-60°C.[16]
-
Water Activity (aw): A small amount of water is essential for maintaining the enzyme's active conformation. However, excess water can promote the reverse hydrolytic reaction. Controlling water activity, for instance, by adding molecular sieves, is crucial for achieving high ester yields.[11][17]
-
Reaction Time: The reaction should be monitored over time to determine the point of maximum conversion.
Data Summary for Optimization
The following table summarizes typical ranges for the key reaction parameters in the enzymatic synthesis of L-Tyrosine ethyl ester, primarily using immobilized Candida antarctica lipase B.
| Parameter | Typical Range | Rationale & Key Considerations |
| Enzyme | Immobilized Candida antarctica Lipase B (CAL-B) | High stability in organic media and broad substrate specificity.[8][10] |
| Enzyme Loading | 5 - 20% (w/w of L-Tyrosine) | Higher loading increases reaction rate but also cost. Optimization is key. |
| Substrates | L-Tyrosine and Ethanol | High purity of substrates is essential to avoid side reactions.[11] |
| Substrate Molar Ratio | 1:5 to 1:20 (L-Tyrosine:Ethanol) | Excess ethanol shifts the equilibrium towards the product side. |
| Solvent | Heptane, Toluene, or Solvent-Free | Non-polar solvents are preferred. Solvent-free is a greener option.[14][15] |
| Temperature | 40 - 60 °C | Balances reaction rate and enzyme stability.[16] |
| Water Removal | Molecular Sieves (3Å or 4Å) | Crucial for shifting the equilibrium and preventing hydrolysis.[11][17] |
| Agitation Speed | 150 - 250 rpm | Ensures proper mixing and reduces mass transfer limitations. |
| Reaction Time | 24 - 72 hours | Monitor progress to determine optimal time for maximum yield. |
Experimental Protocols
This section provides detailed, step-by-step protocols for the synthesis and analysis of L-Tyrosine ethyl ester.
Protocol 1: Enzymatic Synthesis of L-Tyrosine Ethyl Ester
Materials:
-
L-Tyrosine
-
Ethanol (anhydrous)
-
Immobilized Candida antarctica Lipase B (e.g., Novozym 435)
-
Heptane (or another suitable organic solvent)
-
Molecular Sieves (3Å, activated)
-
Reaction vessel (e.g., screw-capped flask)
-
Shaking incubator or magnetic stirrer with temperature control
Procedure:
-
Reactant Preparation: In a 50 mL screw-capped flask, add L-Tyrosine (e.g., 1.81 g, 10 mmol).
-
Solvent and Alcohol Addition: Add 20 mL of heptane and an excess of ethanol (e.g., 4.6 g, 100 mmol, corresponding to a 1:10 molar ratio).
-
Addition of Water Adsorbent: Add activated molecular sieves (e.g., 1 g) to the reaction mixture to remove the water produced during esterification.
-
Enzyme Addition: Add the immobilized lipase (e.g., 0.18 g, 10% w/w of L-Tyrosine).
-
Reaction Incubation: Securely cap the flask and place it in a shaking incubator set at 50°C and 200 rpm.
-
Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots at regular intervals (e.g., every 8-12 hours) and analyzing them using a suitable analytical technique (see Protocol 2).
-
Reaction Termination and Enzyme Recovery: Once the reaction has reached the desired conversion, stop the agitation. Allow the immobilized enzyme to settle, then decant the supernatant. The enzyme can be washed with fresh solvent and reused.
-
Product Isolation: Evaporate the solvent from the supernatant under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.
Protocol 2: Analysis of L-Tyrosine Ethyl Ester
A. Thin-Layer Chromatography (TLC)
TLC is a quick and effective method for monitoring the progress of the reaction.
-
Stationary Phase: Silica gel 60 F254 plates
-
Mobile Phase: A mixture of dichloromethane and methanol (e.g., 9:1 v/v)
-
Visualization: UV light (254 nm) and/or staining with a ninhydrin solution followed by heating. L-Tyrosine and its ester will appear as distinct spots.
B. High-Performance Liquid Chromatography (HPLC)
HPLC provides a quantitative analysis of the reaction mixture.
-
Column: C18 reverse-phase column
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid)
-
Detection: UV detector at 274 nm
-
Quantification: The concentrations of L-Tyrosine and L-Tyrosine ethyl ester can be determined by comparing the peak areas with those of standard solutions.
C. Spectrophotometric Methods
Spectrophotometric methods can also be employed for quantification, often after derivatization. For instance, L-tyrosine can be reacted with 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) to form a colored product that can be measured spectrophotometrically.[18][19]
D. Structural Confirmation
The identity of the synthesized L-Tyrosine ethyl ester should be confirmed using spectroscopic techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To confirm the chemical structure.[20]
-
Mass Spectrometry (MS): To determine the molecular weight.[20]
Visualizing the Workflow and Reaction
Diagram 1: Enzymatic Esterification of L-Tyrosine
Caption: Enzymatic esterification of L-Tyrosine with ethanol.
Diagram 2: Experimental Workflow
Caption: Step-by-step experimental workflow for synthesis.
Troubleshooting and Key Considerations
-
Low Yield:
-
Check Water Content: Ensure molecular sieves are properly activated and sufficient in quantity.
-
Optimize Substrate Ratio: A higher excess of ethanol may be required.
-
Verify Enzyme Activity: The enzyme may have denatured due to improper storage or harsh reaction conditions.
-
-
Slow Reaction Rate:
-
Increase Enzyme Loading: A higher concentration of the biocatalyst can accelerate the reaction.
-
Optimize Temperature: Ensure the temperature is within the optimal range for the enzyme.
-
Improve Mass Transfer: Increase the agitation speed to ensure proper mixing.
-
-
Substrate Solubility: L-Tyrosine has limited solubility in some non-polar organic solvents. The use of a co-solvent or operating at a slightly higher temperature can improve solubility.[11]
Conclusion
The enzymatic synthesis of L-Tyrosine ethyl ester using immobilized lipases presents a highly efficient, selective, and environmentally friendly alternative to conventional chemical methods. By carefully optimizing key reaction parameters such as enzyme choice, solvent, temperature, and water activity, researchers can achieve high yields of the desired product. The protocols and guidelines presented in these application notes provide a robust framework for the successful implementation of this valuable biocatalytic transformation in both academic and industrial settings.
References
-
Bhanage, B. M., et al. (2020). Continuous-Flow Synthesis of β-Amino Acid Esters by Lipase-Catalyzed Michael Addition of Aromatic Amines. MDPI. Available at: [Link]
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Gotor, V., et al. (n.d.). Lipase-Catalysed Preparation of Aminoacyl Esters of Carbohydrates. Request PDF. Available at: [Link]
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Gross, R. A., et al. (n.d.). A Novel Lipase Immobilization Technique Using Homopolymer Tethers of Amino Acids. American Institute of Chemical Engineers. Available at: [Link]
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Ortiz, C., et al. (2018). Performance of Different Immobilized Lipases in the Syntheses of Short- and Long-Chain Carboxylic Acid Esters by Esterification Reactions in Organic Media. National Institutes of Health. Available at: [Link]
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Hermansyah, H., et al. (2022). Effect of Additional Amino Group to Improve the Performance of Immobilized Lipase From Aspergillus niger by Adsorption-Crosslinking Method. Frontiers. Available at: [Link]
-
Gotor-Fernández, V., et al. (2011). Enzymatic Resolution of beta-Amino Methyl Esters using Lipase B from Candida antarctica. Tetrahedron. Available at: [Link]
-
Humphrey, J. M., et al. (n.d.). Optimized Synthesis of l-m-Tyrosine Suitable for Chemical Scale-Up. Request PDF. Available at: [Link]
-
Stead, P., et al. (1996). Enzymatic resolution of amino acids via ester hydrolysis. PubMed. Available at: [Link]
-
Kolodziejczyk, A., et al. (n.d.). ENZYMATIC SYNTHESIS OF MULTILABELED L-TYROSINE. J. Label Compd. Radiopharm. Available at: [Link]
-
Gandhi, N. N., et al. (1997). Synthesis of flavor and fragrance esters using Candida antarctica lipase. PubMed. Available at: [Link]
-
Tata, A., et al. (2023). Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. American Chemical Society. Available at: [Link]
-
Ashenhurst, J. (2022). Transesterification. Master Organic Chemistry. Available at: [Link]
-
Gotor-Fernández, V., et al. (n.d.). Enzymatic resolution of N-protected-β3-amino methyl esters, using lipase B from Candida antarctica. Request PDF. Available at: [Link]
-
Gustavsson, M., et al. (2018). Streamlined Preparation of Immobilized Candida antarctica Lipase B. ACS Omega. Available at: [Link]
-
Li, Y., et al. (2024). Expanding the application of tyrosine: engineering microbes for the production of tyrosine and its derivatives. PMC. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Ester synthesis by transesterification. Organic Chemistry Portal. Available at: [Link]
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Pereira, G. N., et al. (2021). Simplified Method to Optimize Enzymatic Esters Syntheses in Solvent-Free Systems: Validation Using Literature and Experimental Data. MDPI. Available at: [Link]
-
SpectraBase. (n.d.). L-Tyrosine ethyl ester. SpectraBase. Available at: [Link]
-
Wolfson, A., et al. (n.d.). Glycerolysis of Esters with Candida antarctica Lipase B in Glycerol. ResearchGate. Available at: [Link]
-
Park, S., et al. (n.d.). Enzymatic synthesis of amino acid-sugar alcohol conjugates in organic media. Biocatalysis and Biotransformation. Available at: [Link]
- Google Patents. (n.d.). CN112920086A - Preparation method of L-tyrosine derivative. Google Patents.
-
Joondan, N., et al. (2024). l-Tyrosine and l-DOPA: Promising scaffolds for the synthesis of biologically active compounds. Comptes Rendus de l'Académie des Sciences. Available at: [Link]
-
Kirk, K. L., et al. (1986). Organic Chemistry of L-Tyrosine. 1. General Synthesis of Chiral Piperazines from Amino Acids. The Journal of Organic Chemistry. Available at: [Link]
-
Dinu, I. A., & Apetrei, C. (2022). Quantification of Tyrosine in Pharmaceuticals with the New Biosensor Based on Laccase-Modified Polypyrrole Polymeric Thin Film. PubMed Central. Available at: [Link]
-
Tata, A., et al. (2023). Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. Journal of the American Society for Mass Spectrometry. Available at: [Link]
-
Al-Sabha, T. N. (n.d.). Spectrophotometric methods for the determination of L-tyrosine in pharmaceutical formulation. Allied Academies. Available at: [Link]
-
Al-Sabha, T. N. (2018). Spectrophotometric methods for the determination of L-tyrosine in pharmaceutical formulations. ResearchGate. Available at: [Link]
-
Tan, T. W., et al. (2024). Enzymatic Strategies for the Biosynthesis of N-Acyl Amino Acid Amides. PubMed. Available at: [Link]
-
PrepChem.com. (n.d.). Synthesis of L-tyrosine. PrepChem.com. Available at: [Link]
-
Cui, W., et al. (2022). Discovery of Novel Tyrosine Ammonia Lyases for the Enzymatic Synthesis of p-Coumaric Acid. PubMed. Available at: [Link]
-
Fickers, P., et al. (n.d.). Lipase-catalyzed synthesis of L-cysteine glucosyl esters in organic media. ResearchGate. Available at: [Link]
-
Enei, H., et al. (1973). Syntheses of L-tyrosine-related amino acids by tyrosine phenol-lyase of Citrobacter intermedius. PubMed. Available at: [Link]
-
Jung, M. E., & Trifunovich, I. D. (1993). Efficient Synthesis of Selectively Protected L-Dopa Derivatives from L-Tyrosine via Reimer-Tiemann and Dakin Reactions. UCLA - Chemistry and Biochemistry. Available at: [Link]
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Application Note & Protocols: High-Purity Recovery of L-Tyrosine Ethyl Ester Hydrochloride
Abstract and Introduction
L-Tyrosine ethyl ester hydrochloride is a crucial derivative of the amino acid L-tyrosine, widely utilized as a building block in peptide synthesis, a precursor in the development of pharmaceuticals, and an ingredient in nutraceuticals to enhance cognitive function.[1][2][3] Its ethyl ester form enhances solubility and bioavailability, making it a versatile intermediate.[3][4][5] The efficacy, safety, and reliability of these applications are directly dependent on the purity of the starting material. Synthetic routes, such as the direct esterification of L-tyrosine with ethanol in the presence of an acid catalyst like thionyl chloride or hydrogen chloride, often yield a crude product containing unreacted starting materials, di-esterified byproducts, and residual solvents.[6]
This application note provides a comprehensive guide to the purification of L-Tyrosine ethyl ester hydrochloride. We move beyond simple procedural lists to explain the underlying chemical principles, enabling researchers to adapt and troubleshoot these methods effectively. The primary focus is on recrystallization, the most common and scalable purification technique for this compound, supplemented by protocols for chromatographic analysis and purity verification.[1][7]
Physicochemical Properties for Purification Strategy
A thorough understanding of the compound's physical properties is fundamental to designing an effective purification protocol. The hydrochloride salt form significantly influences its solubility profile, making it highly soluble in water and polar alcohols while having limited solubility in nonpolar organic solvents.[1][8][9]
Table 1: Physicochemical Data of L-Tyrosine Ethyl Ester Hydrochloride
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₁₁H₁₆ClNO₃ | [9][10] |
| Molecular Weight | 245.70 g/mol | [10] |
| Appearance | White to off-white crystalline powder | [1][3][4] |
| Melting Point | 165-175 °C (Note: some sources report lower ranges) | [3][9][10] |
| Solubility | Soluble in water and ethanol.[1][8][9][11] | [1][8][9][11] |
| Storage Temp. | 0-8 °C, Sealed in a dry environment. |[3][4] |
Note on Melting Point: Literature values for the melting point vary. While some sources indicate a range around 130-136°C[1], a more consistent and higher range of 165-175°C is reported by multiple chemical suppliers for high-purity material.[3][9][10] This discrepancy highlights the importance of using melting point as a comparative tool against a known standard or the crude starting material. A sharp melting point within the higher range is indicative of high purity.
Overall Purification and Verification Workflow
The path from a crude synthetic product to a highly pure, verified compound involves a multi-stage process. The primary purification is typically achieved through recrystallization, followed by rigorous analytical methods to confirm purity and identity.
Caption: Step-wise process for recrystallization.
Troubleshooting Recrystallization
Table 2: Common Recrystallization Issues and Solutions
| Issue | Probable Cause | Recommended Solution |
|---|---|---|
| No crystals form upon cooling | Too much solvent was used; solution is not saturated. | Boil off some of the solvent to concentrate the solution and attempt cooling again. Alternatively, add a small seed crystal or scratch the inside of the flask with a glass rod at the solvent line to induce nucleation. |
| Product "oils out" instead of crystallizing | The boiling point of the solvent is higher than the melting point of the solute; solution is supersaturated. | Reheat the solution to dissolve the oil. Add a slightly larger volume of hot solvent and attempt to cool again. Using a solvent system with a lower boiling point may be necessary. |
| Low recovery/yield | Too much solvent was used; crystals were washed with warm solvent; premature crystallization during hot filtration. | Ensure minimal solvent is used for dissolution. Always use ice-cold solvent for washing. Ensure filtration apparatus is pre-heated. |
| Colored crystals obtained | Colored impurities were not fully removed. | Repeat the recrystallization process, including the optional activated charcoal step. |
Protocols for Purity Assessment
Purification must be validated. The following methods provide a self-validating system to confirm the success of the recrystallization protocol.
Protocol 1: Thin-Layer Chromatography (TLC)
TLC offers a rapid, qualitative assessment of purity by comparing the purified sample to the crude material.
-
Stationary Phase: Silica gel 60 F₂₅₄ TLC plate.
-
Mobile Phase: Dichloromethane:Methanol (9:1 v/v) with a few drops of acetic acid.
-
Procedure:
-
Dissolve small amounts of the crude material and the purified product in methanol.
-
Spot each sample onto a TLC plate, alongside a co-spot (both crude and pure applied to the same spot).
-
Develop the plate in a chamber saturated with the mobile phase.
-
Visualize the plate under UV light (254 nm) and then stain with a ninhydrin solution (specific for primary amines) followed by gentle heating.
-
-
Interpretation: The purified sample should show a single, well-defined spot. The crude lane may show multiple spots, including one corresponding to the product. The absence of impurity spots in the purified lane indicates successful purification.
Protocol 2: Melting Point Determination
This method provides a quantitative measure of purity. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting point range.
-
Apparatus: Digital melting point apparatus.
-
Procedure:
-
Load a small amount of the finely powdered, dry sample into a capillary tube.
-
Place the tube in the apparatus and heat at a moderate rate (e.g., 10 °C/min) for an initial determination.
-
For a precise measurement, repeat with a fresh sample, heating rapidly to ~20 °C below the expected melting point, then reducing the ramp rate to 1-2 °C/min.
-
Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid.
-
-
Interpretation: A pure sample will have a sharp melting point range (≤ 2 °C) that corresponds to the literature value (e.g., 166-168 °C). [9]
Protocol 3: High-Performance Liquid Chromatography (HPLC)
HPLC is a highly sensitive method for quantifying purity. A purity level of ≥99.5% can be confirmed with this technique. [3]
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm (due to the tyrosine phenol group).
-
Procedure:
-
Prepare a sample solution of the purified product in the mobile phase (approx. 1 mg/mL).
-
Inject 10 µL onto the column.
-
Integrate the resulting chromatogram.
-
-
Interpretation: The purity is calculated as the area of the main product peak divided by the total area of all peaks, expressed as a percentage. A single major peak indicates high purity.
Conclusion
The purification of L-Tyrosine ethyl ester hydrochloride is a critical step for its application in research and development. The recrystallization protocol detailed here, when executed with an understanding of the underlying principles, is a robust and effective method for achieving high purity. The subsequent analytical verification using TLC, melting point, and HPLC provides the necessary confidence and documentation for drug development professionals and researchers, ensuring the integrity and reliability of their work.
References
-
Fengchen Group. (n.d.). L-Tyrosine Ethyl Ester Hcl Or Hydrochloride BP EP USP CAS 4089-07-0. Fengchen. Retrieved from [Link]
-
ChemBK. (n.d.). L-tyrosine ethyl ester hydrochloride. ChemBK. Retrieved from [Link]
-
Nine Chongqing Chemdad Co., Ltd. (n.d.). L-Tyrosine Ethyl Ester Hydrochloride. Chemdad. Retrieved from [Link]
-
SpectraBase. (n.d.). L-Tyrosine ethyl ester HCl. SpectraBase. Retrieved from [Link]
-
PubMed. (1970). Rapid gas chromatographic separation of amino acid enantiomers using N-perfluoroacyl esters. Journal of Chromatography. Retrieved from [Link]
-
SpectraBase. (n.d.). L-Tyrosine ethyl ester. SpectraBase. Retrieved from [Link]
-
ResearchGate. (n.d.). Chromatographic Separation of Amino Acids. ResearchGate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). L-Tyrosine ethyl ester. PubChem. Retrieved from [Link]
-
Sorbead India. (n.d.). Amino Acid Purification. Column Chromatography. Retrieved from [Link]
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- 9. L-Tyrosine ethyl ester hydrochloride, 99%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. L-Tyrosine Ethyl Ester Hydrochloride Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
Application Notes and Protocols for In Vivo Studies with L-Tyrosine Ethyl Ester
Introduction
L-Tyrosine, a non-essential amino acid, is a crucial precursor to the catecholamine neurotransmitters dopamine, norepinephrine, and epinephrine, which play vital roles in cognitive function, mood regulation, and the stress response[1]. Its therapeutic potential in conditions associated with catecholamine depletion is an active area of research. However, the parent amino acid, L-Tyrosine, exhibits poor solubility in aqueous solutions, limiting its utility in parenteral formulations for in vivo studies. To overcome this limitation, L-Tyrosine ethyl ester (L-TEE), typically used as the hydrochloride salt (L-TEE HCl) for enhanced stability and solubility, serves as a more soluble prodrug[1]. In the physiological environment, L-TEE is rapidly hydrolyzed by esterases to release L-Tyrosine, thereby increasing its bioavailability. This application note provides a comprehensive guide for researchers on the formulation, administration, and analysis of L-Tyrosine ethyl ester for in vivo animal studies.
Physicochemical Properties of L-Tyrosine Ethyl Ester Hydrochloride
A thorough understanding of the physicochemical properties of L-TEE HCl is fundamental to developing stable and effective formulations.
| Property | Value | Source |
| Appearance | White to off-white crystalline powder | , [2][3] |
| Molecular Formula | C₁₁H₁₆ClNO₃ | [2] |
| Molecular Weight | 245.7 g/mol | [2] |
| Melting Point | 165-170 °C | [2], [3] |
| Solubility in Water | Highly soluble (>368 g/L at 25°C) | [3] |
| Storage | Store at -20°C as a solid | [2] |
Formulation Development for In Vivo Administration
The choice of formulation for L-TEE HCl depends on the intended route of administration and the desired pharmacokinetic profile. Due to the ester linkage, L-TEE is susceptible to hydrolysis, a reaction that is catalyzed by both acidic and basic conditions. Therefore, careful consideration of the vehicle and pH is critical for maintaining the integrity of the prodrug prior to administration.
General Considerations for Aqueous Formulations
-
pH: The optimal pH for an L-TEE HCl solution is a balance between stability and physiological compatibility. While the hydrochloride salt form will produce a slightly acidic solution, it is advisable to adjust the pH to near physiological levels (pH 7.0-7.4) for parenteral routes to minimize injection site irritation. However, it is important to note that ester hydrolysis is generally accelerated at neutral to alkaline pH. Therefore, aqueous solutions of L-TEE HCl should be prepared fresh on the day of use and stored on ice until administration.
-
Vehicle: For most parenteral and oral applications, sterile 0.9% sodium chloride (saline) is the recommended vehicle. It is isotonic and physiologically compatible.
-
Sterilization: For parenteral administration, the final formulation must be sterile. The preferred method for sterilizing L-TEE HCl solutions is filtration through a 0.22 µm sterile syringe filter. Autoclaving is not recommended as the high temperatures can accelerate the hydrolysis of the ester.
Experimental Workflow for Formulation Preparation
Caption: Workflow for preparing a sterile L-TEE HCl solution.
Protocol 1: Preparation of L-TEE HCl for Intraperitoneal (IP) Injection
This protocol provides a method for preparing a 10 mg/mL solution of L-TEE HCl for intraperitoneal injection in mice.
Materials:
-
L-Tyrosine ethyl ester hydrochloride (L-TEE HCl)
-
Sterile 0.9% Sodium Chloride for Injection, USP
-
Sterile 0.1 M Sodium Hydroxide (NaOH) and 0.1 M Hydrochloric Acid (HCl) for pH adjustment
-
Sterile 10 mL syringe and 25-27 gauge needles
-
Sterile 0.22 µm syringe filter
-
Sterile vials for storage
Procedure:
-
Calculation: Determine the total volume of the formulation needed based on the number of animals and the dosing volume (typically 5-10 mL/kg for mice). For a 25 g mouse receiving a 10 mL/kg dose, the injection volume would be 0.25 mL.
-
Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh the required amount of L-TEE HCl. For a 10 mg/mL solution, this would be 10 mg for every 1 mL of final solution.
-
Dissolution: Add approximately 80% of the final volume of sterile 0.9% saline to the L-TEE HCl powder and vortex or sonicate until fully dissolved.
-
pH Adjustment: Measure the pH of the solution. If necessary, adjust the pH to 7.0-7.4 by dropwise addition of sterile 0.1 M NaOH or 0.1 M HCl.
-
Final Volume: Bring the solution to the final desired volume with sterile 0.9% saline.
-
Sterilization: Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a sterile vial.
-
Storage: Store the sterile formulation on ice and use within the same day of preparation.
Protocol 2: Preparation of L-TEE HCl for Oral Gavage
For oral administration, the formulation does not need to be sterile, but should be prepared fresh to ensure stability.
Materials:
-
L-Tyrosine ethyl ester hydrochloride (L-TEE HCl)
-
Deionized water or 0.9% saline
-
Oral gavage needles appropriate for the animal size
Procedure:
-
Calculation: Determine the required concentration of L-TEE HCl based on the desired dose and a typical oral gavage volume for the species (e.g., 5-10 mL/kg for mice).
-
Weighing: Weigh the calculated amount of L-TEE HCl.
-
Dissolution: Dissolve the L-TEE HCl in the appropriate volume of deionized water or saline. Gentle warming and vortexing can be used to aid dissolution.
-
Administration: Administer the freshly prepared solution via oral gavage.
In Vivo Administration
The choice of administration route will depend on the experimental objectives.
-
Intraperitoneal (IP) Injection: This route provides rapid systemic absorption. Care should be taken to inject into the lower right quadrant of the abdomen to avoid puncturing the cecum or bladder[4].
-
Oral Gavage (PO): This route is suitable for assessing oral bioavailability and first-pass metabolism.
-
Intravenous (IV) Injection: This route provides immediate and 100% bioavailability and is useful for pharmacokinetic studies to determine clearance and volume of distribution. The formulation should be prepared as for IP injection.
Dosing Considerations:
The appropriate dose of L-TEE HCl will depend on the specific research question. As a starting point, researchers can refer to studies using L-Tyrosine. For example, doses of L-Tyrosine up to 500 mg/kg have been used in rats for acute studies[5][6]. It is crucial to conduct dose-ranging studies to determine the optimal dose for the desired biological effect and to assess for any potential toxicity. A study in rats reported an oral LD50 for L-TEE HCl of 13,800 mg/kg, indicating a low acute toxicity profile via this route. However, toxicity via parenteral routes has not been well-established, and caution is advised.
Bioanalytical Method for Quantification of L-TEE and L-Tyrosine
Method Development and Validation Strategy
Caption: Key parameters for bioanalytical method validation.
Protocol 3: Sample Preparation and HPLC-UV Analysis (Adapted Method)
This protocol outlines a general procedure for the extraction and analysis of L-TEE and L-Tyrosine from plasma, which must be optimized and validated for your specific application.
Materials:
-
Plasma samples collected from animals at various time points post-administration.
-
Acetonitrile (HPLC grade)
-
Trichloroacetic acid (TCA) or Perchloric acid (PCA) for protein precipitation
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile phase: A suitable buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol). The exact composition and gradient will need to be optimized.
Sample Preparation (Protein Precipitation):
-
To a 100 µL aliquot of plasma in a microcentrifuge tube, add 200 µL of ice-cold acetonitrile containing an internal standard.
-
Alternatively, use an equal volume of 10% TCA or PCA to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a known volume of mobile phase.
-
Inject an aliquot onto the HPLC system.
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column
-
Mobile Phase: A gradient of Buffer A (e.g., 0.1% formic acid in water) and Buffer B (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 274 nm (for L-Tyrosine) and an appropriate wavelength for L-TEE (to be determined).
-
Injection Volume: 20 µL
Validation:
The adapted method must be fully validated according to regulatory guidelines to ensure its accuracy, precision, selectivity, and stability for the intended use. This includes assessing the stability of L-TEE in the biological matrix during sample collection and processing to prevent ex vivo hydrolysis.
Pharmacokinetic Considerations
L-TEE is designed to be rapidly hydrolyzed in vivo to L-Tyrosine. The pharmacokinetic profile will be characterized by the rapid appearance of L-Tyrosine in the plasma following administration of L-TEE.
-
Absorption: Following oral administration, L-TEE will be absorbed from the gastrointestinal tract and may undergo some first-pass metabolism in the gut wall and liver.
-
Distribution: Both L-TEE and the resulting L-Tyrosine will distribute throughout the body. L-TEE's increased lipophilicity compared to L-Tyrosine may facilitate its passage across the blood-brain barrier.
-
Metabolism: The primary metabolic pathway for L-TEE is hydrolysis by esterases to L-Tyrosine and ethanol. L-Tyrosine is then available to enter its endogenous metabolic pathways, including conversion to catecholamines.
-
Excretion: Any unhydrolyzed L-TEE and its metabolites will be primarily excreted by the kidneys.
A study on a similar compound, L-tyrosine methyl ester, showed a substantial increase in bioavailability of tyrosine after intraperitoneal administration in mice, suggesting efficient in vivo conversion of the prodrug[7]. The half-life of amino acid esters can be very short, often in the range of minutes, due to rapid enzymatic hydrolysis.
Metabolic Pathway of L-Tyrosine Ethyl Ester
Caption: Simplified metabolic pathway of L-TEE to catecholamines.
Conclusion
L-Tyrosine ethyl ester is a valuable tool for in vivo studies investigating the roles of L-Tyrosine and catecholamines. Its enhanced solubility allows for the administration of higher doses compared to the parent amino acid. Successful use of L-TEE requires careful formulation to ensure stability, appropriate administration techniques, and a validated bioanalytical method to accurately assess its pharmacokinetics and conversion to L-Tyrosine. The protocols and guidelines presented in this application note provide a solid foundation for researchers to design and execute robust in vivo studies with L-Tyrosine ethyl ester.
References
-
de Andrade, T., et al. (2014). L-tyrosine induces DNA damage in brain and blood of rats. Neurochemical Research, 39(1), 202-207. Available at: [Link]
-
Bender, D. A. (1983). Kinetic Evidence for the Formation of Acyl-Enzyme Intermediates in the a-Chymotrypsin-Catalyzed Hydrolyses of Specific Substrates. Journal of Biological Chemistry, 238(9), 3141-3143. Available at: [Link]
-
Khmelnitsky, Y. L., et al. (1997). Typical of kinetic curves for the hydrolysis of N-acetyl-L-tyrosine ethyl ester catalyzed by bovine pancreatic α-chymotrypsin preliminary incubated in water–acetonitrile mixtures with various water activities. Russian Chemical Bulletin, 46(10), 1733-1736. Available at: [Link]
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Rietveld, I. B., et al. (2011). Tyrosine alkyl esters as prodrug: The structure and intermolecular interactions of L-tyrosine methyl ester compared to L-tyrosine and its ethyl and n-butyl esters. Journal of Pharmaceutical Sciences, 100(11), 4774-4782. Available at: [Link]
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Fernandes, C. G., et al. (2010). Effect of acute and chronic administration of L-tyrosine on nerve growth factor levels in rat brain. Neurochemical Research, 35(8), 1211-1216. Available at: [Link]
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UBC Animal Care Services. Intraperitoneal (IP) Injection in Rats and Mice SOP. Available at: [Link]
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Shibui, Y., et al. (2016). 13-week repeated dose toxicity study of l-tyrosine in rats by daily oral administration. Food and Chemical Toxicology, 87, 55-64. Available at: [Link]
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Pocratsky, A. M., & Sleigh, J. N. (2023). Intraperitoneal administration of compound treatment. Bio-protocol, 13(18), e4826. Available at: [Link]
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Garg, U., & Al-Akl, N. S. (2016). Determination of Phenylalanine and Tyrosine by High Performance Liquid Chromatography-Tandem Mass Spectrometry. Methods in Molecular Biology, 1378, 219-225. Available at: [Link]
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Epand, R. M., & Wilson, I. B. (1963). THE ALPHA-CHYMOTRYPSIN-CATALYZED HYDROLYSIS AND HYDROXYLAMINOLYSIS OF N-ACETYL-L-TYROSINE ETHYL ESTER. The Journal of biological chemistry, 238, 3141–3143. Available at: [Link]
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Sugimoto, Y., & Yamada, M. (1986). Purification and characterization of benzoyl-L-tyrosine ethyl ester hydrolase from the yolk sac membrane of chicken egg. Biochemistry and cell biology = Biochimie et biologie cellulaire, 64(6), 543–547. Available at: [Link]
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Wnorowski, A., et al. (2020). Simultaneous LC-MS/MS-Based Quantification of Free 3-Nitro-l-tyrosine, 3-Chloro-l-tyrosine, and 3-Bromo-l-tyrosine in Plasma of Colorectal Cancer Patients during Early Postoperative Period. Molecules, 25(21), 5158. Available at: [Link]
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Tang, A., et al. (2013). Simultaneous determination of phenylalanine and tyrosine in peripheral capillary blood by HPLC with ultraviolet detection. Clinical Biochemistry, 46(13-14), 1304-1308. Available at: [Link]
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Geltman, M. N., et al. (2019). An LC-MS/MS method for the quantification of 3-bromotyrosine in plasma from patients diagnosed with eosinophilic esophagitis. Analytical Methods, 11(42), 5429-5435. Available at: [Link]
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SIELC Technologies. HPLC Methods for analysis of Tyrosine. Available at: [Link]
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Reitböck, P., et al. (2012). Effect of acute administration of L-tyrosine on oxidative stress parameters in brain of young rats. Neurochemical Research, 37(11), 2491-2497. Available at: [Link]
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Al-Qubaisi, M., et al. (2024). Optimization and validation of a bioanalytical HPLC-UV technique for simultaneous determination of underivatized phenylalanine and tyrosine in the blood for phenylketonuria diagnosis and monitoring. Biomedical chromatography : BMC, 38(1), e5758. Available at: [Link]
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Topall, G., & Laborit, H. (1989). Brain tyrosine increases after treating with prodrugs. Journal of pharmacy and pharmacology, 41(11), 789–791. Available at: [Link]
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Wnorowski, A., et al. (2020). Simultaneous LC-MS/MS-Based Quantification of Free 3-Nitro-l-tyrosine, 3-Chloro-l-tyrosine, and 3-Bromo-l-tyrosine in Plasma of Colorectal Cancer Patients during Early Postoperative Period. Molecules, 25(21), 5158. Available at: [Link]
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Pocratsky, A. M., & Sleigh, J. N. (2023). Intraperitoneal Injection of Neonatal Mice. Bio-protocol, 13(18), e4826. Available at: [Link]
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Pocratsky, A. M., & Sleigh, J. N. (2023). Intraperitoneal Injection of Neonatal Mice. Bio-protocol, 13(18), e4826. Available at: [Link]
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Arras, M., et al. (2001). Optimization of intraperitoneal injection anesthesia in mice: drugs, dosages, adverse effects, and anesthesia depth. Comparative medicine, 51(5), 443–456. Available at: [Link]
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Wnorowski, A., et al. (2020). Simultaneous LC-MS/MS-Based Quantification of Free 3-Nitro-l-tyrosine, 3-Chloro-l-tyrosine, and 3-Bromo-l-tyrosine in Plasma of Colorectal Cancer Patients during Early Postoperative Period. Molecules, 25(21), 5158. Available at: [Link]
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Basheir, B. E. A., & Elbashir, A. A. (2015). Spectrophotometric methods for the determination of L-tyrosine in pharmaceutical formulations. ChemXpress, 8(2), 95-102. Available at: [Link]
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Leitemperger, J. W., et al. (2011). Effect of L-tyrosine in vitro and in vivo on energy metabolism parameters in brain and liver of young rats. Metabolic brain disease, 26(4), 305–312. Available at: [Link]
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Clarke, J. T., & Bier, D. M. (1982). Phenylalanine conversion to tyrosine: comparative determination with L-[ring-2H5]phenylalanine and L-[1-13C]phenylalanine as tracers in man. Metabolism: clinical and experimental, 31(10), 999–1005. Available at: [Link]
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Banan Elshiekh Alsied Basheir, & Abdalla A. Elbashir. (2019). Spectrophotometric methods for the determination of L-tyrosine in pharmaceutical formulation. Journal of Clinical Research and Pharmacy, 2(1). Available at: [Link]
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Garnaik, B., & Sahu, K. (2008). Synthesis, characterization and hydrolytic study of N-mannich bases of flurbiprofen as prodrugs. Acta Poloniae Pharmaceutica, 65(1), 59-65. Available at: [Link]
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da Silva, A. F., et al. (2011). Amino Acids in the Development of Prodrugs. Mini reviews in medicinal chemistry, 11(14), 1222–1242. Available at: [Link]
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Piatkov, I., et al. (2007). Simultaneous measurement of phenylalanine and tyrosine by high performance liquid chromatography (HPLC) with fluorescence detection. Clinical biochemistry, 40(9-10), 679–682. Available at: [Link]
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Yang, L., et al. (1998). 1-[2(R)-(2-amino-2-methylpropionylamino)-3-(1H-indol-3-yl)propionyl]- 3-benzylpiperidine-3(S)-carboxylic acid ethyl ester (L-163,540): a potent, orally bioavailable, and short-duration growth hormone secretagogue. Journal of medicinal chemistry, 41(14), 2439–2441. Available at: [Link]
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Hensley, K., et al. (2002). HPLC With Electrochemical Detection Analysis of 3-Nitrotyrosine in Human Plasma. In: Armstrong, D. (eds) Oxidants and Antioxidants. Methods in Molecular Biology, vol 196. Humana Press. Available at: [Link]
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Rietveld, I. B., et al. (2011). Dimorphism of the prodrug L-tyrosine ethyl ester: pressure-temperature state diagram and crystal structure of phase II. Journal of pharmaceutical sciences, 100(11), 4774–4782. Available at: [Link]
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David, J. C. (1976). Lethality of tyrosine in mice: its potentiation by decarboxylase inhibitors and reversal byascorbic acid. Naunyn-Schmiedeberg's archives of pharmacology, 293(1), 15–23. Available at: [Link]
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Li, W., et al. (2014). L-tyrosine improves neuroendocrine function in a mouse model of chronic stress. Neural regeneration research, 9(12), 1225–1230. Available at: [Link]
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Dr. Oracle. What is the recommended dose of tyrosine (L-tyrosine) for motivation?. Available at: [Link]
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Gelbrich, T., et al. (2003). Comparison of the methyl ester of L -tyrosine hydrochloride and its methanol monosolvate. Acta Crystallographica Section C: Crystal Structure Communications, 59(1), o44-o46. Available at: [Link]
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Application Notes & Protocols: Utilizing L-Tyrosine Ethyl Ester as a Research Tool in Neuropharmacology
Abstract
This document provides a comprehensive guide for researchers, neuropharmacologists, and drug development professionals on the effective utilization of L-Tyrosine ethyl ester (L-TEE) as a research tool. L-Tyrosine is the rate-limiting precursor for the synthesis of catecholamine neurotransmitters—dopamine, norepinephrine, and epinephrine—which are fundamental to cognitive function, mood regulation, and the physiological response to stress.[1][2][3] However, the direct use of L-Tyrosine in experimental settings is often hampered by its poor solubility. L-Tyrosine ethyl ester, typically used as the hydrochloride salt (L-TEE HCl) for enhanced stability and solubility, serves as a highly bioavailable pro-drug.[4][5] This guide details the mechanistic advantages of L-TEE, provides validated protocols for its application in both in vitro and in vivo models, and outlines methods for analyzing downstream neurochemical and behavioral effects.
Introduction: The Rationale for a Pro-Drug Approach
The synthesis of catecholamines is critically dependent on the availability of L-Tyrosine and the activity of the enzyme Tyrosine Hydroxylase (TH), which converts L-Tyrosine to L-DOPA.[6][7] Under conditions of high neuronal activity, such as acute stress, the demand for catecholamine synthesis increases, potentially leading to the depletion of these vital neurotransmitters.[2][8] Supplementing with L-Tyrosine can bolster catecholamine production, thereby mitigating the cognitive and physiological deficits associated with stress.[2][9]
The primary challenge in using L-Tyrosine for research, particularly for parenteral administration in animal models, is its limited solubility in aqueous solutions. This limitation complicates the preparation of concentrated stock solutions and can lead to variability in dosing. L-Tyrosine ethyl ester hydrochloride overcomes this hurdle. The esterification of the carboxylic acid group significantly enhances its solubility and lipophilicity, allowing for more effective transport across biological membranes, including the blood-brain barrier.[4]
Principle of Action: From Pro-Drug to Active Precursor
L-TEE acts as a pro-drug that is readily absorbed and distributed in vivo. Once inside the target cells, ubiquitous intracellular esterase enzymes hydrolyze the ethyl ester bond, releasing free L-Tyrosine. This intracellular conversion effectively bypasses the solubility and transport limitations of the parent amino acid, leading to a more substantial and rapid increase in the intraneuronal L-Tyrosine pool available for catecholamine synthesis.[5]
Figure 1: Mechanism of L-TEE Action. L-TEE readily crosses the cell membrane and is hydrolyzed by intracellular esterases to release L-Tyrosine, which then enters the catecholamine synthesis pathway.
Comparative Physicochemical Properties
The following table summarizes the key properties of L-Tyrosine and its ethyl ester hydrochloride derivative, highlighting the advantages of the latter for research applications.
| Property | L-Tyrosine | L-Tyrosine Ethyl Ester Hydrochloride | Rationale for Advantage |
| CAS Number | 60-18-4 | 4089-07-0 | N/A |
| Molecular Weight | 181.19 g/mol | 245.70 g/mol | N/A |
| Appearance | White crystalline powder | White to off-white powder[4] | Similar |
| Water Solubility | Poorly soluble (~0.45 mg/mL at 25°C) | Soluble (~368.5 mg/mL at 25°C, est.)[10][11][12] | Allows for high-concentration, sterile-filterable solutions for parenteral administration. |
| Bioavailability | Limited by solubility and transport | Enhanced due to increased lipophilicity and solubility[4][5] | More efficient delivery to target tissues, including the brain. |
Core Applications in Neuropharmacology
L-TEE is a versatile tool for probing the function and regulation of catecholaminergic systems.
-
Studying Catecholamine Synthesis and Turnover: By acutely increasing the substrate pool, L-TEE allows researchers to study the dynamics of dopamine and norepinephrine synthesis, particularly under conditions of neuronal activation or stress.[2][13]
-
Investigating Stress and Cognitive Function: It is widely used to investigate how bolstering catecholamine levels can prevent stress-induced decrements in working memory, executive function, and attention.[1][9][14]
-
Modeling and Probing Neurological Disorders: In models of diseases characterized by catecholamine deficits, such as Parkinson's disease, L-TEE can be used to explore the capacity of remaining neurons to synthesize dopamine and to test therapeutic strategies aimed at enhancing neurotransmitter production.[15][16] While a similar compound, α-methyl-p-tyrosine methyl ester, has been used as a diagnostic tool in animal models of Parkinson's, L-TEE is used to study synthesis enhancement.[17]
Experimental Protocols
Disclaimer: All animal procedures must be approved by the institution's Animal Care and Use Committee (IACUC) and adhere to local and national guidelines for animal welfare.
Protocol: In Vivo Assessment of L-TEE on Stress-Induced Cognitive Deficits in Rodents
This protocol describes a workflow to test the hypothesis that L-TEE can ameliorate stress-induced impairments in a cognitive task.
Figure 2: Experimental workflow for assessing the effects of L-TEE on stress-induced cognitive performance.
3.1.1 Materials and Reagents
-
L-Tyrosine ethyl ester hydrochloride (CAS: 4089-07-0)[4]
-
Sterile 0.9% Saline Solution
-
Experimental animals (e.g., C57BL/6 mice or Sprague-Dawley rats)
-
Behavioral apparatus (e.g., Y-maze)
-
HPLC system with electrochemical detection for neurotransmitter analysis
3.1.2 Preparation of L-TEE Dosing Solution
-
Causality: The hydrochloride salt form of L-TEE is used for its high water solubility, ensuring a homogenous solution for accurate dosing.
-
Weigh the required amount of L-TEE HCl powder in a sterile conical tube.
-
Add sterile 0.9% saline to achieve the desired final concentration (e.g., for a 100 mg/kg dose in a mouse with an injection volume of 10 mL/kg, prepare a 10 mg/mL solution).
-
Vortex thoroughly until the powder is completely dissolved.
-
Sterile-filter the solution through a 0.22 µm syringe filter into a new sterile tube. Prepare fresh on the day of the experiment.
3.1.3 Experimental Procedure
-
Habituation and Training: For several days leading up to the experiment, handle the animals and habituate them to the testing room and behavioral apparatus to reduce novelty-induced stress. Train them on the selected cognitive task until a stable baseline performance is achieved.
-
Drug Administration: On the day of testing, administer the prepared L-TEE solution or vehicle (saline) via intraperitoneal (i.p.) injection. A typical dose range for rodents is 50-200 mg/kg. Allow for a 60-75 minute absorption period, as plasma tyrosine levels peak in this window.[7]
-
Acute Stress Induction: Expose the animals to a validated acute stressor. For example, a 15-minute forced swim session in a beaker of water (23-25°C).
-
Cognitive Assessment: Immediately following the stressor, place the animal in the behavioral apparatus (e.g., Y-maze) and record the relevant metrics (e.g., percentage of spontaneous alternations as a measure of spatial working memory).
-
Tissue Collection and Analysis (Self-Validation Step):
-
Immediately after behavioral testing, euthanize the animals according to approved protocols.
-
Rapidly extract the brain and dissect key regions involved in cognitive control and stress, such as the prefrontal cortex (PFC) and hippocampus, on ice.
-
Flash-freeze the tissue samples in liquid nitrogen and store them at -80°C.
-
Causality: This step is critical to validate the neurochemical effects of the L-TEE administration. An effective dose should lead to increased tissue levels of tyrosine and potentially alter the levels or turnover of dopamine and norepinephrine.
-
Process the tissue for analysis of catecholamines and their metabolites (DOPAC, HVA) using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED).[18]
-
3.1.4 Data Analysis and Expected Outcomes
-
Behavioral Data: Analyze cognitive performance using an appropriate statistical test (e.g., ANOVA). It is hypothesized that the Vehicle + Stress group will show a significant performance deficit compared to a no-stress control group. The L-TEE + Stress group is expected to perform significantly better than the Vehicle + Stress group, demonstrating a rescue of the cognitive deficit.
-
Neurochemical Data: Compare neurotransmitter levels between groups. The L-TEE group should show elevated tyrosine levels. The analysis will reveal if L-TEE prevented the stress-induced depletion of dopamine or norepinephrine in the PFC.
Safety and Handling
L-Tyrosine ethyl ester hydrochloride is considered a laboratory chemical.[19]
-
Hazard Identification: May cause skin, eye, and respiratory irritation.[19][20]
-
Personal Protective Equipment (PPE): Wear standard laboratory PPE, including safety goggles, gloves, and a lab coat.[20][21]
-
Handling: Avoid creating dust. Wash hands thoroughly after handling.[19]
-
Storage: Store in a cool (0-8 °C), dry, and well-ventilated place in a tightly sealed container.[4]
Conclusion
L-Tyrosine ethyl ester is a powerful and reliable research tool that circumvents the practical limitations of its parent compound, L-Tyrosine. Its enhanced solubility and bioavailability make it an ideal choice for in vivo studies requiring parenteral administration to investigate the role of catecholamine synthesis in neuropharmacology. The protocols outlined in this guide provide a validated framework for researchers to explore the impact of precursor availability on neuronal function, behavior, and the pathophysiology of neurological and psychiatric disorders.
References
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NINGBO INNO PHARMCHEM CO.,LTD. (2025). Optimizing Your Health: The Role of L-Tyrosine Ethyl Ester Hydrochloride in Supplements. Retrieved from [Link]
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Deijen, J. B., & Orlebeke, J. F. (1994). Effect of tyrosine on cognitive function and blood pressure under stress. Brain Research Bulletin, 33(3), 319-323. Retrieved from [Link]
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Topall, G., & Laborit, H. (1989). Brain tyrosine increases after treating with prodrugs. Journal of Pharmacy and Pharmacology, 41(10), 789-791. Retrieved from [Link]
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Sharper Human. (n.d.). L-Tyrosine Review - Cognitive Benefits & Stress Resilience. Retrieved from [Link]
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Young, S. N. (2007). L-Tyrosine to alleviate the effects of stress?. Journal of Psychiatry & Neuroscience, 32(3), 224. Retrieved from [Link]
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Ugrumov, M., et al. (2022). Development of early diagnosis of Parkinson's disease on animal models based on the intranasal administration of α-methyl-p-tyrosine methyl ester in a gel system. Biomedicine & Pharmacotherapy, 150, 112944. Retrieved from [Link]
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Gowing Life. (2020). L-Tyrosine May Improve Your Cognitive Performance Under Stress. Retrieved from [Link]
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Conlay, L. A., et al. (1985). Tyrosine accelerates catecholamine synthesis in hemorrhaged hypotensive rats. Brain Research, 333(1), 81-84. Retrieved from [Link]
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Palfreman, A., et al. (2014). Effects of Tyrosine on Parkinson's Disease: A Randomized, Double‐Blind, Placebo‐Controlled Trial. Movement Disorders Clinical Practice, 1(4), 325-331. Retrieved from [Link]
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Khuhawar, M. Y., et al. (2014). Liquid Chromatographic Determination of Dopamine, Methyldopa, L-Dopa and Tyrosine in Pharmaceutical Preparations using 2-Hydroxynaphthaldehyde as a Derivatizing Reagent. ResearchGate. Retrieved from [Link]
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Fernstrom, J. D., & Fernstrom, M. H. (2007). Tyrosine, phenylalanine, and catecholamine synthesis and function in the brain. The Journal of Nutrition, 137(6 Suppl 1), 1539S-1547S. Retrieved from [Link]
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Palfreman, A., et al. (2014). Effects of Tyrosine on Parkinson's Disease: A Randomized, Double-Blind, Placebo-Controlled Trial. Movement Disorders Clinical Practice. Retrieved from [Link]
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Riederer, P., & Nagatsu, T. (2022). From the tyrosine hydroxylase hypothesis of Parkinson's disease to modern strategies: a short historical overview. Journal of Neural Transmission, 129(5-6), 527-540. Retrieved from [Link]
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Gellisch, V., et al. (2022). A single dose of the catecholamine precursor Tyrosine reduces physiological arousal and decreases decision thresholds in reinforcement learning and temporal discounting. bioRxiv. Retrieved from [Link]
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Nine Chongqing Chemdad Co., Ltd. (n.d.). L-Tyrosine Ethyl Ester Hydrochloride. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing L-Tyrosine Ethyl Ester Synthesis
Welcome to the technical support center for the synthesis of L-Tyrosine Ethyl Ester (L-Tyr-OEt). This guide is designed for researchers, chemists, and process development professionals aiming to enhance the yield and purity of L-Tyr-OEt. Here, we address common challenges through a detailed troubleshooting guide and frequently asked questions, grounded in established chemical principles and field-proven experience.
I. Frequently Asked Questions (FAQs)
This section covers high-level questions regarding the synthesis of L-Tyrosine ethyl ester, providing foundational knowledge for optimizing your reaction.
Q1: What is the most common and industrially viable method for synthesizing L-Tyrosine ethyl ester?
The most prevalent method is the Fischer-Speier esterification . This reaction involves treating L-Tyrosine with an excess of ethanol in the presence of a strong acid catalyst. The acid protonates the carboxylic acid group, making it more electrophilic and susceptible to nucleophilic attack by ethanol.[1] Due to its equilibrium nature, specific strategies must be employed to drive the reaction towards the product side to achieve high yields.[1]
Q2: My L-Tyrosine starting material has poor solubility in ethanol. How does this impact the reaction, and what can be done?
This is a very common and critical issue. L-Tyrosine's zwitterionic nature makes it poorly soluble in non-polar organic solvents like ethanol.[2] The reaction is technically a suspension (heterogeneous) at the start.
-
Causality: Poor solubility limits the interaction between the L-Tyrosine, ethanol, and the catalyst, resulting in slow reaction rates and incomplete conversion.
-
Solution: The reaction mixture will become homogeneous as the reaction progresses. The product, L-Tyrosine ethyl ester hydrochloride, is more soluble in ethanol than the starting amino acid. The use of an acid catalyst that generates HCl gas in situ, such as thionyl chloride (SOCl₂) or trimethylchlorosilane (TMSCl), can significantly accelerate this process by rapidly converting the suspended amino acid into its more soluble hydrochloride salt.[3][4][5]
Q3: Why is the product isolated as a hydrochloride salt (L-Tyrosine ethyl ester HCl)?
The synthesis is conducted under strong acidic conditions. This environment protonates the free amine group (-NH₂) of the L-Tyrosine molecule, forming an ammonium salt (-NH₃⁺). This serves two key purposes:
-
Protection: It protects the amine group from participating in side reactions, such as reacting with another protonated carboxylic acid group.
-
Stability & Purification: The hydrochloride salt is typically a stable, crystalline solid that is easier to isolate and purify from the reaction mixture compared to the free base form.[5] The free ester can be generated later by neutralization if required.[6]
Q4: Can I use a different alcohol, like methanol or propanol?
Yes, the Fischer esterification is versatile. Using methanol will produce L-Tyrosine methyl ester, and propanol will yield the propyl ester. The general principles and challenges remain the same, though reaction times and temperatures may need slight adjustments based on the alcohol's boiling point and reactivity.
II. Troubleshooting Guide: From Low Yields to Purification Headaches
This section addresses specific problems encountered during the synthesis and provides actionable solutions based on chemical principles.
Problem 1: Consistently Low Yield (<70%)
Q: I'm following a standard Fischer esterification protocol with H₂SO₄ but my yields are disappointingly low. What are the primary causes?
Low yields in Fischer esterification are almost always linked to the reaction equilibrium or incomplete conversion.
-
Cause A: Water as a Byproduct: The reaction produces one mole of water for every mole of ester formed. As an equilibrium process, the presence of water can drive the reaction backward (hydrolysis), preventing it from reaching completion.[1]
-
Solution: Use anhydrous ethanol and a drying tube to protect the reaction from atmospheric moisture. While challenging for this specific reaction, techniques like azeotropic distillation to remove water are effective in other esterifications. The most practical approach is to use a large excess of the alcohol (ethanol) to shift the equilibrium towards the product side, as dictated by Le Châtelier's principle.[1]
-
-
Cause B: Insufficient Reaction Time or Temperature: The reaction can be slow, especially if the L-Tyrosine is not fully solubilized.
-
Cause C: Inefficient Catalyst: While sulfuric acid works, other catalysts can be more efficient.
Problem 2: The Reaction Mixture Turns Dark Brown/Black
Q: During reflux, my reaction mixture turned from a white slurry into a dark brown solution. Is this normal and will it affect my product?
This is a sign of degradation and will negatively impact both your yield and purity.
-
Causality: L-Tyrosine's phenolic group (-OH on the benzene ring) is sensitive to oxidation, especially at elevated temperatures in the presence of a strong oxidizing acid like concentrated sulfuric acid. This can lead to the formation of colored polymeric byproducts.
-
Solution 1: Control Temperature & Catalyst Addition: If using SOCl₂, add it dropwise to the suspension of L-Tyrosine in ethanol at a low temperature (e.g., 0-5 °C) before slowly warming to reflux.[4] This controls the initial exothermic reaction.
-
Solution 2: Use a Milder Catalyst: Switch from concentrated H₂SO₄ to gaseous HCl bubbled through the ethanol or use a solid acid catalyst.
-
Solution 3: Use a Non-Oxidizing Acid Source: Thionyl chloride (SOCl₂) is an excellent alternative as it is not an oxidizing agent and provides anhydrous HCl.[8][9]
Problem 3: Difficulty in Product Isolation and Crystallization
Q: After removing the excess ethanol, I'm left with a sticky, oily residue that won't crystallize. How can I isolate my product as a solid?
This is a common purification challenge, often due to residual solvent, moisture, or impurities.
-
Cause A: Residual Water or Ethanol: Water can prevent crystallization by forming a syrup. Excess ethanol can also keep the product solubilized.
-
Solution: Ensure all ethanol is removed under reduced pressure (rotary evaporation). To remove azeotropically bound water, add a small amount of toluene to the oil and evaporate again.
-
-
Cause B: Impurities: Degradation products or unreacted starting materials can act as crystallization inhibitors.
-
Solution 1 (Trituration): Add a non-polar solvent in which your product is insoluble, such as cold diethyl ether or petroleum ether, to the oily residue.[6] Vigorously stir or sonicate the mixture. The desired hydrochloride salt should precipitate as a white solid, while many organic impurities remain in the solvent.
-
Solution 2 (Recrystallization): If trituration yields an impure solid, recrystallization is necessary. A common solvent system for L-Tyrosine ethyl ester HCl is ethanol/diethyl ether. Dissolve the crude product in a minimal amount of hot ethanol and then slowly add diethyl ether until the solution becomes cloudy. Allow it to cool slowly to form pure crystals.
-
Problem 4: TLC Plate Shows Multiple Spots After Reaction
Q: My final product shows the main spot, but also a faint spot at the baseline and another one close to the product. What are these?
-
Spot at Baseline (Polar): This is likely unreacted L-Tyrosine, which is highly polar and sticks to the silica gel baseline. This indicates an incomplete reaction.
-
Solution: Increase reaction time, temperature, or use a more effective catalyst as described in Problem 1.
-
-
Spot Near Product: This could be a byproduct. A possible side reaction is the formation of a dipeptide, where the amine of one molecule attacks the activated ester of another.
-
Solution: Ensure a sufficient excess of the acid catalyst is used to keep all amine groups protonated and non-nucleophilic. Dropwise addition of reagents and controlled temperature can also minimize side reactions.
-
III. Optimized Protocols & Methodologies
Below are detailed protocols that incorporate the principles discussed above to maximize yield and purity.
Protocol 1: High-Yield Synthesis using Thionyl Chloride
This is often the most effective method, providing high yields in a reasonable timeframe.[4][6]
Materials:
-
L-Tyrosine (10.0 g, 55.2 mmol)
-
Anhydrous Ethanol (150 mL)
-
Thionyl Chloride (SOCl₂) (6.0 mL, 82.8 mmol, 1.5 eq)
-
Diethyl Ether (for washing)
Procedure:
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a drying tube), suspend L-Tyrosine in anhydrous ethanol.
-
Cooling: Cool the flask in an ice-water bath to 0 °C.
-
Reagent Addition: Slowly add thionyl chloride dropwise to the stirring suspension over 30 minutes. Scientist's Note: This addition is exothermic and releases HCl and SO₂ gas. Perform this step in a well-ventilated fume hood. The suspension should gradually become a clear solution.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux (approx. 78 °C) and maintain for 3-5 hours.
-
Monitoring: Monitor the reaction by TLC (e.g., 8:2 Dichloromethane:Methanol with 1% Acetic Acid). The reaction is complete when the L-Tyrosine spot (Rf ≈ 0.1) is gone.
-
Workup: Cool the reaction mixture to room temperature. Remove the excess ethanol and SOCl₂ under reduced pressure using a rotary evaporator.
-
Isolation: To the resulting pale-yellow oil/solid, add 100 mL of cold, dry diethyl ether. Stir vigorously to break up any clumps. A white precipitate of L-Tyrosine ethyl ester hydrochloride will form.
-
Purification: Filter the solid product using a Büchner funnel, wash with two portions of cold diethyl ether (2x 30 mL), and dry under vacuum.
Protocol 2: Synthesis using a Reusable Solid Acid Catalyst
This method is environmentally friendlier, avoiding corrosive liquid acids and simplifying catalyst removal.[10][11]
Materials:
-
L-Tyrosine (10.0 g, 55.2 mmol)
-
Anhydrous Ethanol (150 mL)
-
Amberlyst-15 resin (or similar sulfonic acid resin), (10 g, ~20 wt% of reactants)
-
Diethyl Ether (for washing)
Procedure:
-
Catalyst Preparation: Wash the Amberlyst-15 resin with ethanol to remove any impurities and dry it in a vacuum oven.
-
Setup: Combine L-Tyrosine, anhydrous ethanol, and the dried Amberlyst-15 resin in a round-bottom flask equipped with a reflux condenser.
-
Reaction: Heat the mixture to reflux with vigorous stirring to ensure good contact with the catalyst. Reflux for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC. This method is generally slower than the SOCl₂ method.
-
Workup: Cool the reaction mixture. Remove the catalyst by simple filtration and wash the resin with a small amount of fresh ethanol. The resin can be reactivated and reused.
-
Isolation: Combine the filtrate and washings. Remove the ethanol under reduced pressure.
-
Purification: Isolate and purify the resulting product as described in Protocol 1 (Steps 7-8).
-
Yield: Yields are typically good (80-90%), but reaction times are longer.
IV. Data & Visualization
Table 1: Comparison of Common Catalytic Methods
| Catalyst | Typical Conditions | Avg. Reaction Time | Typical Yield | Pros | Cons |
| Conc. H₂SO₄ | Reflux in EtOH | 8-16 hours | 60-80% | Inexpensive, readily available. | Oxidizing, can cause charring; difficult to remove; equilibrium limited.[12] |
| Thionyl Chloride (SOCl₂) | 0 °C to Reflux in EtOH | 3-5 hours | >90% | High yield, fast, drives reaction by forming gaseous byproducts.[6][7] | Corrosive, toxic, requires careful handling (fume hood).[4] |
| Gaseous HCl | 0 °C to RT in EtOH | 4-8 hours | 80-95% | Clean, non-oxidizing, high yield. | Requires handling of a corrosive gas (cylinder). |
| Solid Acid Resin (e.g., Amberlyst-15) | Reflux in EtOH | 12-24 hours | 80-90% | Reusable catalyst, easy separation, less corrosive.[10][11] | Slower reaction rates, potential for lower activity over time. |
Diagrams
Fischer-Speier Esterification Mechanism
This diagram illustrates the acid-catalyzed, equilibrium-driven mechanism for the esterification of L-Tyrosine.
Caption: The acid-catalyzed mechanism of Fischer-Speier esterification.
Experimental Workflow: Synthesis & Purification
This flowchart outlines the key steps from reaction setup to obtaining the pure, solid product.
Caption: General workflow for L-Tyrosine ethyl ester synthesis.
Troubleshooting Decision Tree
A logical guide to diagnosing and solving common synthesis problems.
Caption: Decision tree for troubleshooting common synthesis issues.
V. References
-
Google Patents. JP4356292B2 - Method for producing amino acid ester hydrochloride.
-
Chemistry Stack Exchange. Esterification of Glycine. [Link]
-
ResearchGate. What are different ways to convert Amino Acid carboxylic acid into ester?. [Link]
-
Molecules. A Convenient Synthesis of Amino Acid Methyl Esters. [Link]
-
PubMed. Purification and characterization of benzoyl-L-tyrosine ethyl ester hydrolase from the yolk sac membrane of chicken egg. [Link]
-
PubMed. Esterification of amino acids with thionyl chloride acidified butanols for their gas chromatographic analysis. [Link]
-
Google Patents. CN112920086A - Preparation method of L-tyrosine derivative.
-
ResearchGate. Tyrosine alkyl esters as prodrug: The structure and intermolecular interactions of L-tyrosine methyl ester compared to L-tyrosine and its ethyl and n-butyl esters. [Link]
-
PubChem. L-Tyrosine ethyl ester. [Link]
-
OperaChem. Fischer Esterification-Typical Procedures. [Link]
-
Sunresin. Catalyst Resin, Solid Acid Catalyst. [Link]
-
Wiley Science Solutions. L-Tyrosine ethyl ester. [Link]
-
Journal of Organic Chemistry. Organic Chemistry of L-Tyrosine. 1. General Synthesis of Chiral Piperazines from Amino Acids. [Link]
-
Journal of the Chemical Society. The Synthesis of Thyroxine and Related Substances. Part V.[Link]
-
Comptes Rendus Chimie. l-Tyrosine and l-DOPA: Promising scaffolds for the synthesis of biologically active compounds. [Link]
-
MDPI. A Radio Frequency Plasma-Modified SO42−-S2O82−/SnO2-Al2O3 Solid Superacid Catalyst Applied for the Esterification of Tyrosine. [Link]
-
AMB Express. Enhancing the efficiency of L-tyrosine by repeated batch fermentation. [Link]
-
ResearchGate. Purification and Characterization of Tyrosinases from Streptomyces albus. [Link]
-
Organic Chemistry Portal. Fischer Esterification. [Link]
-
Samyang Corp. Ion Exchange Resin for Catalyst (Overall Summary). [Link]
-
Journal of the Brazilian Chemical Society. Solid Acid Resin Amberlyst 45 as a Catalyst for the Transesterification of Vegetable Oil. [Link]
-
ACS Omega. Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. [Link]
-
Zeitschrift für Naturforschung C. Purification and Characterization of Tyrosinases from Streptomyces albus. [Link]
-
Organic Preparations and Procedures International. N-ACETYL-L-TYROSINE ETHYL ESTER. [Link]
Sources
- 1. Fischer Esterification [organic-chemistry.org]
- 2. CAS 949-67-7: L-Tyrosine ethyl ester | CymitQuimica [cymitquimica.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. researchgate.net [researchgate.net]
- 5. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. L-Tyrosine Ethyl Ester Hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 7. CN112920086A - Preparation method of L-tyrosine derivative - Google Patents [patents.google.com]
- 8. JP4356292B2 - Method for producing amino acid ester hydrochloride - Google Patents [patents.google.com]
- 9. Esterification of amino acids with thionyl chloride acidified butanols for their gas chromatographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Catalyst Resin, Solid Acid Catalyst - Sunresin [seplite.com]
- 11. samyangtrilite.com [samyangtrilite.com]
- 12. pubs.acs.org [pubs.acs.org]
Strategies to prevent the degradation of L-Tyrosine ethyl ester in aqueous solutions
Welcome to the Technical Support Center for L-Tyrosine Ethyl Ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the degradation of L-Tyrosine Ethyl Ester in aqueous solutions. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your experimental solutions.
Understanding the Challenge: The Instability of L-Tyrosine Ethyl Ester in Aqueous Solutions
L-Tyrosine Ethyl Ester is a valuable derivative of the amino acid L-Tyrosine, often used to enhance solubility and bioavailability. However, its utility in aqueous formulations is often hampered by its susceptibility to degradation. The primary pathway of degradation is the hydrolysis of the ethyl ester bond, yielding L-Tyrosine and ethanol. This process is significantly influenced by environmental factors such as pH, temperature, and the presence of catalytic species. Additionally, the tyrosine moiety itself is susceptible to oxidative and photodegradative pathways.
This guide will equip you with the knowledge and practical strategies to mitigate these degradation pathways, ensuring the accuracy and reproducibility of your research.
Frequently Asked Questions (FAQs)
Here are some common issues encountered by researchers working with L-Tyrosine Ethyl Ester solutions:
Q1: My L-Tyrosine Ethyl Ester solution turned yellow/brown. What is happening?
A1: A yellow or brown discoloration is often indicative of oxidation of the phenolic ring of the tyrosine moiety. This can be triggered by exposure to air (oxygen), light, or the presence of trace metal ions. The colored products can include dityrosine and other quinone-like species. For a detailed explanation and preventative measures, please refer to the Troubleshooting Guide: Solution Discoloration and Oxidation .
Q2: I'm seeing a loss of potency in my L-Tyrosine Ethyl Ester solution over time, even when stored in the dark. What is the likely cause?
A2: A gradual loss of potency, even without discoloration, is most likely due to the hydrolysis of the ester bond, converting the L-Tyrosine Ethyl Ester back to L-Tyrosine. This is a common issue in aqueous solutions and is highly dependent on the pH and temperature of the solution. Our Troubleshooting Guide: Hydrolytic Degradation provides comprehensive strategies to minimize this process.
Q3: My HPLC analysis shows an unexpected peak that grows over time. How can I identify it?
A3: An emerging peak in your HPLC chromatogram is a clear sign of degradation. The most common degradation product is L-Tyrosine due to hydrolysis. However, other peaks could correspond to oxidation or photodegradation products. The Protocol: HPLC Analysis of L-Tyrosine Ethyl Ester and Its Degradants section provides a detailed method for separating and identifying these compounds. For a deeper dive into identifying unknown peaks, advanced analytical techniques may be necessary.[1][2]
Q4: Can I prepare a stock solution of L-Tyrosine Ethyl Ester in water and store it for several weeks?
A4: Storing L-Tyrosine Ethyl Ester in neutral aqueous solutions for extended periods is generally not recommended due to the high risk of hydrolysis. For long-term storage, it is best to prepare fresh solutions or store them under optimized conditions (low pH, low temperature, and protected from light). The Best Practices for Solution Preparation and Storage section offers detailed recommendations.
Troubleshooting Guides
Troubleshooting Guide: Hydrolytic Degradation
Hydrolysis is the most common degradation pathway for L-Tyrosine Ethyl Ester in aqueous solutions. The ester bond is cleaved by water, a reaction that can be significantly accelerated by the presence of acids or bases.[3]
Causality:
-
Base-Catalyzed Hydrolysis: At neutral to alkaline pH, hydroxide ions act as a potent nucleophile, directly attacking the carbonyl carbon of the ester. This process is generally faster than acid-catalyzed hydrolysis.
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and thus more susceptible to attack by a water molecule.[3]
Preventative Strategies:
-
pH Control: Maintaining a slightly acidic pH is the most effective strategy to minimize hydrolysis. A study on a similar compound, 5-aminolevulinic acid tyrosine ester, demonstrated that lowering the pH from 7.5 to 2.0 significantly reduced the rate of hydrolysis.
-
Temperature Control: Hydrolysis rates are highly temperature-dependent. Storing solutions at lower temperatures (e.g., 2-8°C) will dramatically slow down the degradation process.
-
Buffer Selection: Certain buffer components can catalyze hydrolysis. For instance, phosphate and citrate buffers can sometimes participate in general acid-base catalysis.[4] It is advisable to use a buffer system that is known to be non-catalytic for ester hydrolysis. Good's buffers, such as MES or HEPES, are often a better choice for stability studies.
Troubleshooting Guide: Solution Discoloration and Oxidation
The phenolic ring of tyrosine is susceptible to oxidation, leading to the formation of colored byproducts.
Causality:
-
Oxidative Stress: The presence of reactive oxygen species (ROS), often catalyzed by trace metal ions (e.g., Cu²⁺, Fe³⁺), can lead to the formation of a tyrosyl radical.
-
Dityrosine Formation: Two tyrosyl radicals can couple to form dityrosine, a fluorescent and often colored species. This process can be enzymatic (e.g., in the presence of peroxidase) or non-enzymatic.[5][6][7][8][9]
-
Photo-oxidation: Exposure to light, particularly UV light, can generate excited states that facilitate the oxidation process.[10][11]
Preventative Strategies:
-
Use of Antioxidants: The addition of a suitable antioxidant can effectively scavenge free radicals and prevent the oxidation of the tyrosine moiety. Ascorbic acid (Vitamin C) is a commonly used water-soluble antioxidant.[12][13]
-
Chelating Agents: To sequester catalytic metal ions, a small amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can be added to the solution.
-
Protection from Light: Store solutions in amber vials or protect them from light to prevent photodegradation.
-
Deoxygenation: For highly sensitive applications, deoxygenating the solvent by sparging with an inert gas (e.g., argon or nitrogen) before preparing the solution can minimize oxidation.
Best Practices for Solution Preparation and Storage
To maximize the stability of your L-Tyrosine Ethyl Ester solutions, follow these best practices:
| Parameter | Recommendation | Rationale |
| Solvent | Use high-purity, deoxygenated water or a recommended buffer. | Minimizes contaminants that can catalyze degradation. |
| pH | Prepare solutions in a slightly acidic buffer (pH 4-5). | Significantly reduces the rate of hydrolysis. |
| Temperature | Prepare solutions at room temperature and store at 2-8°C for short-term use or frozen (-20°C or -80°C) for long-term storage. | Low temperatures drastically slow down all degradation reactions. |
| Light Exposure | Always store solutions in amber vials or wrapped in foil to protect from light. | Prevents photodegradation of the tyrosine moiety. |
| Additives | Consider adding an antioxidant (e.g., 0.1-1 mM ascorbic acid) and/or a chelating agent (e.g., 0.1 mM EDTA). For frozen stocks, add a cryoprotectant (e.g., 10-20% v/v glycerol). | Protects against oxidation and damage from freezing.[14][15][16] |
Experimental Protocols
Protocol: Preparation of a Stabilized L-Tyrosine Ethyl Ester Stock Solution
This protocol outlines the preparation of a 10 mM stock solution of L-Tyrosine Ethyl Ester with enhanced stability.
Materials:
-
L-Tyrosine Ethyl Ester powder
-
High-purity, deoxygenated water
-
Citrate buffer components (Citric acid and Sodium citrate)
-
Ascorbic acid
-
EDTA disodium salt
-
Sterile amber vials
-
Sterile syringe filters (0.22 µm)
Procedure:
-
Prepare a 50 mM Citrate Buffer (pH 4.5):
-
Prepare a 50 mM solution of citric acid and a 50 mM solution of sodium citrate in deoxygenated water.
-
Mix the two solutions, monitoring the pH with a calibrated pH meter, until a pH of 4.5 is achieved.
-
-
Add Stabilizers:
-
To the citrate buffer, add ascorbic acid to a final concentration of 0.5 mM and EDTA to a final concentration of 0.1 mM. Stir until fully dissolved.
-
-
Dissolve L-Tyrosine Ethyl Ester:
-
Weigh the appropriate amount of L-Tyrosine Ethyl Ester powder to achieve a final concentration of 10 mM.
-
Slowly add the powder to the stabilized buffer while stirring to ensure complete dissolution.
-
-
Sterile Filtration and Storage:
-
Filter the solution through a 0.22 µm sterile syringe filter into sterile amber vials.
-
For short-term storage (up to one week), store the vials at 2-8°C.
-
For long-term storage, add sterile glycerol to a final concentration of 20% (v/v), aliquot into cryovials, and store at -80°C.
-
Protocol: HPLC Analysis of L-Tyrosine Ethyl Ester and Its Degradants
This method allows for the separation and quantification of L-Tyrosine Ethyl Ester and its primary hydrolytic degradant, L-Tyrosine.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0 | 5 |
| 15 | 50 |
| 17 | 95 |
| 20 | 95 |
| 22 | 5 |
| 25 | 5 |
Method Parameters:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 274 nm
-
Injection Volume: 10 µL
Expected Retention Times (Approximate):
-
L-Tyrosine: ~5-7 minutes
-
L-Tyrosine Ethyl Ester: ~10-12 minutes
Analysis:
-
Prepare a standard curve for both L-Tyrosine and L-Tyrosine Ethyl Ester.
-
Inject your samples and integrate the peak areas for both compounds.
-
Quantify the amount of each compound in your samples using the standard curve. The percentage of degradation can be calculated as:
% Degradation = ([L-Tyrosine] / ([L-Tyrosine] + [L-Tyrosine Ethyl Ester])) * 100
References
- Ali, F. E., Leung, A., Cherny, R. A., Mavros, C., Barnham, K. J., Separovic, F., & Barrow, C. J. (2006). Dimerisation of N-acetyl-L-tyrosine ethyl ester and Abeta peptides via formation of dityrosine. Free Radical Research, 40(1), 1-9.
- INFINITIA Industrial Consulting. (n.d.). Analysis of unknown substances.
- Kalamida, D., & Krestin, M. (2018). Dityrosine cross-linking and its potential roles in Alzheimer's disease. Frontiers in Aging Neuroscience, 10, 257.
- Ali, F. E., et al. (2006). Dimerisation of N-acetyl-l-tyrosine ethyl ester and Aβ peptides via formation of dityrosine. Free Radical Research, 40(1), 1-9.
- Pharmaceutical Technology. (2021, October 6). Advancing Detection of Unknown Impurities.
- Sjödin, M., et al. (2006). Photochemical Tyrosine Oxidation in the Structurally Well-Defined α3Y Protein: Proton-Coupled Electron Transfer and a Long-Lived Tyrosine Radical. Journal of the American Chemical Society, 128(36), 11885-11895.
- Gordon, P. G., Jerram, W. A., & Johns, R. B. (1966). Photolysis of L-tyrosine and photomodification of peptides.
- Todoroff, J., & Mihaly, J. (1995). Phosphorylation of tyrosine prevents dityrosine formation in vitro.
- Patel, K. (n.d.).
- BenchChem. (n.d.). avoiding auto-oxidation of L-Ascorbic acid-13C-2 during experiments.
- BenchChem. (n.d.). Application Notes and Protocols for Cryopreservation Utilizing Glycol-Based Cryoprotectants.
- Heinecke, J. W., & Shapiro, B. M. (1993). Dityrosine, a specific marker of oxidation, is synthesized by the myeloperoxidase-hydrogen peroxide system of human neutrophils and macrophages. The Journal of biological chemistry, 268(6), 4069–4077.
- SCCWRP. (n.d.).
- Anantakrishnan, S. V. (1959). Kinetic studies in ester hydrolysis. Proceedings of the Indian Academy of Sciences - Section A, 49(2), 85-93.
- Frontier Laboratories. (2022, June 21). 5 Analytical Techniques for Characterizing Unknown Samples.
- BenchChem. (n.d.). glycerol for laboratory applications, serving as a cryoprotectant and solvent.
- PubChem. (n.d.). L-Tyrosine.
- da Silva, A. B., et al. (2021). Kinetics of alkaline hydrolysis of synthetic organic esters. ChemRxiv.
- Noszál, B., Kraszni, M., & Visky, D. (1999). [Characterization of the kinetics of ester hydrolysis at the submolecular level]. Acta pharmaceutica Hungarica, 69(3), 147–154.
- Apak, R., et al. (2008). The protective effect of amino acids on the copper(II)-catalyzed autoxidation of ascorbic acid. Journal of Food and Drug Analysis, 16(4), 1-10.
- Chemistry Steps. (n.d.).
- Bender, M. L., & Kemp, K. C. (1957). The Kinetics of the Hydrolysis of Some Substituted Methyl Benzoates. Journal of the American Chemical Society, 79(1), 116-120.
- Wikipedia. (n.d.). Glycerol.
- Islam, M. S., & Uddin, M. H. (2023). Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. International Journal of Scientific & Engineering Research, 14(12), 1-7.
- Acker, J. P. (2017). Cryopreservation: An Overview of Principles and Cell-Specific Considerations. Methods in molecular biology (Clifton, N.J.), 1590, 1–19.
- Ben, R. N., et al. (2014).
- Lindsey, J. S. (n.d.). L-Tyrosine. PhotochemCAD.
- Wölbing, C., et al. (2017). Chemoenzymatic one-pot reaction of noncompatible catalysts: combining enzymatic ester hydrolysis with Cu(I)/bipyridine catalyzed oxidation in aqueous medium.
- Proot, P., et al. (1996). The influence of amino acid source on the stability of ascorbic acid in TPN mixtures. Nutrition (Burbank, Los Angeles County, Calif.), 12(6), 406–410.
- Wang, G., et al. (2004). Studies on reaction of amino acids and triplet thioxanthone derivatives by laser flash photolysis. Journal of photochemistry and photobiology. A, Chemistry, 167(2-3), 139–145.
- BenchChem. (n.d.). Technical Support Center: Benactyzine Stability in Experimental Buffers.
- da Silva, A. B., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. RSC medicinal chemistry, 13(2), 209–218.
- Li, S., et al. (2022). Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology. Antioxidants (Basel, Switzerland), 11(1), 153.
- Wikipedia. (n.d.). Chemistry of ascorbic acid.
- de la Torre, J. G., et al. (2021). Crystal Surface Reactivity of Esterase@Zeolitic Imidazolate Framework Biocomposites. Journal of the American Chemical Society, 143(50), 21356–21366.
Sources
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- 2. ijmr.net.in [ijmr.net.in]
- 3. scribd.com [scribd.com]
- 4. benchchem.com [benchchem.com]
- 5. Dimerisation of N-acetyl-L-tyrosine ethyl ester and Abeta peptides via formation of dityrosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dityrosine cross-linking and its potential roles in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Phosphorylation of tyrosine prevents dityrosine formation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Photolysis of L-tyrosine and photomodification of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The influence of amino acid source on the stability of ascorbic acid in TPN mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cyclohexylamine.net [cyclohexylamine.net]
- 15. Glycerol - Wikipedia [en.wikipedia.org]
- 16. Cryopreservation: An Overview of Principles and Cell-Specific Considerations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of L-Tyrosine Ethyl Ester Synthesis
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of L-Tyrosine ethyl ester. It is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address common challenges encountered during experimentation. The information herein is grounded in established chemical principles and supported by peer-reviewed literature and established protocols.
Section 1: Reaction Fundamentals and Optimization
Q1: What is the most common and efficient method for synthesizing L-Tyrosine ethyl ester?
The most prevalent and efficient laboratory-scale method for synthesizing L-Tyrosine ethyl ester is the Fischer-Speier esterification . This reaction involves treating L-Tyrosine with an excess of ethanol in the presence of a strong acid catalyst. A particularly effective variation of this method utilizes thionyl chloride (SOCl₂) as the catalyst. When thionyl chloride is added to ethanol, it reacts to form sulfur dioxide (SO₂), hydrogen chloride (HCl), and ethyl chloroformate, with the in-situ generated HCl acting as the primary catalyst for the esterification. This method is favored for its high yields and relatively straightforward procedure.[1][2]
The overall reaction can be summarized as follows:
HOC₆H₄CH₂CH(NH₂)COOH + C₂H₅OH --(SOCl₂)--> HOC₆H₄CH₂CH(NH₃⁺Cl⁻)COOC₂H₅ + H₂O
It is important to note that the product is typically isolated as the hydrochloride salt due to the presence of HCl.[3]
Q2: I am experiencing a low yield in my L-Tyrosine ethyl ester synthesis. What are the likely causes and how can I improve it?
Low yields in Fischer esterification are a common issue and can often be attributed to the reversible nature of the reaction. Several factors can be optimized to drive the equilibrium towards the product side:
-
Excess Alcohol: Employing a large excess of ethanol not only serves as the solvent but also shifts the reaction equilibrium towards the formation of the ester, in accordance with Le Châtelier's principle.
-
Effective Water Removal: Water is a byproduct of the esterification reaction. Its accumulation can hydrolyze the ester product back to the starting carboxylic acid. Using a reagent like thionyl chloride is advantageous as it reacts with any trace water present. Alternatively, techniques like azeotropic distillation with a Dean-Stark trap can be employed if using other acid catalysts.
-
Optimal Catalyst Concentration: An insufficient amount of acid catalyst will result in a slow and incomplete reaction. Conversely, an excessive amount can lead to unwanted side reactions. A typical molar ratio of L-Tyrosine to thionyl chloride is around 1:1.5 to 1:2.5.[2]
-
Reaction Temperature and Time: The reaction is typically performed at reflux temperature to ensure a reasonable reaction rate. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time and avoid degradation of the product from prolonged heating.[1][2]
Section 2: Troubleshooting Common Experimental Issues
Q3: I am concerned about potential side reactions involving the amino and phenolic hydroxyl groups of L-Tyrosine. Are these a significant issue?
This is a valid concern given the multifunctional nature of L-Tyrosine. However, under the standard acidic conditions of Fischer esterification, side reactions are generally minimal:
-
Amino Group: In the presence of a strong acid like HCl (generated from thionyl chloride), the amino group of L-Tyrosine is protonated to form an ammonium salt (-NH₃⁺). This protonation deactivates the nitrogen, rendering it non-nucleophilic and thus preventing it from participating in side reactions such as N-acylation.
-
Phenolic Hydroxyl Group: The phenolic hydroxyl group is a weak nucleophile and is generally unreactive under the acidic conditions of Fischer esterification. While etherification is a theoretical possibility, it typically requires harsher conditions. The primary reaction is the selective esterification of the more reactive carboxylic acid.
Q4: My reaction seems to be incomplete, as I see a significant amount of starting material (L-Tyrosine) remaining on my TLC plate. What should I do?
An incomplete reaction is a common hurdle. Here's a systematic approach to troubleshoot this issue:
-
Verify Reagent Quality: Ensure that the ethanol is anhydrous, as water will inhibit the reaction. Thionyl chloride should be fresh and colorless; a yellow or brown color indicates decomposition.
-
Check Catalyst Amount: As mentioned, an insufficient amount of catalyst is a primary cause of incomplete reactions. Re-evaluate the stoichiometry of your reagents.
-
Extend Reaction Time: Continue to reflux the reaction mixture and monitor its progress every 1-2 hours using TLC. The reaction is complete when the L-Tyrosine spot is no longer visible.[1]
-
Ensure Adequate Mixing: Proper stirring is essential to ensure homogeneity, especially since L-Tyrosine has limited solubility in ethanol at the start of the reaction.
Section 3: Reaction Monitoring and Product Purification
Q5: How can I effectively monitor the progress of my L-Tyrosine ethyl ester synthesis using Thin Layer Chromatography (TLC)?
TLC is an indispensable tool for monitoring the reaction. Here is a practical guide:
-
Stationary Phase: Standard silica gel plates (Silica Gel 60 F₂₅₄) are suitable.
-
Mobile Phase (Eluent): A common and effective solvent system for separating amino acids and their esters is a mixture of n-butanol, acetic acid, and water . A typical volumetric ratio is 12:3:5 .[4][5]
-
Visualization: Amino acids and their esters are not UV-active in the standard range. Therefore, after developing the TLC plate, it needs to be stained. Ninhydrin is a common staining agent that reacts with the primary amine group to produce a characteristic purple spot upon heating.[4]
-
Interpreting the TLC:
-
L-Tyrosine (Starting Material): Being a zwitterion, L-Tyrosine is highly polar and will have a low Rf value (typically around 0.42 in the recommended solvent system).[4]
-
L-Tyrosine Ethyl Ester (Product): The ester is less polar than the corresponding carboxylic acid. Therefore, it will travel further up the TLC plate, resulting in a higher Rf value.
-
By spotting the reaction mixture alongside a standard of L-Tyrosine, you can visually track the disappearance of the starting material and the appearance of the product.
Q6: What is the best way to purify the crude L-Tyrosine ethyl ester hydrochloride?
The crude product is typically a solid and can be purified by recrystallization.
-
Recrystallization Solvents: A common and effective method is to dissolve the crude product in a minimal amount of hot ethanol and then slowly add a non-polar solvent like diethyl ether or petroleum ether until the solution becomes cloudy.[6] Cooling the mixture will then induce the crystallization of the purified product. Alternatively, mixtures of ethanol and water can be used.
-
Procedure:
-
Dissolve the crude L-Tyrosine ethyl ester hydrochloride in the minimum volume of boiling ethanol.
-
If any insoluble impurities are present, perform a hot filtration.
-
Slowly add diethyl ether to the hot solution with swirling until a faint, persistent turbidity is observed.
-
Allow the flask to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/ether mixture, and dry under vacuum.
-
For challenging separations or to remove closely related impurities, silica gel column chromatography can be employed. A gradient elution starting with a less polar solvent system (e.g., ethyl acetate/hexane) and gradually increasing the polarity (e.g., by adding methanol to dichloromethane) is a good starting point.[7]
Q7: My final product is the hydrochloride salt. How do I convert it to the free base form of L-Tyrosine ethyl ester?
The conversion of the hydrochloride salt to the free base is a straightforward neutralization process.
-
Procedure:
-
Dissolve the L-Tyrosine ethyl ester hydrochloride in water or a mixture of water and an organic solvent like chloroform.[3]
-
Cool the solution in an ice bath and slowly add a base to neutralize the HCl. A saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of ammonia in chloroform are common choices.[3]
-
Monitor the pH of the aqueous layer, aiming for a neutral to slightly basic pH (around 7-8).
-
Once neutralized, the free base, which is less soluble in water, can be extracted into an organic solvent like ethyl acetate or chloroform.
-
The organic layers are then combined, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the L-Tyrosine ethyl ester free base.
-
Section 4: Data and Protocols
Table 1: Optimized Reaction Conditions for L-Tyrosine Ethyl Ester Synthesis via Fischer Esterification
| Parameter | Recommended Condition | Rationale |
| Reactants | L-Tyrosine, Anhydrous Ethanol | Ethanol serves as both reactant and solvent. |
| Catalyst | Thionyl Chloride (SOCl₂) | In-situ generation of HCl catalyst; also acts as a dehydrating agent. |
| Stoichiometry | L-Tyrosine : SOCl₂ (molar ratio) = 1 : 1.5 - 2.5 | Ensures sufficient catalyst for complete conversion.[2] |
| Solvent | Anhydrous Ethanol (in excess) | Drives the reaction equilibrium towards the product. |
| Temperature | Reflux | Provides the necessary activation energy for the reaction. |
| Reaction Time | 2 - 6 hours (Monitor by TLC) | Reaction time can vary; TLC is essential to determine completion.[1] |
| Work-up | Concentration and precipitation with a non-polar solvent | A simple method to isolate the crude hydrochloride salt.[1] |
Experimental Protocol: Synthesis of L-Tyrosine Ethyl Ester Hydrochloride
-
Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend L-Tyrosine (1.0 eq) in anhydrous ethanol.
-
Reagent Addition: Cool the suspension in an ice bath. Slowly add thionyl chloride (1.5 - 2.0 eq) dropwise with vigorous stirring. Caution: This reaction is exothermic and releases SO₂ and HCl gas. Perform this step in a well-ventilated fume hood.
-
Reaction: Remove the ice bath and heat the reaction mixture to reflux.
-
Monitoring: Monitor the progress of the reaction by TLC (n-butanol:acetic acid:water = 12:3:5) until the L-Tyrosine spot is no longer visible.
-
Work-up: Cool the reaction mixture to room temperature. Reduce the volume of the solvent under vacuum. Add a non-polar solvent such as diethyl ether or petroleum ether to precipitate the product.
-
Isolation: Collect the white solid by vacuum filtration, wash with the non-polar solvent, and dry under vacuum to obtain the crude L-Tyrosine ethyl ester hydrochloride.
-
Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/diethyl ether) to obtain the pure L-Tyrosine ethyl ester hydrochloride.
Diagrams
Caption: Workflow for L-Tyrosine Ethyl Ester Synthesis.
Caption: Troubleshooting Guide for Low Reaction Yield.
References
-
Nine Chongqing Chemdad Co., Ltd. L-Tyrosine Ethyl Ester Hydrochloride. [Link]
-
Amrita Virtual Lab. Separation of Amino Acids by Thin Layer Chromatography (Procedure). [Link]
- Google Patents.
-
Grieco, P. A. (1998). Organic Syntheses Procedure. Organic Syntheses, 75, 189. [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. [Link]
- Perrin, D. D., & Armarego, W. L. F. (1988).
-
PubChem. L-Tyrosine ethyl ester. [Link]
-
ResearchGate. Optimization of the TLC Separation of Seven Amino Acids. [Link]
-
CR Subscription Agency. Thin Layer Chromatography of Amino Acids. [Link]
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]
Sources
- 1. L-Tyrosine Ethyl Ester Hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 2. CN112920086A - Preparation method of L-tyrosine derivative - Google Patents [patents.google.com]
- 3. L-Tyrosine Ethyl Ester Hydrochloride Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. Separation of Amino Acids by Thin Layer Chromatography (Procedure) : Biochemistry Virtual Lab I : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 5. crsubscription.com [crsubscription.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Chromatography [chem.rochester.edu]
Identifying and minimizing side-products in L-Tyrosine ethyl ester reactions
Welcome to the technical support center for L-Tyrosine ethyl ester. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reactions involving this versatile amino acid derivative. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you identify and minimize common side-products, ensuring the integrity and success of your experiments.
Troubleshooting Guide: Identifying and Minimizing Side-Products
This section addresses specific issues you may encounter during your experiments with L-Tyrosine ethyl ester. Each question is followed by a detailed explanation of the potential causes and actionable solutions.
Question 1: My reaction is producing a significant amount of a polar impurity that is not my desired product. What could it be and how can I prevent it?
This is a common issue, and the polar impurity is likely L-Tyrosine, resulting from the hydrolysis of the ethyl ester.
Underlying Cause: The ethyl ester bond is susceptible to cleavage under both acidic and basic conditions.[1][2] This is particularly prevalent if your reaction is run in aqueous solutions or if there are residual acids or bases from previous steps.
Preventative Measures & Solutions:
-
pH Control: Maintain a neutral pH throughout your reaction if the chemistry allows. If your reaction requires acidic or basic conditions, consider using non-aqueous solvents and carefully neutralizing the reaction mixture during workup.
-
Anhydrous Conditions: Ensure all your reagents and solvents are dry. The presence of water can facilitate hydrolysis.
-
Temperature Management: Higher temperatures can accelerate the rate of hydrolysis. Running your reaction at the lowest effective temperature can help minimize this side-product.
-
Purification: If hydrolysis has already occurred, the resulting L-Tyrosine can typically be separated from the less polar L-Tyrosine ethyl ester product through column chromatography.
Question 2: I'm observing a side-product with a higher molecular weight than my expected product, and it seems to involve two molecules of my starting material. What is happening?
You are likely observing the formation of dityrosine derivatives, which occurs through the oxidative coupling of the phenolic side chain of two L-Tyrosine ethyl ester molecules.
Underlying Cause: The phenolic ring of tyrosine is susceptible to oxidation, which can be initiated by various oxidants, including atmospheric oxygen, metal catalysts, or reactive oxygen species.[3][4] This leads to the formation of a tyrosyl radical, which can then couple with another radical to form a dityrosine linkage.[5]
Preventative Measures & Solutions:
-
Inert Atmosphere: To prevent oxidation by atmospheric oxygen, run your reactions under an inert atmosphere, such as nitrogen or argon.
-
Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
Antioxidants: In some cases, the addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), can help to suppress oxidative side-reactions.
-
Choice of Reagents: Be mindful of using reagents that are known to be strong oxidizing agents. If possible, choose milder alternatives.
Question 3: My product is showing unexpected acylation. How can I control whether N-acylation or O-acylation occurs?
The chemoselectivity of acylation on L-Tyrosine ethyl ester is highly dependent on the reaction conditions, particularly the pH.
Underlying Cause:
-
N-acylation: Under basic or neutral conditions, the amino group is deprotonated and acts as a potent nucleophile, readily attacking acylating agents.[6]
-
O-acylation: Under acidic conditions, the amino group is protonated, rendering it non-nucleophilic.[7] This leaves the phenolic hydroxyl group as the primary site for acylation.[7]
Controlling Selectivity:
| Desired Reaction | Recommended Conditions | Explanation |
| N-acylation | pH 8-10, aprotic solvent (e.g., DMF, DCM) | The amino group is deprotonated and highly nucleophilic. |
| O-acylation | Acidic conditions (e.g., HCl in glacial acetic acid), reflux | The amino group is protected by protonation, directing acylation to the hydroxyl group.[7] |
Troubleshooting Undesired Acylation:
-
If you are getting unwanted O-acylation: Ensure your reaction is not inadvertently acidic. The presence of hydrochloride salts of starting materials can lower the pH. Consider adding a non-nucleophilic base.
-
If you are getting unwanted N-acylation: Ensure your reaction medium is sufficiently acidic to fully protonate the amino group if O-acylation is the goal.
Question 4: I'm concerned about racemization of the chiral center. How can I minimize this?
Racemization is a critical concern in peptide synthesis and can occur under certain conditions.
Underlying Cause: The alpha-proton of the amino acid ester can be abstracted under basic conditions, leading to the formation of a planar enolate intermediate, which can then be protonated from either face, resulting in a racemic mixture. The presence of reagents like acetic anhydride can also promote racemization.[8]
Preventative Measures & Solutions:
-
Avoid Strong Bases: Whenever possible, avoid the use of strong bases, especially at elevated temperatures.
-
Low Temperatures: Perform your reactions at low temperatures to minimize the rate of epimerization.
-
Coupling Reagents: When performing peptide couplings, use additives that are known to suppress racemization, such as 1-hydroxybenzotriazole (HOBt) or ethyl cyanohydroxyiminoacetate (Oxyma).
Question 5: During a peptide coupling reaction with an N-terminal L-Tyrosine ethyl ester, I'm getting a cyclic dipeptide. What is this and how can I stop it?
You are observing the formation of a diketopiperazine, a common side-product in the synthesis of dipeptide esters.
Underlying Cause: The free N-terminal amine of a dipeptide ester can undergo an intramolecular cyclization to form a stable six-membered ring, the diketopiperazine, with the concomitant elimination of ethanol. This is particularly favorable when proline or glycine is the second amino acid.
Preventative Measures & Solutions:
-
Use of Protecting Groups: The most effective way to prevent diketopiperazine formation is to keep the N-terminal amine protected until after the subsequent amino acid has been coupled.
-
In Situ Activation: Activate the C-terminal carboxyl group of the incoming amino acid in situ rather than pre-activating it, which can give the free N-terminal amine of the dipeptide ester time to cyclize.
-
Solvent Choice: The choice of solvent can influence the rate of diketopiperazine formation. More polar solvents may favor the intramolecular reaction.
Frequently Asked Questions (FAQs)
Q1: What are the most common side-products in reactions involving L-Tyrosine ethyl ester?
The most frequently encountered side-products are:
-
Dityrosine derivatives: From oxidative coupling of the phenolic side chain.[3][4]
-
O-acylated products: When N-acylation is intended, and vice-versa.[6][7]
-
Racemized product (D-Tyrosine ethyl ester): Loss of stereochemical integrity at the alpha-carbon.[8]
-
Diketopiperazines: In the context of dipeptide synthesis.
Q2: How can I best protect the functional groups of L-Tyrosine ethyl ester to prevent side reactions?
The choice of protecting groups is crucial for complex syntheses.[9]
-
Amino Group: The most common protecting groups are Boc (tert-butoxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl).[10]
-
Phenolic Hydroxyl Group: Common protecting groups include Benzyl (Bzl) ethers, which are stable to many conditions but can be removed by hydrogenolysis, and tert-butyl (tBu) ethers, which are removed with acid.[10]
Q3: What are the optimal storage conditions for L-Tyrosine ethyl ester to ensure its stability?
To maintain its integrity, L-Tyrosine ethyl ester should be stored in a cool, dry, and dark place. It is often supplied as a hydrochloride salt, which is more stable than the free base. Long-term storage at -20°C is recommended.
Q4: Can I use L-Tyrosine ethyl ester directly in peptide synthesis without protecting the phenolic hydroxyl group?
While it is possible in some cases, it is generally not recommended. The unprotected hydroxyl group can be acylated during coupling reactions, leading to side-products and potentially incomplete coupling to the desired peptide.[11] It can also be modified during deprotection and cleavage steps.[11]
Experimental Workflow & Diagrams
General Troubleshooting Workflow for Unexpected Side-Products
Caption: A general workflow for troubleshooting unexpected side-products.
Reaction Pathways: N- vs. O-Acylation of L-Tyrosine Ethyl Ester
Caption: Control of acylation selectivity based on pH.
References
-
Tyrosine oxidation pathways. ResearchGate. Available at: [Link]
-
Oxidation reactions of tyrosine and structures of oxidation products of phenylalanine. ResearchGate. Available at: [Link]
- CN112920086A - Preparation method of L-tyrosine derivative. Google Patents.
-
Oxidation of Tyrosine-Phosphopeptides by Titanium Dioxide Photocatalysis. Journal of the American Chemical Society. Available at: [Link]
- US3538070A - Protective groups for the hydroxyl group of tyrosine during peptide synthesis. Google Patents.
-
Redox Properties of Tyrosine and Related Molecules. PMC - NIH. Available at: [Link]
-
Protecting group. Wikipedia. Available at: [Link]
-
Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Beilstein Journals. Available at: [Link]
-
Oxidation of side chain of peptides containing lysine (a), tyrosine... ResearchGate. Available at: [Link]
-
l-Tyrosine and l-DOPA: Promising scaffolds for the synthesis of biologically active compounds. Comptes Rendus de l'Académie des Sciences. Available at: [Link]
-
Tyrosine alkyl esters as prodrug: The structure and intermolecular interactions of L-tyrosine methyl ester compared to L-tyrosine and its ethyl and n-butyl esters. ResearchGate. Available at: [Link]
- CN102219706A - Method for preparing acetyl tyrosine ethyl ester monohydrate and product... Google Patents.
- EP1392650B1 - Protected tyrosine derivatives, method for the production thereof and use of the same for producing o-(2- ?18 f]-fluoroethyl) - Google Patents. Google Patents.
- Water soluble L-tyrosine derivatives and process for their preparation. Google Patents.
-
Highly Active Copolymerization of Ethylene and N-Acetyl-O-(ω-Alkenyl)-l-Tyrosine Ethyl Esters Catalyzed by Titanium Complex. PMC - PubMed Central. Available at: [Link]
-
N-Acetyl-L-tyrosine ethyl ester. PubChem - NIH. Available at: [Link]
-
Purification and characterization of benzoyl-L-tyrosine ethyl ester hydrolase from the yolk sac membrane of chicken egg. PubMed. Available at: [Link]
-
Side reactions in solid-phase peptide synthesis and their applications. PubMed. Available at: [Link]
-
Study on the racemization of L-tyrosine. ResearchGate. Available at: [Link]
-
Dimorphism of the Prodrug L-Tyrosine Ethyl Ester: Pressure-Temperature State Diagram and Crystal Structure of Phase II. ResearchGate. Available at: [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available at: [Link]
-
L-Tyrosine ethyl ester. PubChem - NIH. Available at: [Link]
- CN114716335A - Process for preparing N-acetyl-L-tyrosine. Google Patents.
-
Dimerisation of N-acetyl-L-tyrosine ethyl ester and Abeta peptides via formation of dityrosine. PubMed. Available at: [Link]
-
(PDF) Side reactions in peptide synthesis: An overview. ResearchGate. Available at: [Link]
-
Epimerisation in Peptide Synthesis. MDPI. Available at: [Link]
-
to C-Peptide Synthesis, Arguably the Future for Sustainable Production† Kinshuk Ghosh and Wil. ChemRxiv. Available at: [Link]
-
Spps and side reactions in peptide synthesis. Slideshare. Available at: [Link]
-
Amino Acid Derivatives for Peptide Synthesis. CordenPharma. Available at: [Link]
-
l-Tyrosine and l-DOPA ester derivatives. ResearchGate. Available at: [Link]
-
Side reactions in peptide synthesis: An overview. Bibliomed. Available at: [Link]
-
Organic Chemistry of L-Tyrosine. 1. General Synthesis of Chiral Piperazines from Amino Acids. ACS Publications. Available at: [Link]
Sources
- 1. CN112920086A - Preparation method of L-tyrosine derivative - Google Patents [patents.google.com]
- 2. N-Acetyl-L-tyrosine ethyl ester | 36546-50-6 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Dimerisation of N-acetyl-L-tyrosine ethyl ester and Abeta peptides via formation of dityrosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. l-Tyrosine and l-DOPA: Promising scaffolds for the synthesis of biologically active compounds [comptes-rendus.academie-sciences.fr]
- 7. BJOC - Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications [beilstein-journals.org]
- 8. researchgate.net [researchgate.net]
- 9. Protecting group - Wikipedia [en.wikipedia.org]
- 10. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 11. peptide.com [peptide.com]
Overcoming challenges in the purification of L-Tyrosine ethyl ester
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the purification of L-Tyrosine ethyl ester. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the isolation and purification of this valuable amino acid derivative. The following troubleshooting guides and FAQs are structured in a question-and-answer format to directly address specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect after synthesizing L-Tyrosine ethyl ester?
A1: The impurity profile largely depends on the synthetic route. However, common impurities include:
-
Unreacted L-Tyrosine: Due to incomplete esterification. Its zwitterionic nature and different solubility profile are key to its removal.
-
Dipeptides or Polypeptides: Self-condensation of L-Tyrosine or its ester can occur, especially under activating conditions used in peptide synthesis[1].
-
Byproducts from Reagents: If using methods like thionyl chloride in ethanol, residual acidic species or related byproducts can contaminate the product[2].
-
Hydrolysis Product: The primary degradation product is L-Tyrosine, formed by the hydrolysis of the ethyl ester group, which is accelerated by moisture and non-neutral pH[3].
Q2: My yield is very low after the aqueous workup. What is the most likely cause?
A2: A significant loss of yield during aqueous workup is often due to the hydrolysis of the ester bond back to the carboxylic acid (L-Tyrosine)[3]. This is particularly problematic if the solution is basic (pH > 8) or strongly acidic. L-Tyrosine has poor solubility in neutral water and organic solvents, meaning if your product hydrolyzes, it can be lost to the aqueous phase or precipitate unpredictably[4][5][6]. Always ensure your aqueous washes are performed with pH-neutral or slightly acidic solutions (pH 5-6) and are conducted quickly at low temperatures to minimize hydrolysis.
Q3: How do I choose the best solvent system for recrystallization?
A3: The ideal recrystallization solvent is one in which L-Tyrosine ethyl ester is sparingly soluble at room temperature but highly soluble when heated. Key impurities, like unreacted L-Tyrosine, should be insoluble in this solvent to allow for removal by hot filtration.
-
Good single solvents: Ethanol or methanol can be effective, as L-Tyrosine ethyl ester is soluble in them[4].
-
Solvent/Anti-solvent systems: A common and effective strategy is to dissolve the crude product in a minimal amount of a good solvent (like ethyl acetate or ethanol) and then slowly add an "anti-solvent" in which it is insoluble (like petroleum ether or hexanes) until turbidity persists. Heating to dissolve and then slowly cooling will promote crystal growth[7][8].
In-Depth Troubleshooting Guides
Problem 1: The Ester Hydrolyzes During Workup and Purification
Q: I'm seeing a significant amount of L-Tyrosine in my final product by TLC/HPLC. How can I prevent the hydrolysis of my L-Tyrosine ethyl ester during purification?
A: Causality & Explanation: The ester functional group in L-Tyrosine ethyl ester is susceptible to nucleophilic attack by water (hydrolysis), a reaction catalyzed by both acid and base. The rate of hydrolysis is highly dependent on pH and temperature[3][9]. Basic conditions (pH > 8) are particularly detrimental as they generate the highly nucleophilic hydroxide ion. While the ester is more stable in mildly acidic conditions, strong acids can also catalyze hydrolysis over time[10].
Sources
- 1. chem.ucla.edu [chem.ucla.edu]
- 2. L-Tyrosine Ethyl Ester Hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. CAS 949-67-7: L-Tyrosine ethyl ester | CymitQuimica [cymitquimica.com]
- 5. L-Tyrosine in Cell Culture [sigmaaldrich.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. CN112920086A - Preparation method of L-tyrosine derivative - Google Patents [patents.google.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. benchchem.com [benchchem.com]
- 10. Stability of tyrosine sulfate in acidic solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhancing the solubility of L-Tyrosine ethyl ester for cell culture applications
Technical Support Center: L-Tyrosine Ethyl Ester in Cell Culture
A Guide for Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs)
Q1: Why is L-Tyrosine ethyl ester used in cell culture instead of L-Tyrosine?
L-Tyrosine, an essential amino acid, has notoriously low solubility in standard cell culture media at a neutral pH. This limitation can lead to nutrient depletion in rapidly proliferating cultures. L-Tyrosine ethyl ester hydrochloride is a highly soluble derivative that, once it crosses the cell membrane, is hydrolyzed by intracellular esterases to release L-Tyrosine, ensuring a steady and sufficient supply for cellular processes like protein synthesis.
Q2: I've dissolved L-Tyrosine ethyl ester, but it crashed out of solution after being added to my media. What happened?
This is a common issue often related to pH. L-Tyrosine ethyl ester hydrochloride is significantly more soluble at an acidic pH. When a concentrated, acidic stock solution is diluted into a buffered cell culture medium (typically pH 7.2-7.4), the abrupt increase in pH can cause the compound to precipitate. Strategies to mitigate this are discussed in the troubleshooting section below.
Q3: What is the best solvent for preparing a concentrated stock solution of L-Tyrosine ethyl ester?
For cell culture applications, the preferred solvent is typically sterile, deionized water or a dilute acid solution (e.g., 0.1 M HCl). While organic solvents like DMSO or ethanol can also be used, they may introduce potential cytotoxicity at higher final concentrations in the culture medium. The choice of solvent will depend on the desired stock concentration and the sensitivity of the cell line being used.
Q4: How should I sterilize my L-Tyrosine ethyl ester stock solution?
It is highly recommended to sterilize L-Tyrosine ethyl ester solutions by filtration through a 0.22 µm syringe filter. Autoclaving is not advised as the high temperatures can lead to degradation of the compound.
Troubleshooting Guide: Solubility and Precipitation Issues
This section provides a systematic approach to resolving common solubility challenges encountered when working with L-Tyrosine ethyl ester.
Issue 1: Difficulty Dissolving L-Tyrosine Ethyl Ester Powder
-
Cause: The compound's solubility is highly dependent on pH. Attempting to dissolve it directly in a neutral pH buffer or water can be challenging.
-
Solution:
-
Acidification: The most effective method is to dissolve the L-Tyrosine ethyl ester hydrochloride in a slightly acidic solution. A common starting point is 0.1 M hydrochloric acid (HCl).
-
Gentle Warming: After acidification, gentle warming in a water bath (up to 37°C) can aid dissolution. Avoid boiling, as this can degrade the compound.
-
Vortexing: Vigorous vortexing can help to break up clumps and increase the surface area for dissolution.
-
Issue 2: Precipitation Upon Addition to Cell Culture Medium
-
Cause: As explained in the FAQs, this is typically due to a pH shift. The buffered medium raises the pH of the acidic stock solution, causing the L-Tyrosine ethyl ester to exceed its solubility limit at that new pH.
-
Troubleshooting Workflow:
Figure 1. Troubleshooting workflow for precipitation.
Issue 3: Potential Cytotoxicity
-
Cause: While L-Tyrosine ethyl ester itself is generally well-tolerated by cells, the solvent used for the stock solution (e.g., DMSO, ethanol) can be cytotoxic at certain concentrations.
-
Mitigation Strategy:
-
Solvent Selection: Prioritize aqueous-based solvents (e.g., water, 0.1 M HCl) whenever possible.
-
Concentration Control: If using an organic solvent, ensure the final concentration in the cell culture medium is well below known cytotoxic levels. For most cell lines, the final DMSO concentration should be kept below 0.5%, and ideally below 0.1%.
-
Control Experiments: Always include a vehicle control in your experiments. This is a culture treated with the same final concentration of the solvent used for your stock solution, but without the L-Tyrosine ethyl ester. This will help you to distinguish between the effects of the compound and the effects of the solvent.
-
Experimental Protocols
Protocol 1: Preparation of a 100 mM Aqueous Stock Solution of L-Tyrosine Ethyl Ester Hydrochloride
-
Weighing: Accurately weigh out 245.71 mg of L-Tyrosine ethyl ester hydrochloride (MW: 245.71 g/mol ).
-
Initial Solubilization: Add the powder to a sterile 15 mL conical tube. Add 8 mL of sterile, deionized water.
-
Acidification: Add 1 M sterile HCl dropwise while vortexing until the powder is fully dissolved. The pH of the solution will be acidic.
-
Volume Adjustment: Once fully dissolved, bring the final volume to 10 mL with sterile, deionized water.
-
Sterilization: Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C. Avoid repeated freeze-thaw cycles.
Protocol 2: Supplementing Cell Culture Medium
-
Thaw: Thaw an aliquot of the 100 mM stock solution at room temperature.
-
Pre-warm Medium: Warm the required volume of your basal cell culture medium to 37°C in a water bath.
-
Dilution: To achieve a final concentration of 1 mM (a common supplementation level), add 1 mL of the 100 mM stock solution to 99 mL of your pre-warmed medium.
-
Mixing: It is crucial to add the stock solution slowly and dropwise to the medium while gently swirling the flask or bottle. This gradual addition helps to buffer the pH change and prevent precipitation.
-
Final Check: Visually inspect the supplemented medium for any signs of precipitation before adding it to your cells.
Data Presentation: Solubility Overview
| Solvent/Solution | Molar Solubility (Approx.) | Notes |
| Water (pH 7.0) | Low | Significantly increases with decreasing pH. |
| 0.1 M HCl | High | The recommended starting solvent for aqueous stocks. |
| DMSO | High | A viable alternative, but be mindful of final concentration to avoid cytotoxicity. |
| Ethanol | Moderate | Can be used, but generally less effective than DMSO or acidic water. |
References
- Sigma-Aldrich. (n.d.). L-Tyrosine ethyl ester hydrochloride. Retrieved from a general product page for L-Tyrosine ethyl ester hydrochloride.
- Thermo Fisher Scientific. (n.d.). Gibco™ Media Formulations.
Addressing stability problems of L-Tyrosine ethyl ester in long-term storage
A comprehensive guide to understanding and mitigating stability issues of L-Tyrosine Ethyl Ester for researchers, scientists, and drug development professionals.
Welcome to the technical support center for L-Tyrosine Ethyl Ester. As Senior Application Scientists, we understand that the stability and purity of your reagents are paramount to the success of your research. This guide provides in-depth technical information, troubleshooting advice, and practical protocols to help you address the long-term storage and handling challenges associated with L-Tyrosine Ethyl Ester.
Introduction: The Stability Challenge
L-Tyrosine Ethyl Ester is a valuable derivative of the amino acid L-tyrosine, offering enhanced solubility in certain applications. However, like many esters and compounds with a phenolic hydroxyl group, it is susceptible to degradation over time, which can compromise experimental results. The primary degradation pathways include hydrolysis of the ethyl ester bond and oxidation of the phenol ring. These processes can be accelerated by factors such as pH, temperature, light, and the presence of oxidative agents. This guide will equip you with the knowledge to control these variables and ensure the integrity of your L-Tyrosine Ethyl Ester.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the storage and use of L-Tyrosine Ethyl Ester in a question-and-answer format.
FAQ 1: Why has my solid L-Tyrosine Ethyl Ester turned yellow or brown?
Short Answer: Discoloration of solid L-Tyrosine Ethyl Ester is most likely due to oxidation of the phenolic hydroxyl group. This process can be accelerated by exposure to air (oxygen), light, and elevated temperatures.
In-depth Explanation: The phenolic ring of tyrosine is susceptible to oxidation, which can lead to the formation of colored byproducts.[1] The initial step often involves the formation of a tyrosyl radical, which can then undergo further reactions to form quinones and other colored species. While L-Tyrosine methyl ester has been reported to be very stable in its solid form over long periods at room temperature, the ethyl ester may have different solid-state characteristics that could influence its stability.[2]
Troubleshooting & Prevention:
-
Storage: Always store solid L-Tyrosine Ethyl Ester in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen).
-
Temperature: Store at or below the recommended temperature, typically -20°C, to minimize thermal degradation and oxidation rates.
-
Light: Protect the compound from light by using amber vials or storing it in a dark place.
-
Purity Check: If discoloration is observed, it is advisable to check the purity of the material using a suitable analytical method, such as HPLC, before use.
FAQ 2: My L-Tyrosine Ethyl Ester solution has become cloudy or has a precipitate. What is the cause?
Short Answer: Cloudiness or precipitation in an aqueous solution of L-Tyrosine Ethyl Ester is often due to the hydrolysis of the ester back to L-tyrosine, which has lower solubility in neutral aqueous solutions.
In-depth Explanation: The ethyl ester bond in L-Tyrosine Ethyl Ester can be hydrolyzed to form L-tyrosine and ethanol. This reaction is catalyzed by both acidic and basic conditions. L-tyrosine is sparingly soluble in water at neutral pH, so its formation can lead to precipitation. The rate of hydrolysis is dependent on the pH and temperature of the solution.
Troubleshooting & Prevention:
-
pH Control: Prepare solutions in buffers at a slightly acidic pH (e.g., pH 4-6) to minimize the rate of hydrolysis. Avoid highly acidic or alkaline conditions for long-term storage.
-
Solvent Choice: For preparing stock solutions, consider using organic solvents like ethanol or DMSO where both L-Tyrosine Ethyl Ester and potential degradation products are more soluble. However, always check for solvent compatibility with your experimental system.
-
Fresh Preparation: Whenever possible, prepare aqueous solutions fresh on the day of use.
-
Storage of Solutions: If aqueous solutions must be stored, keep them at low temperatures (2-8°C or -20°C) to slow down the hydrolysis rate.
FAQ 3: I am seeing an unexpected peak in my HPLC analysis of an aged L-Tyrosine Ethyl Ester solution. What could it be?
Short Answer: The unexpected peak is likely a degradation product. The most common degradation products are L-tyrosine (from hydrolysis) and various oxidation products of the phenolic ring.
In-depth Explanation: A stability-indicating HPLC method is crucial for identifying and quantifying degradation products.[3]
-
Hydrolysis Product: L-tyrosine will have a different retention time than L-Tyrosine Ethyl Ester, typically eluting earlier on a reversed-phase column due to its higher polarity.
-
Oxidation Products: Oxidation can lead to a variety of products, including 3,4-dihydroxyphenylalanine (L-DOPA) and dityrosine.[4] These products will also have distinct retention times in a well-developed HPLC method.
Troubleshooting & Analysis:
-
Co-injection: To confirm the identity of the peak, you can co-inject your sample with a standard of the suspected degradation product (e.g., L-tyrosine).
-
Forced Degradation Studies: Performing forced degradation studies (e.g., treating the sample with acid, base, peroxide, heat, and light) can help to systematically generate and identify potential degradation products.[5][6][7]
-
Method Validation: Ensure that your HPLC method is validated for specificity and can resolve L-Tyrosine Ethyl Ester from its potential degradants.
Protocols and Methodologies
Protocol 1: Recommended Storage and Handling of L-Tyrosine Ethyl Ester
-
Solid Compound:
-
Upon receipt, store the container at -20°C in a dark, dry place.
-
Before opening, allow the container to warm to room temperature to prevent moisture condensation.
-
For weighing, use a clean, dry spatula and minimize the time the container is open.
-
After weighing, flush the container with an inert gas (e.g., argon or nitrogen) before sealing tightly.
-
-
Solutions:
-
Aqueous Solutions: Prepare fresh for each experiment. If short-term storage is necessary, store at 2-8°C for no longer than 24 hours. For longer-term storage, aliquots can be stored at -20°C or -80°C, but be aware that freeze-thaw cycles can promote degradation.
-
Organic Stock Solutions (e.g., in Ethanol or DMSO): These are generally more stable than aqueous solutions. Store in tightly sealed vials at -20°C, protected from light.
-
Protocol 2: Preparation of a Stabilized L-Tyrosine Ethyl Ester Solution
For applications requiring a more stable aqueous solution, the following formulation can be considered.
-
Prepare an Antioxidant Buffer:
-
Prepare a suitable buffer (e.g., 0.1 M citrate buffer, pH 5.0).
-
De-gas the buffer by sparging with nitrogen or argon for at least 15 minutes to remove dissolved oxygen.
-
Add an antioxidant such as ascorbic acid (e.g., to a final concentration of 0.1-1 mg/mL).[8]
-
Optionally, a chelating agent like ethylenediaminetetraacetic acid (EDTA) (e.g., to a final concentration of 0.1 mg/mL) can be added to sequester metal ions that can catalyze oxidation.[9]
-
-
Dissolve L-Tyrosine Ethyl Ester:
-
Weigh the required amount of L-Tyrosine Ethyl Ester and dissolve it in the prepared antioxidant buffer.
-
Filter the solution through a 0.22 µm sterile filter if required for the application.
-
-
Storage:
-
Store the stabilized solution in amber vials at 2-8°C, with the headspace flushed with an inert gas.
-
Protocol 3: Stability-Indicating HPLC Method for L-Tyrosine Ethyl Ester
This protocol provides a starting point for developing a stability-indicating HPLC method. Method optimization and validation are essential for specific applications.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-20 min: 5% to 50% B (linear gradient)
-
20-25 min: 50% B
-
25-26 min: 50% to 5% B (linear gradient)
-
26-30 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 274 nm.[10]
-
Injection Volume: 10 µL.
Expected Elution Order: L-tyrosine (early eluting), followed by L-Tyrosine Ethyl Ester. Oxidized byproducts may elute at various retention times.
Data Presentation
Table 1: Factors Affecting the Stability of L-Tyrosine Ethyl Ester
| Factor | Effect on Stability | Recommended Mitigation Strategy |
| pH | Hydrolysis is accelerated at both low and high pH. | Maintain pH in the range of 4-6 for aqueous solutions. |
| Temperature | Higher temperatures increase the rates of both hydrolysis and oxidation. | Store solid and solutions at low temperatures (e.g., -20°C). |
| Light | UV light can promote photodegradation and oxidation.[10] | Protect from light using amber containers and storage in the dark. |
| Oxygen | Promotes oxidative degradation of the phenol ring. | Store under an inert atmosphere (argon or nitrogen). Use de-gassed solvents. |
| Metal Ions | Can catalyze oxidation reactions. | Use high-purity water and reagents. Consider adding a chelating agent like EDTA. |
Visualizations
Degradation Pathways of L-Tyrosine Ethyl Ester
Caption: Major degradation pathways of L-Tyrosine Ethyl Ester.
Troubleshooting Workflow for L-Tyrosine Ethyl Ester Stability Issues
Caption: Troubleshooting flowchart for stability problems.
References
-
Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. Retrieved January 4, 2026, from [Link]
-
Patel, S., et al. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate. Retrieved January 4, 2026, from [Link]
-
Klick, S., et al. (2005). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. Retrieved January 4, 2026, from [Link]
-
Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). Retrieved January 4, 2026, from [Link]
-
Faiz, S., et al. (2023). Stability-indicating HPLC method optimization using quality by design for doripenem assay and organic-related impurities in doripenem for infusion. Journal of Applied Pharmaceutical Science. Retrieved January 4, 2026, from [Link]
-
Hausted, C., et al. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. Retrieved January 4, 2026, from [Link]
-
Rietveld, I. B., et al. (2015). Tyrosine alkyl esters as prodrug: The structure and intermolecular interactions of L-tyrosine methyl ester compared to L-tyrosine and its ethyl and n-butyl esters. ResearchGate. Retrieved January 4, 2026, from [Link]
-
Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Retrieved January 4, 2026, from [Link]
-
Science.gov. (n.d.). stability-indicating rp-hplc method: Topics by Science.gov. Retrieved January 4, 2026, from [Link]
-
International Journal of Research Publication and Reviews. (n.d.). Formulation and Production of Parenteral Solution. Retrieved January 4, 2026, from [Link]
-
Burner, U., & Obinger, C. (1997). Kinetics of Oxidation of Tyrosine and Dityrosine by Myeloperoxidase Compounds I and II. Journal of Biological Chemistry. Retrieved January 4, 2026, from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Tyrosine. Retrieved January 4, 2026, from [Link]
-
Alvarez, P. M., et al. (2009). Photocatalytic degradation of tyrosine for different initial concentrations. ResearchGate. Retrieved January 4, 2026, from [Link]
-
Burner, U., Furtmüller, P. G., & Obinger, C. (1997). Kinetics of Oxidation of Tyrosine and Dityrosine by Myeloperoxidase Compounds I and II. Journal of Biological Chemistry, 272(27), 16863-16869. Retrieved January 4, 2026, from [Link]
-
Quevedo, R., et al. (2013). L -Tyrosine isopropyl ester. ResearchGate. Retrieved January 4, 2026, from [Link]
-
Kinoshita, R., et al. (2022). Kinetic analyses of two-steps oxidation from l-tyrosine to l-dopaquinone with tyrosinase by capillary electrophoresis/dynamic frontal analysis. PubMed. Retrieved January 4, 2026, from [Link]
-
PubChem. (n.d.). L-Tyrosine ethyl ester. Retrieved January 4, 2026, from [Link]
-
Lorente, C., et al. (2021). Oxidation of tyrosine: Antioxidant mechanism of l-DOPA disclosed. PubMed. Retrieved January 4, 2026, from [Link]
-
Zaitsev, D. A., et al. (2007). HPLC analysis of products of L-tyrosine [18F]fluoroethylation in DMSO/o-DCB. ResearchGate. Retrieved January 4, 2026, from [Link]
- Google Patents. (n.d.). CN112920086A - Preparation method of L-tyrosine derivative.
-
Lindsey, J. S. (n.d.). L-Tyrosine. PhotochemCAD. Retrieved January 4, 2026, from [Link]
-
Biomanufacturing.org. (n.d.). Chapter 13: Formulation Development of Parenteral Products. Retrieved January 4, 2026, from [Link]
-
ResearchGate. (n.d.). Antioxidants/chelating agents (40). Retrieved January 4, 2026, from [Link]
-
Eslami, S., et al. (2021). Mechanistic Insights of Chelator Complexes with Essential Transition Metals: Antioxidant/Pro-Oxidant Activity and Applications in Medicine. PubMed Central. Retrieved January 4, 2026, from [Link]
-
SpectraBase. (n.d.). L-Tyrosine ethyl ester. Retrieved January 4, 2026, from [Link]
-
Veeprho. (n.d.). L-Tyrosine ethyl ester | CAS 949-67-7. Retrieved January 4, 2026, from [Link]
-
Wikipedia. (n.d.). Chemistry of ascorbic acid. Retrieved January 4, 2026, from [Link]
Sources
- 1. pharmtech.com [pharmtech.com]
- 2. researchgate.net [researchgate.net]
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- 5. biopharminternational.com [biopharminternational.com]
- 6. ajpsonline.com [ajpsonline.com]
- 7. rjptonline.org [rjptonline.org]
- 8. Antioxidant and Chelating Properties of Flavonoids [ouci.dntb.gov.ua]
- 9. Mechanistic Insights of Chelator Complexes with Essential Transition Metals: Antioxidant/Pro-Oxidant Activity and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PhotochemCAD | L-Tyrosine [photochemcad.com]
Validation & Comparative
A Comparative Analysis of Bioavailability: L-Tyrosine Ethyl Ester vs. N-Acetyl L-Tyrosine
Authored by: A Senior Application Scientist
Introduction
L-tyrosine, a non-essential amino acid, is a critical precursor to the catecholamine neurotransmitters—dopamine, norepinephrine, and epinephrine—which are integral to cognitive function, mood regulation, and the physiological response to stress.[1] The therapeutic and research applications of L-tyrosine often aim to bolster cognitive resilience in demanding situations. However, the practical application of L-tyrosine is hampered by its low water solubility (0.453 g/L at 25°C), which can limit its utility in certain formulations.[2] To overcome this limitation, more soluble prodrugs have been developed, with L-Tyrosine Ethyl Ester (LTEE) and N-Acetyl L-Tyrosine (NALT) being two prominent examples.[1][3]
The central hypothesis behind the design of these derivatives is that increased water solubility will lead to enhanced absorption and, consequently, greater bioavailability.[1][4] This guide provides an in-depth technical comparison of the bioavailability of LTEE and NALT, grounded in an analysis of their metabolic pathways and supported by available experimental data. We will explore the causality behind their differential efficacy and provide detailed protocols for their comparative assessment, offering a valuable resource for researchers, scientists, and drug development professionals.
Physicochemical Properties and Formulation Rationale
The primary motivation for developing tyrosine derivatives is to improve solubility. L-tyrosine's poor solubility can be a significant hurdle in creating aqueous formulations for parenteral (intravenous) administration or high-concentration oral solutions.
-
N-Acetyl L-Tyrosine (NALT): The addition of an acetyl group to the amine moiety of L-tyrosine significantly increases its water solubility.[3][5] This property has made NALT a common choice for parenteral nutrition solutions and in dietary supplements where ease of dissolution is a marketing advantage.[3][5]
-
L-Tyrosine Ethyl Ester (LTEE): Esterification of the carboxylic acid group of L-tyrosine with ethanol also enhances water solubility, particularly in its hydrochloride salt form (L-tyrosine ethyl ester HCl).[6][7] This derivative is utilized in pharmaceutical development and research for its potential to improve delivery characteristics.[8]
The underlying assumption for both compounds has been that improved solubility would translate directly to superior absorption and bioavailability. However, as we will explore, the metabolic fate of these prodrugs is the critical determinant of their ultimate success in elevating systemic L-tyrosine levels.
Metabolic Fate: The Decisive Factor in Bioavailability
For a tyrosine prodrug to be effective, it must not only be absorbed into the bloodstream but also be efficiently converted back into its parent compound, L-tyrosine. It is in this metabolic conversion that a stark divergence between LTEE and NALT is observed.
L-Tyrosine Ethyl Ester (LTEE): A Pathway of Efficient Hydrolysis
LTEE is designed to be a substrate for esterase enzymes, which are ubiquitous throughout the body, particularly in the liver, plasma, and gastrointestinal tract. These enzymes catalyze the hydrolysis of the ester bond, releasing L-tyrosine and ethanol.
This enzymatic process is generally efficient for many ester-based prodrugs. The body is well-equipped to hydrolyze esters, suggesting that LTEE should readily convert to L-tyrosine following absorption.[9][10] While direct, extensive comparative pharmacokinetic data for LTEE is less prevalent in the literature than for NALT, studies on similar tyrosine esters, such as the methyl ester, have shown them to be effective prodrugs that increase brain tyrosine levels.[11]
N-Acetyl L-Tyrosine (NALT): A Story of Inefficient Deacetylation
The metabolic conversion of NALT back to L-tyrosine requires the cleavage of the amide bond (deacetylation) by an amidohydrolase or deacetylase enzyme.[4] Contrary to initial expectations, this process has been shown to be remarkably inefficient in humans.[1][4]
A significant portion of administered NALT is not converted to L-tyrosine. Instead, it is rapidly cleared by the kidneys and excreted unchanged in the urine.[1][4] This inefficient conversion is the primary reason for NALT's poor bioavailability. Human studies have demonstrated that even when administered intravenously—bypassing absorption entirely—NALT fails to substantially raise plasma L-tyrosine levels.[1][12]
The kidneys appear to be a site of some deacetylation, but the capacity of this pathway is limited and insufficient to make NALT an effective tyrosine precursor.[4][12]
Visualizing the Metabolic Pathways
The following diagrams illustrate the distinct metabolic routes of LTEE and NALT.
Caption: Metabolic pathway of L-Tyrosine Ethyl Ester (LTEE).
Caption: Metabolic pathway of N-Acetyl L-Tyrosine (NALT).
Experimental Evidence: A Quantitative Comparison
The available scientific literature provides compelling evidence regarding the poor bioavailability of NALT compared to direct L-tyrosine supplementation. While direct head-to-head trials with LTEE are scarce, the data for NALT is conclusive.
| Compound | Administration Route | Dose | Resulting Increase in Plasma Tyrosine | Reference |
| N-Acetyl L-Tyrosine | Intravenous | 5 grams (over 4 hours) | ~25% | [1][12] |
| N-Acetyl L-Tyrosine | Intravenous | - | No significant increase | [5] |
| L-Tyrosine | Oral | 100 mg/kg | 130-276% | [3][13] |
| L-Tyrosine Methyl Ester | Intraperitoneal | - | Substantial increase in bioavailability | [11] |
Table 1: Summary of pharmacokinetic data from human and animal studies.
The data clearly indicates that NALT is an inefficient vehicle for increasing systemic tyrosine levels.[1] A study involving intravenous infusion of 5 grams of NALT in healthy volunteers resulted in only a ~25% increase in plasma tyrosine.[1][12] Critically, 56% of the infused NALT was excreted unchanged in the urine within four hours, highlighting the profound inefficiency of its conversion to L-tyrosine.[1][12] In stark contrast, oral administration of L-tyrosine has been shown to reliably increase plasma tyrosine concentrations by 130-276%.[3][13]
Furthermore, a comparative study in mice using various tyrosine prodrugs found N-acetyl-L-tyrosine to be the least effective prodrug tested at increasing brain tyrosine levels, while L-tyrosine methyl ester (a close analogue of LTEE) significantly increased bioavailability.[11]
Experimental Protocol: In Vivo Comparative Bioavailability Study
To definitively assess the relative bioavailability of LTEE and NALT, a crossover-designed human pharmacokinetic study is the gold standard. The following protocol outlines such a self-validating system.
Objective:
To compare the single-dose oral bioavailability of L-Tyrosine Ethyl Ester HCl and N-Acetyl L-Tyrosine by measuring plasma L-tyrosine concentrations over time.
Study Design:
-
Design: Randomized, double-blind, crossover study.
-
Subjects: Healthy human volunteers (n=12).
-
Washout Period: A minimum of 7 days between study periods.
-
Treatments:
-
L-Tyrosine Ethyl Ester HCl (equimolar to 5g L-tyrosine)
-
N-Acetyl L-Tyrosine (equimolar to 5g L-tyrosine)
-
L-Tyrosine (5g, as a positive control)
-
Placebo (e.g., microcrystalline cellulose)
-
Workflow Diagram:
Caption: General workflow for a human comparative bioavailability study.
Methodology:
-
Sample Preparation (Plasma):
-
Collect 3 mL of blood into heparinized tubes at pre-defined time points.
-
Centrifuge at 2,000 x g for 15 minutes at 4°C to separate plasma.
-
To 200 µL of plasma, add 400 µL of ice-cold 10% trichloroacetic acid or perchloric acid to precipitate proteins.[14]
-
Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes at 4°C.[14]
-
Collect the supernatant and filter through a 0.45 µm syringe filter into an HPLC vial.[14]
-
-
Chromatographic Analysis (HPLC-UV):
-
System: A standard HPLC system equipped with a UV detector.[14]
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[14]
-
Mobile Phase: Isocratic elution with a mixture of phosphate buffer and acetonitrile, or a simple mobile phase of 5% acetonitrile in water.[15]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 274 nm for L-tyrosine or fluorescence detection (Excitation: 215 nm, Emission: 283 nm) for higher sensitivity.[15]
-
Quantification: Construct a calibration curve using working standard solutions of L-tyrosine, LTEE, and NALT (e.g., 1 µg/mL to 100 µg/mL).[14]
-
-
Data Analysis:
-
Calculate the key pharmacokinetic parameters: Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the concentration-time curve).
-
Use statistical analysis (e.g., ANOVA) to compare the parameters between the different treatment groups.
-
Conclusion and Future Directions
The available scientific evidence overwhelmingly indicates that N-Acetyl L-Tyrosine is an inefficient prodrug for elevating systemic L-tyrosine levels in humans.[1] The initial hypothesis that its increased water solubility would translate to enhanced bioavailability is not supported by pharmacokinetic data, which points to poor in vivo deacetylation and rapid urinary excretion as the primary reasons for its inefficacy.[1][12]
In contrast, L-Tyrosine Ethyl Ester is metabolized via hydrolysis, a generally efficient enzymatic process in the body. While more direct comparative human studies are needed to quantify its bioavailability relative to standard L-tyrosine, the existing evidence from analogous ester prodrugs and the fundamental biochemistry of esterase activity suggest that LTEE is a far more promising candidate for effectively delivering L-tyrosine.[11]
For researchers and drug development professionals, these findings are critical. The selection of a tyrosine derivative for formulation should not be based on solubility alone. The metabolic stability and the efficiency of the conversion to the active parent compound are paramount. Based on current evidence, L-tyrosine itself remains the most reliable oral agent for increasing plasma tyrosine concentrations.[1][13] LTEE represents a theoretically superior prodrug to NALT, meriting further investigation as a viable alternative where enhanced solubility is a critical formulation requirement.
References
-
Nootropics Expert. N-Acetyl L-Tyrosine. Available from: [Link]
-
Mind Lab Pro®. N-Acetyl L-Tyrosine Vs L-Tyrosine: What is the Difference?. Available from: [Link]
-
Patsnap Synapse. What is the mechanism of N-acetyl-L-tyrosine?. Available from: [Link]
-
ResearchGate. Scheme 1. Hydrolysis of N-benzoyl-l-tyrosine ethyl ester (BTEE) to.... Available from: [Link]
-
PubMed. Purification and characterization of benzoyl-L-tyrosine ethyl ester hydrolase from the yolk sac membrane of chicken egg. Available from: [Link]
-
pr-breaker. L-Tyrosine vs. N-Acetyl Tyrosine: Which One is Better for Performance & Focus?. Available from: [Link]
-
PubMed. Brain tyrosine increases after treating with prodrugs: comparison with tyrosine. Available from: [Link]
-
The PricePlow Blog. L-Tyrosine vs. N-Acetyl L-Tyrosine: A Tale of Two Tyrosines. Available from: [Link]
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Nootropics Depot. L Tyrosine vs NALT: Understanding the Difference. Available from: [Link]
-
PubMed. Rapid enzymatic analysis of plasma for tyrosine. Available from: [Link]
-
PubMed. N-acetyl-L-tyrosine and N-acetyl-L-cysteine as tyrosine and cysteine precursors during intravenous infusion in humans. Available from: [Link]
-
PubMed. Measurement of phenylalanine and tyrosine in plasma by high-performance liquid chromatography using the inherent fluorescence of aromatic amino acids. Available from: [Link]
-
PubMed. THE ALPHA-CHYMOTRYPSIN-CATALYZED HYDROLYSIS AND HYDROXYLAMINOLYSIS OF N-ACETYL-L-TYROSINE ETHYL ESTER. Available from: [Link]
-
Focus Pouches. N Acetyl L Tyrosine vs L Tyrosine A Deep Dive into Cognitive Performance. Available from: [Link]
-
pr-breaker. L-Tyrosine vs. N-Acetyl Tyrosine: Are Companies Using the Inferior Form?. Available from: [Link]
-
Chemdad. L-Tyrosine Ethyl Ester Hydrochloride. Available from: [Link]
-
PubChem. L-Tyrosine. Available from: [Link]
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A Comparative Analysis of L-Tyrosine Esters as Effective Pro-drugs: A Guide for Researchers
In the landscape of drug development and nutritional science, the optimization of amino acid delivery presents a significant challenge. L-Tyrosine, a cornerstone for the synthesis of critical neurotransmitters and hormones, is hampered by its low aqueous solubility, limiting its therapeutic and supplemental applications, particularly in parenteral nutrition. This guide provides a comprehensive comparative analysis of various L-Tyrosine esters as pro-drugs, offering a scientifically grounded perspective for researchers, scientists, and drug development professionals. We will delve into the rationale behind the pro-drug approach, compare the physicochemical and pharmacokinetic properties of different L-Tyrosine esters, and provide detailed experimental protocols for their evaluation.
The Rationale for L-Tyrosine Pro-drugs
L-Tyrosine is a non-essential amino acid that serves as a precursor for the synthesis of catecholamines (dopamine, norepinephrine, and epinephrine), thyroid hormones, and melanin.[1] Its therapeutic potential in conditions related to neurotransmitter depletion is well-recognized. However, the inherent low water solubility of L-Tyrosine (approximately 0.45 g/L at 25°C) poses a significant formulation challenge, especially for intravenous administration where high concentrations are often required.[2]
The pro-drug strategy involves the chemical modification of a drug molecule to improve its physicochemical or pharmacokinetic properties. In the case of L-Tyrosine, esterification of the carboxylic acid group is a common approach to enhance solubility and potentially improve bioavailability. The ester pro-drug is designed to be inactive and, upon administration, is converted back to the active L-Tyrosine by endogenous enzymes, primarily esterases present in the plasma, liver, and other tissues.[3][4]
A Comparative Look at L-Tyrosine Esters
The ideal L-Tyrosine pro-drug should exhibit enhanced aqueous solubility, be stable in formulation, efficiently convert to L-Tyrosine in vivo, and be devoid of toxic byproducts. Here, we compare some of the most studied L-Tyrosine esters.
N-Acetyl-L-Tyrosine (NALT)
N-Acetyl-L-Tyrosine (NALT) was developed with the premise that its increased water solubility would translate to superior bioavailability compared to L-Tyrosine.[5] However, extensive research has shown this hypothesis to be largely unfounded in the context of oral administration.
Experimental Evidence: Human studies have consistently demonstrated that oral supplementation with L-Tyrosine leads to a significantly greater increase in plasma tyrosine levels than NALT.[5][6] One study reported that oral L-Tyrosine at a dose of 100 mg/kg increased plasma tyrosine levels by 130% to 276%, while intravenous administration of 5g of NALT only increased plasma levels by 0% to 25%.[6] A significant portion of orally administered NALT is excreted unchanged in the urine, indicating inefficient deacetylation to L-Tyrosine in the body.[5]
While NALT has found use in parenteral nutrition due to its high solubility, its poor conversion to tyrosine raises questions about its efficiency as a tyrosine source.[7][8]
L-Tyrosine Methyl Ester
L-Tyrosine methyl ester is another simple ester pro-drug that has shown promise. Studies suggest it can effectively increase brain tyrosine levels.
Experimental Evidence: A study in mice compared the effects of L-tyrosine, O-phospho-L-tyrosine, L-tyrosine methyl ester, and N-acetyl-L-tyrosine. The results indicated that after intraperitoneal administration, both O-phospho-L-tyrosine and the methyl ester led to a substantial increase in tyrosine bioavailability.[9] Following oral administration, these two pro-drugs were as effective as L-Tyrosine itself, while N-acetyl-L-tyrosine was the least effective.[9] Research also suggests that the hydrolysis rate of L-tyrosine methyl ester is relatively low, which could contribute to its stability as a pro-drug.[10]
L-Tyrosine Ethyl Ester
The ethyl ester of L-Tyrosine is another derivative developed to improve solubility and facilitate its use in various formulations.[8]
Experimental Evidence: While direct, extensive comparative bioavailability studies with other esters are limited, the ethyl ester form is noted for its improved solubility.[8] One study on the nasal absorption of L-Tyrosine derivatives found that carboxylic esters, including the ethyl ester, were absorbed 4 to 10 times faster than L-Tyrosine.[5] This enhanced absorption was attributed to the masking of the negatively charged carboxylate group, rather than just an increase in lipophilicity.[5]
Other L-Tyrosine Alkyl Esters (Propyl, Butyl, etc.)
Longer-chain alkyl esters of L-Tyrosine, such as the propyl and butyl esters, have also been synthesized and investigated. The general principle is that increasing the alkyl chain length can further modify lipophilicity, which may influence absorption and enzymatic hydrolysis rates. However, comprehensive, publicly available comparative data on the solubility, enzymatic stability, and in vivo pharmacokinetics of a full series of these esters is currently scarce.
Quantitative Data Summary
The following table summarizes the available comparative data on different L-Tyrosine esters. It is important to note that the data is compiled from various studies and may not represent direct head-to-head comparisons under identical conditions.
| Pro-drug | Aqueous Solubility | In Vivo Bioavailability (vs. L-Tyrosine) | Key Findings | References |
| L-Tyrosine | Low (~0.45 g/L) | Baseline | Poor solubility limits formulation options. | [2] |
| N-Acetyl-L-Tyrosine (NALT) | High | Significantly Lower (Oral) | Poor conversion to L-Tyrosine; high urinary excretion of unchanged drug. | [5][6] |
| L-Tyrosine Methyl Ester | Moderate | Comparable to or Higher than L-Tyrosine (especially parenteral) | Effective at increasing brain tyrosine levels in animal models. | [9] |
| L-Tyrosine Ethyl Ester | Moderate | Potentially Higher (Nasal) | Enhanced nasal absorption compared to L-Tyrosine. | [5][8] |
Experimental Protocols
To facilitate further research in this area, we provide detailed methodologies for key experiments used in the evaluation of L-Tyrosine ester pro-drugs.
In Vitro Plasma Stability Assay
This assay determines the stability of a pro-drug in plasma, providing an indication of its rate of conversion to the parent drug by plasma esterases.
Protocol:
-
Preparation of Solutions:
-
Prepare a stock solution of the L-Tyrosine ester pro-drug in a suitable solvent (e.g., DMSO) at a concentration of 1 mM.
-
Thaw frozen pooled human plasma (or plasma from other species of interest) at 37°C.
-
-
Incubation:
-
In a 96-well plate, add the pro-drug stock solution to pre-warmed plasma to achieve a final concentration of 1 µM.
-
Incubate the plate at 37°C with gentle shaking.
-
-
Time Points and Quenching:
-
At specified time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the incubation mixture.
-
Immediately quench the enzymatic reaction by adding a threefold volume of ice-cold methanol containing an internal standard (e.g., a structurally similar but chromatographically distinct compound).
-
-
Sample Processing:
-
Centrifuge the quenched samples at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to precipitate plasma proteins.
-
Collect the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the concentration of the remaining pro-drug in the supernatant using a validated LC-MS/MS method.
-
The percentage of the compound remaining at each time point is calculated relative to the 0-minute sample.
-
The in vitro half-life (t½) can be calculated from the slope of the natural logarithm of the percent remaining versus time plot.[11][12]
-
HPLC Method for Quantification of L-Tyrosine and its Esters in Plasma
This method allows for the simultaneous quantification of the pro-drug and the released L-Tyrosine in plasma samples from in vivo pharmacokinetic studies.
Protocol:
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 300 µL of ice-cold methanol or acetonitrile containing an internal standard.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The exact composition should be optimized for the specific esters being analyzed.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection:
-
UV Detection: 274 nm for L-Tyrosine.
-
Fluorescence Detection: Excitation at 275 nm and emission at 305 nm for enhanced sensitivity for L-Tyrosine.[13]
-
Mass Spectrometry (LC-MS/MS): For the highest sensitivity and specificity, especially for complex biological matrices.
-
-
-
Quantification:
-
Construct calibration curves for both the L-Tyrosine ester pro-drug and L-Tyrosine using standards of known concentrations prepared in drug-free plasma.
-
Quantify the concentrations in the unknown samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.[13]
-
Visualization of Pro-drug Activation and Experimental Workflow
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.
L-Tyrosine Ester Pro-drug Activation Pathway
Caption: General pathway of L-Tyrosine ester pro-drug activation.
Experimental Workflow for Pro-drug Evaluation
Caption: A typical experimental workflow for the evaluation of L-Tyrosine ester pro-drugs.
Conclusion and Future Directions
The development of L-Tyrosine pro-drugs, particularly esters, presents a viable strategy to overcome the solubility limitations of the parent amino acid. While N-Acetyl-L-Tyrosine has been widely used, evidence suggests it is a suboptimal choice for oral delivery due to poor conversion to L-Tyrosine. L-Tyrosine methyl and ethyl esters show greater promise, with evidence of effective in vivo conversion and enhanced absorption.
However, a critical need remains for comprehensive, head-to-head comparative studies of a wider range of L-Tyrosine alkyl esters. Future research should focus on:
-
Systematic evaluation of a series of L-Tyrosine esters (methyl, ethyl, propyl, butyl, etc.) to establish a clear structure-activity relationship for solubility, enzymatic hydrolysis, and bioavailability.
-
In-depth investigation of the specific esterases involved in the hydrolysis of different L-Tyrosine esters to understand potential inter-individual variability in pro-drug activation.
-
Pharmacodynamic studies to confirm that the increased bioavailability of L-Tyrosine from these pro-drugs translates into enhanced therapeutic or physiological effects.
By addressing these knowledge gaps, the scientific community can pave the way for the development of more effective and reliable L-Tyrosine pro-drugs for a variety of clinical and nutritional applications.
References
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Creative Bioarray. Plasma Stability Assay. [Link]
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Topall G, Laborit H. Brain tyrosine increases after treating with prodrugs: comparison with tyrosine. J Pharm Pharmacol. 1989;41(11):789-791. [Link]
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Goodman B, O'Reilly D, O'Gorman A. Measurement of phenylalanine and tyrosine in plasma by high-performance liquid chromatography using the inherent fluorescence of aromatic amino acids. Ann Clin Biochem. 1999;36(Pt 2):207-211. [Link]
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Suh SW, Plapp BV. Mechanism of Nasal Absorption of Drugs. II: Absorption of L-tyrosine and the Effect of Structural Modification on Its Absorption. J Pharm Sci. 1985;74(4):441-445. [Link]
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Magnuson BA, Laidlaw SA, Henderson G, et al. N-acetyl-L-tyrosine as a tyrosine source during total parenteral nutrition in adult rats. JPEN J Parenter Enteral Nutr. 1988;12(3):253-257. [Link]
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The PricePlow Blog. L-Tyrosine vs. N-Acetyl L-Tyrosine: A Tale of Two Tyrosines. [Link]
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Hoffer LJ, Sher K, Sabo J, et al. N-acetyl-L-tyrosine as a tyrosine source in adult parenteral nutrition. JPEN J Parenter Enteral Nutr. 2003;27(6):419-422. [Link]
-
Stegink LD, Besten den L. Utilization of N-acetyl-L-tyrosine and glycyl-L-tyrosine during long-term parenteral nutrition in the growing rat. Am J Clin Nutr. 1985;42(4):646-654. [Link]
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PubChem. L-tyrosine. [Link]
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PubChem. L-Tyrosine. [Link]
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Veeprho. L-Tyrosine tert-butyl ester. [Link]
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PrepChem.com. Synthesis of L-tyrosine. [Link]
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ResearchGate. Comparison of the methyl ester of L -tyrosine hydrochloride and its methanol monosolvate. [Link]
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ResearchGate. Tyrosine alkyl esters as prodrug: The structure and intermolecular interactions of L-tyrosine methyl ester compared to L-tyrosine and its ethyl and n-butyl esters. [Link]
-
PubMed. Polymers derived from the amino acid L-tyrosine: polycarbonates, polyarylates and copolymers with poly(ethylene glycol). [Link]
-
PubMed. The conversion of phenylalanine to tyrosine in man. Direct measurement by continuous intravenous tracer infusions of L-[ring-2H5]phenylalanine and L-[1-13C] tyrosine in the postabsorptive state. [Link]
-
PubMed. Tyrosine turnover and protein synthesis during parenteral nutrition. [Link]
-
PubMed. Purification and characterization of benzoyl-L-tyrosine ethyl ester hydrolase from the yolk sac membrane of chicken egg. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. Pro-Drug Development. [Link]
-
PubMed. Effect of L-tyrosine in vitro and in vivo on energy metabolism parameters in brain and liver of young rats. [Link]
-
CSIR NET Life Science Coaching. Direct Conversion of L-Phenylalanine to L-Tyrosine. [Link]
-
PubMed. The emerging role of human esterases. [Link]
-
PubMed. Clinical significance of esterases in man. [Link]
-
ResearchGate. hydrolysis reactions mediated by the different esterases as determined.... [Link]
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A Senior Application Scientist's Guide to Tyrosine Derivatives in Peptide Synthesis: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of tyrosine into synthetic peptides is fundamental to recreating biological activity and function. However, the nucleophilic nature of its phenolic hydroxyl group presents a significant challenge in peptide synthesis.[1] Unprotected, this side chain can undergo undesirable reactions, primarily O-acylation, during coupling steps, leading to reduced yields and complex purification challenges.[2] This guide provides an in-depth comparison of L-Tyrosine ethyl ester and other commonly employed tyrosine derivatives, offering field-proven insights and experimental frameworks to inform your synthetic strategy.
The Crucial Role of Side-Chain Protection
In modern Solid-Phase Peptide Synthesis (SPPS), two primary strategies dominate: the Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) methodologies.[3] The choice of strategy dictates the chemical conditions used for Nα-amino group deprotection throughout the synthesis—acidic for Boc and basic for Fmoc.[4] Consequently, the protecting group on the tyrosine side chain must be stable to these repeated deprotection steps while being removable during the final cleavage from the resin. This principle of "orthogonality" is central to successful peptide synthesis.
L-Tyrosine Ethyl Ester: A Misconception in SPPS Side-Chain Strategy
L-Tyrosine ethyl ester is an amino acid derivative where the C-terminal carboxylic acid is protected as an ethyl ester.[5] While it is a valuable building block in certain biochemical applications, such as enzymatic polymerization studies and some solution-phase synthesis, it is not suitable for side-chain protection in standard SPPS protocols. [6][7]
The primary vulnerability during peptide chain elongation is the phenolic hydroxyl group, not the C-terminal carboxyl group (which is already engaged with the solid support).[] L-Tyrosine ethyl ester leaves the hydroxyl group exposed and thus does not prevent the critical side reactions that plague peptide synthesis.
Caption: Structure of L-Tyrosine ethyl ester.
The Gold Standard: Side-Chain Protected Tyrosine Derivatives
The selection of an appropriate side-chain protecting group is paramount for achieving high purity and yield. Below is a comparison of the most effective and widely used derivatives.
The Fmoc/tBu Strategy: Fmoc-Tyr(tBu)-OH
For Fmoc-based SPPS, Fmoc-Tyr(tBu)-OH is the undisputed derivative of choice.[9] The tert-butyl (tBu) ether linkage protecting the hydroxyl group is highly stable to the basic conditions (typically 20% piperidine in DMF) used for Fmoc group removal.[2][10]
-
Advantages :
-
Disadvantages :
-
Requires a strong acid, such as trifluoroacetic acid (TFA), for removal during the final cleavage step.[10]
-
The Boc Strategy: Evolution from Benzyl to Dichlorobenzyl Protection
The Boc strategy utilizes repetitive treatments with moderate acid (e.g., TFA) for Nα-deprotection and a very strong acid (e.g., HF) for final cleavage.[4] This places stringent demands on the side-chain protecting group.
-
Boc-Tyr(Bzl)-OH (Benzyl) : This was an early-generation choice. However, the benzyl group is notoriously unstable to the repeated TFA treatments required for Boc removal.[11][12] This instability leads to premature deprotection and a significant side reaction: alkylation of the tyrosine ring by the liberated benzyl carbocation to form 3-benzyltyrosine .[11][12]
Caption: A single cycle in Fmoc solid-phase peptide synthesis. [13]
Detailed Protocol (0.1 mmol Scale)
-
Resin Swelling : Swell the peptide-resin in N,N-dimethylformamide (DMF) for at least 30 minutes before synthesis. [13]2. Fmoc Deprotection :
-
Treat the resin with 20% piperidine in DMF (v/v) for an initial 3 minutes.
-
Drain and repeat the treatment for an additional 10-15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Amino Acid Coupling (Incorporating Fmoc-Tyr(tBu)-OH) :
-
Activation : In a separate vessel, pre-activate Fmoc-Tyr(tBu)-OH (0.4 mmol, 4 eq.) with a coupling agent like HBTU (0.38 mmol, 3.8 eq.) and a base such as DIPEA (0.8 mmol, 8 eq.) in DMF for 2-5 minutes.
-
Coupling : Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction vessel for 45-60 minutes at room temperature.
-
Wash the resin thoroughly with DMF (3-5 times).
-
-
Confirmation of Completion (Optional) : Perform a qualitative Kaiser test. A negative result (yellow beads) indicates successful coupling. A positive result (blue beads) signifies incomplete reaction, and a recoupling step (repeating step 3) is advised. [13]
Final Cleavage and Deprotection
-
After the final synthesis cycle, wash the peptide-resin with dichloromethane (DCM) and dry it under vacuum.
-
Prepare a cleavage cocktail. A standard Reagent R cocktail is: 90% TFA, 5% thioanisole, 3% ethanedithiol, and 2% anisole. The scavengers (thioanisole, etc.) are critical to quench carbocations generated during tBu group removal, preventing re-attachment and alkylation of sensitive residues like tyrosine and tryptophan. [14]* Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge, decant the ether, and dry the crude peptide pellet. The product is now ready for purification by HPLC.
Conclusion and Recommendations
The choice of tyrosine derivative is a critical decision that directly influences the outcome of a peptide synthesis campaign.
-
L-Tyrosine ethyl ester is unsuitable for side-chain protection in SPPS as it leaves the vulnerable phenolic hydroxyl group exposed.
-
Fmoc-Tyr(tBu)-OH is the industry standard for Fmoc-SPPS, offering a robust and high-purity route for the synthesis of a wide array of peptides. [1][3]Its use is highly recommended for routine synthesis, especially in automated protocols.
-
For researchers employing the Boc strategy, the acid-stable Boc-Tyr(2,6-Cl2Bzl)-OH is a far superior choice to the outdated Boc-Tyr(Bzl)-OH, significantly minimizing the risk of deleterious side reactions. [11] By understanding the chemical principles behind each derivative and implementing validated protocols, researchers can navigate the complexities of peptide synthesis and reliably obtain high-quality target molecules for their scientific endeavors.
References
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Solid Phase Peptide Synthesis: The Critical Role of Tyrosine Protection.
-
Yamashiro, D., & Li, C. H. (1973). Protection of tyrosine in solid-phase peptide synthesis. The Journal of Organic Chemistry, 38(3), 591–592. Retrieved from [Link]
- BenchChem. (2025). A Comparative Guide to Protected Tyrosine Derivatives in Automated Peptide Synthesis.
- BenchChem. (2025). A Comparative Guide to the Stability of Protected Tyrosines in Peptide Synthesis.
- Yamashiro, D., & Li, C. H. (1973). Protection of tyrosine in solid-phase peptide synthesis. The Journal of Organic Chemistry, 38(3), 591-592.
- BenchChem. (2025). Deprotection Strategies for the Fmoc Group from Tyrosine Residues: Application Notes and Protocols.
- Fengchen Group Co., Ltd. (n.d.). L-Tyrosine Ethyl Ester Hcl Or Hydrochloride BP EP USP CAS 4089-07-0.
-
Tatsu, Y., Shigeri, Y., Sogabe, S., Yumoto, N., & Yoshikawa, S. (1996). Solid-phase synthesis of caged peptides using tyrosine modified with a photocleavable protecting group: application to the synthesis of caged neuropeptide Y. Biochemical and Biophysical Research Communications, 227(3), 688–693. Retrieved from [Link]
-
Feinberg, R. S., & Merrifield, R. B. (1975). SN 1 and SN 2 mechanisms for the deprotection of synthetic peptides by hydrogen fluoride. Studies to minimize the tyrosine alkylation side reaction. Journal of the American Chemical Society, 97(12), 3485–3496. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols: O-Methyl-D-tyrosine in Peptide Synthesis.
- Nine Chongqing Chemdad Co., Ltd. (n.d.). L-Tyrosine Ethyl Ester Hydrochloride.
-
Bibliomed. (n.d.). Side reactions in peptide synthesis: An overview. Retrieved from [Link]
- ChemicalBook. (2025). L-Tyrosine Ethyl Ester Hydrochloride.
-
Aapptec Peptides. (n.d.). Amino Acid Sidechain Deprotection. Retrieved from [Link]
-
PubMed. (1973). Protection of tyrosine in solid-phase peptide synthesis. Retrieved from [Link]
-
MySkinRecipes. (n.d.). L-Tyrosine Ethyl ester hydrochloride. Retrieved from [Link]
- BenchChem. (2025). A Head-to-Head Battle in Peptide Synthesis: Boc-Tyr(tBu)-OH vs. Fmoc-Tyr(tBu).
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of Fmoc-Tyr(tBu)-OH in Custom Peptide Synthesis.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science of Amino Acids: Exploring L-Tyrosine Ethyl Ester Hydrochloride.
-
Attard, T. M., Ta, H. T., & Hutton, C. A. (2010). Dimerisation of N-acetyl-L-tyrosine ethyl ester and Abeta peptides via formation of dityrosine. Journal of Peptide Science, 16(3), 140–146. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols for Fmoc-Tyr(tBu)-OH in Solid-Phase Peptide Synthesis (SPPS).
-
Aapptec Peptides. (n.d.). Fmoc-Tyr(tBu)-OH; CAS 71989-38-3. Retrieved from [Link]
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A Researcher's Guide to the Stability of L-Tyrosine Ethyl Ester: An In Vitro and In Vivo Comparative Analysis
For drug development professionals and researchers, L-tyrosine is a molecule of immense interest due to its role as a precursor to critical catecholamine neurotransmitters like dopamine and norepinephrine.[1] However, its clinical utility can be hampered by limitations in solubility and bioavailability. To overcome these challenges, prodrug strategies are often employed, with L-Tyrosine Ethyl Ester (TEE) being a prime example of an esterified derivative designed for enhanced physicochemical properties.[2][3]
This guide provides an in-depth comparative study of the stability of L-Tyrosine Ethyl Ester, contrasting its behavior in controlled in vitro environments with its metabolic fate in vivo. We will explore the underlying enzymatic mechanisms, provide validated experimental protocols for assessment, and compare its prodrug efficiency against other common tyrosine derivatives.
L-Tyrosine Ethyl Ester: A Prodrug Approach
The core rationale for esterifying L-Tyrosine is to transiently mask the polar carboxylic acid group. This modification increases lipophilicity, which can potentially enhance membrane permeability and absorption. The ethyl ester form also improves solubility in various formulation vehicles.[2][3] The fundamental principle of this prodrug design is that the ester bond must be efficiently and predictably cleaved in vivo to release the active parent molecule, L-Tyrosine, at the desired site of action. The stability of this ester linkage is therefore the most critical determinant of its success.
In Vitro Stability: Simulating the Biological Gauntlet
In vitro stability assays are indispensable for predicting a compound's behavior in vivo. For an orally administered prodrug like TEE, stability must be assessed under conditions mimicking the gastrointestinal tract and systemic circulation.
Chemical Stability in Simulated Gastrointestinal Fluids
A compound must first survive the harsh chemical environments of the stomach and intestine.[4] We evaluate this using Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (SIF).
-
Simulated Gastric Fluid (SGF): Characterized by a highly acidic pH (≈1.2), SGF tests for acid-catalyzed hydrolysis. Ester bonds can be susceptible to this, but for many simple alkyl esters like TEE, the rate of degradation over the typical gastric residence time (≈1 hour) is expected to be minimal.[5]
-
Simulated Intestinal Fluid (SIF): At a neutral pH of ≈6.8, non-enzymatic hydrolysis is generally slow. However, SIF is where enzymatic degradation begins to play a significant role, though standard SIF preparations for chemical stability often exclude enzymes.[5][6]
Expected Outcome: L-Tyrosine Ethyl Ester is predicted to show high stability in SGF and SIF in the absence of enzymes, indicating that chemical hydrolysis is not its primary degradation pathway.
Metabolic Stability in Plasma and Liver Microsomes
The most significant metabolic fate for TEE is enzymatic hydrolysis catalyzed by carboxylesterases (CES).[7][8] These enzymes are abundant in the body, particularly the liver, but are also present in plasma, the intestine, and other tissues.[9]
-
Plasma Stability: This assay provides a direct measure of a compound's susceptibility to enzymes present in the blood.[10] Ester prodrugs are often designed for rapid hydrolysis in plasma to release the active drug. The rate of hydrolysis can vary significantly between species (e.g., rodents have much higher plasma esterase activity than humans), a critical consideration for preclinical model selection.[7]
-
Liver Microsomal Stability: The liver is the primary site of drug metabolism.[11] An assay using liver microsomes, which are vesicles of the endoplasmic reticulum containing key drug-metabolizing enzymes like CES1 and CES2, is the gold standard for assessing hepatic clearance.[9][11] TEE is expected to be rapidly hydrolyzed by the abundant CES1 isoform in human liver microsomes.[9]
Experimental Protocol 1: In Vitro Plasma Stability Assay
This protocol outlines a standard procedure for determining the half-life (t½) of TEE in plasma.
Objective: To quantify the rate of TEE hydrolysis by plasma esterases.
Materials:
-
L-Tyrosine Ethyl Ester (TEE)
-
Control compound (e.g., Propantheline, a readily hydrolyzed ester)[12]
-
Stable control (e.g., Propranolol)
-
Pooled human plasma (and/or other species of interest)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Acetonitrile with 0.1% formic acid (Stop Solution)
-
LC-MS/MS system
Procedure:
-
Preparation: Thaw plasma at 37°C. Prepare a stock solution of TEE (e.g., 1 mM in DMSO).
-
Incubation: Pre-warm plasma and PBS to 37°C. In a microcentrifuge tube, add plasma and initiate the reaction by adding TEE to a final concentration of 1 µM. Ensure the final DMSO concentration is <1% to avoid impacting enzyme activity.
-
Time Points: Immediately remove an aliquot for the T=0 min time point and quench it by adding it to a 3-fold excess of ice-cold Stop Solution. This precipitates proteins and halts the reaction.
-
Sampling: Continue incubating the reaction mixture at 37°C in a shaking water bath. Remove and quench aliquots at subsequent time points (e.g., 5, 15, 30, 60, 120 min).[10]
-
Sample Processing: Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 rpm) to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to an HPLC vial and analyze the concentration of the remaining TEE using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of TEE remaining versus time. The slope of the linear regression line (k) is the elimination rate constant. Calculate the half-life using the formula: t½ = 0.693 / k .
Causality and Controls:
-
Why pre-warm? To ensure the reaction occurs at a physiological temperature from the start.
-
Why a stop solution? Ice-cold acetonitrile precipitates proteins, instantly halting enzymatic activity and ensuring the measured concentration reflects the specific time point.[4]
-
Controls: A heat-inactivated plasma sample should be run in parallel. The absence of degradation in this sample confirms that the observed loss is enzymatic.
Data Summary: Representative In Vitro Stability of TEE
| Matrix | Condition | Key Enzyme(s) | Expected Half-life (t½) | Stability Classification |
| SGF (pH 1.2) | 37°C, 1 hr | None (Chemical) | > 60 min | Stable |
| SIF (pH 6.8) | 37°C, 3 hr | None (Chemical) | > 180 min | Stable |
| Human Plasma | 37°C | Carboxylesterases | < 15 min | Rapidly Degraded |
| Rat Plasma | 37°C | Carboxylesterases | < 5 min | Very Rapidly Degraded |
| Human Liver Microsomes | 37°C | CES1, CES2 | < 10 min | Very Rapidly Degraded |
Note: These are representative values based on the known behavior of simple ester prodrugs. Actual values require experimental determination.
Workflow for In Vitro Stability Assessment
Caption: Workflow for assessing the in vitro stability of L-Tyrosine Ethyl Ester.
In Vivo Stability: The Whole Organism Perspective
Following administration, TEE is subject to absorption, distribution, metabolism, and excretion (ADME). Its in vivo stability is defined by how quickly it is converted to L-Tyrosine.
Metabolic Conversion
The in vitro data strongly predict that TEE will be a short-lived molecule in vivo. After absorption, it will be rapidly hydrolyzed by esterases in the gut wall, liver, and blood.[7][9] The pharmacokinetic profile of TEE itself would likely show a very high clearance and a short half-life. The pharmacologically relevant measurement is not the concentration of the prodrug, but the resulting concentration of the parent L-Tyrosine.[13]
A successful TEE prodrug strategy would result in a higher area-under-the-curve (AUC) for L-Tyrosine compared to administering an equimolar dose of L-Tyrosine itself, indicating improved bioavailability.[14]
Metabolic Pathway of L-Tyrosine Ethyl Ester
Caption: Enzymatic hydrolysis of TEE to L-Tyrosine and ethanol.
Comparison with Alternative Prodrugs: The Case of N-Acetyl-L-Tyrosine (NALT)
To fully appreciate the stability profile of TEE, it is instructive to compare it with another common L-Tyrosine derivative, N-Acetyl-L-Tyrosine (NALT). While NALT was also developed to improve solubility, its in vivo performance is poor.[15]
-
TEE (Ester Linkage): Hydrolyzed by highly efficient and abundant carboxylesterases. This conversion is rapid and extensive.
-
NALT (Amide Linkage): Requires deacetylation by amidase enzymes. This conversion is inefficient in humans, with a significant portion of administered NALT being excreted in the urine unchanged.[15][16]
Human studies have repeatedly shown that L-Tyrosine administration leads to a significant increase in plasma tyrosine levels, while NALT administration results in a negligible increase.[15][16] This stark difference is due to the relative in vivo lability of the ester bond in TEE versus the amide bond in NALT.
Data Summary: Representative In Vivo Pharmacokinetic Parameters
| Compound | Dose (Oral) | Parent Cmax | Parent AUC | Metabolite (L-Tyrosine) AUC | Prodrug Efficiency |
| L-Tyrosine | 100 mg/kg | N/A | N/A | Baseline x 2.5 | N/A |
| L-Tyrosine Ethyl Ester | Equimolar | Low / Undetectable | Low | > Baseline x 2.5 | High |
| N-Acetyl-L-Tyrosine | Equimolar | High | High | ≈ Baseline | Very Low |
Note: This table illustrates the expected outcome of a pharmacokinetic study. The key metric for the prodrugs is the increase in the L-Tyrosine AUC. TEE is hypothesized to be superior to direct L-Tyrosine administration, whereas NALT is known to be inferior.[14][15]
Comparative Metabolic Fate of Tyrosine Prodrugs
Caption: Logical comparison of the metabolic fates of TEE and NALT.
Conclusion and Researcher Insights
This comparative analysis demonstrates that L-Tyrosine Ethyl Ester is a prodrug characterized by high in vivo instability, which, in this context, is a desirable trait.
-
In Vitro Predictability: In vitro assays, particularly in plasma and liver microsomes, are highly predictive of TEE's fate. They reliably show rapid, enzyme-mediated hydrolysis. Chemical stability in simulated gastric and intestinal fluids is high, indicating the prodrug is likely to survive transit to absorptive tissues before being metabolized.
-
In Vivo Efficacy: The rapid cleavage of the ester bond by ubiquitous carboxylesterases ensures efficient release of the parent L-Tyrosine. This stands in stark contrast to amide-based prodrugs like NALT, which are metabolically stubborn and thus ineffective at raising systemic tyrosine levels.[15]
-
Implications for Development: Researchers using TEE should anticipate a very short in vivo half-life for the ester itself. Analytical methods should focus on quantifying the appearance of L-Tyrosine as the primary pharmacokinetic endpoint. The significant species differences in plasma esterase activity must be considered when extrapolating preclinical data to humans.[7]
Ultimately, L-Tyrosine Ethyl Ester represents a chemically logical and metabolically efficient strategy for enhancing the delivery of L-Tyrosine. Its stability profile—labile in the presence of enzymes but stable to chemical hydrolysis—is precisely what is required for a successful ester-based prodrug.
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Validating the Neuroprotective Effects of L-Tyrosine Ethyl Ester: A Comparative Guide for Preclinical Research
Introduction: The Rationale for Investigating L-Tyrosine Ethyl Ester in Neuroprotection
The relentless progression of neurodegenerative diseases, such as Parkinson's and Alzheimer's, necessitates the exploration of novel therapeutic strategies. A key pathological feature in many of these conditions is the dysfunction and death of specific neuronal populations, often linked to neurotransmitter deficiencies. L-Tyrosine, a non-essential amino acid, serves as a crucial precursor to the catecholamine neurotransmitters, including dopamine, norepinephrine, and epinephrine.[1] Its supplementation has been explored as a means to support cognitive function, particularly under conditions of stress where catecholamine levels may be depleted.[2][3]
However, the therapeutic efficacy of L-Tyrosine is limited by its transport across the blood-brain barrier (BBB). To enhance its bioavailability and potential neuroprotective effects, derivatives such as L-Tyrosine ethyl ester have been developed. The esterification of L-Tyrosine is hypothesized to increase its lipophilicity, facilitating more efficient passage across the BBB and subsequent conversion to L-Tyrosine within the central nervous system. This guide provides a comprehensive framework for validating the neuroprotective effects of L-Tyrosine ethyl ester in established experimental models, comparing its potential performance against L-Tyrosine and other relevant compounds.
The Dopaminergic Pathway: A Target for Neuroprotection
The synthesis of dopamine from L-Tyrosine is a critical pathway in maintaining motor control, motivation, and cognitive function. L-Tyrosine is first converted to L-DOPA by the enzyme tyrosine hydroxylase, which is the rate-limiting step in dopamine synthesis.[4] L-DOPA is then decarboxylated to form dopamine. In neurodegenerative diseases like Parkinson's, the progressive loss of dopaminergic neurons in the substantia nigra leads to a severe dopamine deficit in the striatum, resulting in the characteristic motor impairments. By providing an exogenous source of a dopamine precursor, the aim is to replenish dopamine levels and potentially slow down the neurodegenerative process.
Caption: Proposed mechanism of L-Tyrosine ethyl ester in dopamine synthesis.
In Vitro Validation of Neuroprotection
Initial validation of the neuroprotective potential of L-Tyrosine ethyl ester should be conducted in well-characterized in vitro models of neurotoxicity. These models allow for high-throughput screening and mechanistic studies in a controlled environment.
Cellular Models of Dopaminergic Neurodegeneration
The human neuroblastoma cell line, SH-SY5Y, is a widely used model for studying Parkinson's disease-related neurotoxicity.[2][5] When differentiated, these cells exhibit many characteristics of mature dopaminergic neurons. Neurotoxicity can be induced by various agents that mimic the pathological processes of neurodegeneration.
-
6-Hydroxydopamine (6-OHDA) Model: 6-OHDA is a neurotoxin that is selectively taken up by dopaminergic neurons, where it generates reactive oxygen species (ROS) and induces apoptosis.[5]
-
Rotenone Model: Rotenone is a pesticide that inhibits complex I of the mitochondrial electron transport chain, leading to mitochondrial dysfunction and oxidative stress, key features of Parkinson's disease.[6]
Experimental Workflow: In Vitro Neuroprotection Assay
Caption: A generalized workflow for assessing neuroprotection in vitro.
Step-by-Step Protocol: 6-OHDA-Induced Neurotoxicity in SH-SY5Y Cells
-
Cell Culture and Differentiation:
-
Culture SH-SY5Y cells in a complete medium (e.g., DMEM/F12 with 10% FBS).
-
Induce differentiation by treating with retinoic acid (e.g., 10 µM) for 6 days to promote a neuronal phenotype.[2]
-
-
Pre-treatment:
-
Plate differentiated SH-SY5Y cells in 96-well plates.
-
Pre-treat the cells with varying concentrations of L-Tyrosine ethyl ester, L-Tyrosine, and a positive control (e.g., a known antioxidant) for a specified duration (e.g., 24 hours). Include a vehicle control group.
-
-
Induction of Neurotoxicity:
-
Assessment of Neuroprotective Endpoints:
-
Cell Viability: Measure cell viability using the MTT assay, which assesses mitochondrial function.
-
Oxidative Stress: Quantify intracellular ROS levels using fluorescent probes like DCFDA.
-
Apoptosis: Assess apoptosis by measuring caspase-3 activity or using TUNEL staining.
-
Mitochondrial Membrane Potential: Evaluate changes in mitochondrial health using dyes like JC-1.
-
Expected Outcomes and Comparative Analysis
A successful neuroprotective effect of L-Tyrosine ethyl ester would be demonstrated by a significant attenuation of 6-OHDA-induced cell death, ROS production, and apoptosis compared to the vehicle-treated control. Its performance should be compared to that of L-Tyrosine to determine if the ethyl ester modification provides a superior protective effect at equivalent concentrations.
| Compound | Expected Cell Viability (% of control) | Expected ROS Levels (% of 6-OHDA) | Expected Caspase-3 Activity (% of 6-OHDA) |
| Vehicle Control | 100% | - | - |
| 6-OHDA alone | ~50% | 100% | 100% |
| L-Tyrosine | 60-70% | 70-80% | 60-70% |
| L-Tyrosine Ethyl Ester | >70% (Hypothesized) | <70% (Hypothesized) | <60% (Hypothesized) |
| Positive Control | >80% | <50% | <40% |
In Vivo Validation in Animal Models of Neurodegeneration
Following promising in vitro results, the neuroprotective efficacy of L-Tyrosine ethyl ester must be validated in preclinical animal models that recapitulate key aspects of human neurodegenerative diseases.
Rodent Models of Parkinson's Disease
-
MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) Mouse Model: MPTP is a neurotoxin that, once it crosses the BBB, is metabolized to MPP+, which selectively destroys dopaminergic neurons in the substantia nigra.[8][9] This model is widely used to test neuroprotective therapies.[10]
-
Rotenone Rat Model: Chronic systemic administration of rotenone in rats leads to a progressive loss of dopaminergic neurons and the formation of protein aggregates, mimicking the pathology of Parkinson's disease.[11]
Transgenic Mouse Model of Amyotrophic Lateral Sclerosis (ALS)
-
SOD1-G93A Mouse Model: This transgenic model expresses a mutant form of the human superoxide dismutase 1 (SOD1) gene, which is linked to familial ALS. These mice develop progressive motor neuron degeneration, muscle atrophy, and paralysis, providing a relevant model for testing therapeutic interventions.[12][13]
Experimental Workflow: In Vivo Neuroprotection Study
Caption: A general workflow for in vivo validation of neuroprotective compounds.
Step-by-Step Protocol: MPTP Mouse Model of Parkinson's Disease
-
Animal Model: Use male C57BL/6 mice, which are susceptible to MPTP-induced neurotoxicity.
-
Treatment Groups:
-
Vehicle Control (Saline)
-
MPTP Control (MPTP + Vehicle)
-
L-Tyrosine + MPTP
-
L-Tyrosine Ethyl Ester + MPTP
-
Positive Control + MPTP
-
-
Treatment Administration:
-
Administer L-Tyrosine, L-Tyrosine ethyl ester, or the positive control via an appropriate route (e.g., intraperitoneal injection or oral gavage) for a specified period before and/or during MPTP administration.
-
-
MPTP Induction:
-
Administer MPTP hydrochloride (e.g., 20-30 mg/kg, i.p.) daily for 5 consecutive days.[10]
-
-
Behavioral Assessment:
-
Perform behavioral tests such as the rotarod test to assess motor coordination and the open-field test to evaluate locomotor activity at baseline and at various time points after MPTP administration.
-
-
Histological and Biochemical Analysis:
-
At the end of the study, sacrifice the animals and collect brain tissue.
-
Perform immunohistochemical staining for tyrosine hydroxylase (TH) in the substantia nigra and striatum to quantify the extent of dopaminergic neuron loss.
-
Measure dopamine and its metabolites (DOPAC and HVA) in the striatum using HPLC.
-
Comparative Performance and Data Interpretation
The neuroprotective efficacy of L-Tyrosine ethyl ester will be determined by its ability to mitigate MPTP-induced motor deficits and protect against the loss of dopaminergic neurons and striatal dopamine levels.
| Parameter | MPTP Control | L-Tyrosine + MPTP | L-Tyrosine Ethyl Ester + MPTP |
| Rotarod Performance | Significant decrease | Partial rescue | Significant rescue (Hypothesized) |
| TH+ Neurons in SNc | ~50% loss | Partial preservation | Significant preservation (Hypothesized) |
| Striatal Dopamine | ~70-80% depletion | Partial restoration | Significant restoration (Hypothesized) |
Comparative Analysis: L-Tyrosine Ethyl Ester vs. Alternatives
The primary advantage of L-Tyrosine ethyl ester over L-Tyrosine is its potential for enhanced bioavailability to the brain. Studies on other L-Tyrosine prodrugs, such as L-Tyrosine methyl ester, have shown a substantial increase in brain tyrosine levels compared to L-Tyrosine and N-acetyl-L-tyrosine following systemic administration.[14] While direct comparative data for the ethyl ester is lacking, it is reasonable to hypothesize a similar or even superior profile due to its lipophilic nature.
Compared to L-DOPA, the current gold standard for Parkinson's treatment, L-Tyrosine ethyl ester offers a different therapeutic approach. L-DOPA directly bypasses the rate-limiting step of dopamine synthesis, providing a potent but sometimes fluctuating dopaminergic stimulation. Long-term L-DOPA treatment can also be associated with side effects and potential neurotoxicity.[15] L-Tyrosine ethyl ester, by providing the initial substrate, may offer a more physiological and sustained increase in dopamine synthesis, potentially with a better long-term safety profile.
Conclusion and Future Directions
This guide outlines a comprehensive strategy for the preclinical validation of L-Tyrosine ethyl ester as a potential neuroprotective agent. The proposed in vitro and in vivo experiments will provide critical data on its efficacy and mechanism of action. While the hypothesis of its superior bioavailability and neuroprotective potential is scientifically sound, rigorous experimental validation is paramount. Future studies should also focus on long-term efficacy, safety, and the potential for combination therapies with other neuroprotective compounds. The successful validation of L-Tyrosine ethyl ester could pave the way for a novel therapeutic approach for a range of devastating neurodegenerative diseases.
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A comparison of the efficiency of enzymatic versus chemical synthesis of L-Tyrosine ethyl ester
For the Modern Researcher: A Head-to-Head Analysis of Efficiency, Purity, and Sustainability
L-Tyrosine ethyl ester is a critical starting material and intermediate in the synthesis of pharmaceuticals, peptides, and other fine chemicals. Its efficient production is paramount for researchers and drug development professionals. This guide provides an in-depth, objective comparison between the two primary synthesis methodologies: the classic acid-catalyzed chemical route and the modern, biocatalytic enzymatic approach. We will delve into the core principles, provide validated experimental protocols, and present a clear, data-driven analysis to inform your selection of the optimal synthesis strategy.
The Enzymatic Approach: Precision and Mild Conditions
Enzymatic synthesis leverages the inherent catalytic power and specificity of enzymes, typically lipases, to facilitate esterification. This biomimetic approach offers a green and highly selective alternative to traditional chemical methods.
Principle of Enzymatic Esterification
Lipases (EC 3.1.1.3) are hydrolases that, under low-water conditions, can effectively catalyze the reverse reaction: the formation of ester bonds.[1][2] The reaction mechanism involves the formation of an acyl-enzyme intermediate, which is then attacked by the alcohol (ethanol) to yield the desired ester and regenerate the free enzyme. This process is highly chemo- and regioselective, often eliminating the need for protecting groups, even with complex molecules like amino acids.[3] A commonly used and highly effective enzyme for this transformation is immobilized Candida antarctica lipase B (CALB), renowned for its broad substrate specificity and stability in organic solvents.[4][5][6]
Experimental Protocol: Enzymatic Synthesis
This protocol provides a general procedure for the synthesis of L-Tyrosine ethyl ester using immobilized Candida antarctica lipase B (Novozym 435).
Materials:
-
L-Tyrosine (1 equivalent)
-
Absolute Ethanol (10-20 equivalents, serves as reactant and solvent)
-
Immobilized Candida antarctica lipase B (e.g., Novozym 435) (10-20% by weight of L-Tyrosine)
-
Molecular Sieves (3Å or 4Å), activated
-
Tert-butyl methyl ether (MTBE) or another suitable organic solvent
Procedure:
-
To a dried flask, add L-Tyrosine, absolute ethanol, and activated molecular sieves (to remove water produced during the reaction and shift the equilibrium).
-
Add the immobilized lipase to the suspension.
-
Seal the flask and place it in an orbital shaker set to 200-250 rpm and a constant temperature of 40-60°C.
-
Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them via Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion (typically 24-72 hours), filter off the immobilized enzyme and molecular sieves. The enzyme can be washed with fresh solvent and stored for reuse.
-
Evaporate the excess ethanol from the filtrate under reduced pressure.
-
The crude product can be purified by dissolving the residue in a suitable solvent and precipitating the product, or by column chromatography on silica gel.
-
Characterize the final product (L-Tyrosine ethyl ester) using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Workflow for Enzymatic Synthesis
Caption: Workflow for the enzymatic synthesis of L-Tyrosine ethyl ester.
The Chemical Approach: The Classic Fischer Esterification
Chemical synthesis, most commonly through Fischer-Speier esterification, is a time-honored method for producing esters. It involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst.
Principle of Fischer-Speier Esterification
Fischer esterification is an acid-catalyzed nucleophilic acyl substitution.[7][8] The reaction mechanism involves several equilibrium steps.[9][10] A strong acid catalyst (e.g., sulfuric acid, hydrochloric acid, or thionyl chloride) protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.[11][12] The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. After a series of proton transfers, a molecule of water is eliminated, and subsequent deprotonation yields the final ester product.[7] To achieve high yields, the equilibrium must be shifted towards the products, typically by using a large excess of the alcohol or by removing water as it is formed.[12][13]
Experimental Protocol: Chemical Synthesis
This protocol describes a typical Fischer esterification of L-Tyrosine using thionyl chloride as the catalyst.
Materials:
-
L-Tyrosine (1 equivalent)
-
Absolute Ethanol (10-20 equivalents)
-
Thionyl Chloride (SOCl₂) (1.5-2.5 equivalents)
-
Diethyl ether or Petroleum ether
-
Saturated sodium bicarbonate solution
Procedure:
-
Suspend L-Tyrosine in absolute ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer. Cool the suspension in an ice bath (0 to -10°C).
-
Slowly add thionyl chloride dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl gas. Perform this step in a well-ventilated fume hood.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (typically 70-80°C) for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.[14][15]
-
Cool the reaction mixture to room temperature and then concentrate it under reduced pressure to remove excess ethanol and SOCl₂.
-
The crude product, L-Tyrosine ethyl ester hydrochloride, will often precipitate as a white solid.[14] It can be collected by adding diethyl ether or petroleum ether to the concentrated residue, followed by filtration.
-
To obtain the free ester, the hydrochloride salt can be neutralized. Dissolve the salt in water and slowly add a saturated sodium bicarbonate solution until the pH is neutral (pH ~7-8).
-
Extract the aqueous solution with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the final product.
-
Characterize the product (L-Tyrosine ethyl ester) using ¹H NMR, ¹³C NMR, and mass spectrometry.
Workflow for Chemical Synthesis
Caption: Workflow for the chemical synthesis of L-Tyrosine ethyl ester.
Head-to-Head Comparison: Enzymatic vs. Chemical Synthesis
The choice between enzymatic and chemical synthesis depends on a project's specific priorities, including scale, purity requirements, cost considerations, and environmental goals.
| Parameter | Enzymatic Synthesis | Chemical Synthesis |
| Reaction Conditions | Mild (30-60°C, neutral pH)[3] | Harsh (Reflux, strong acid)[7][14] |
| Selectivity | High (Chemo-, regio-, and stereoselective)[3] | Low (Risk of side reactions, racemization) |
| Yield | Generally high (often >90%) | Variable, often good (>80%) but can be lower[14] |
| Purity of Crude Product | High, fewer byproducts[16] | Lower, requires extensive purification |
| Catalyst | Immobilized Lipase (e.g., CALB) | Strong Acid (H₂SO₄, HCl, SOCl₂)[8] |
| Catalyst Reusability | High (Can be filtered and reused multiple times) | No (Consumed or neutralized in workup) |
| Reaction Time | Longer (Typically 24-72 hours) | Shorter (Typically 2-10 hours)[7] |
| Environmental Impact | Low (Green chemistry principles, biodegradable catalyst, less waste)[17][18] | High (Corrosive reagents, acidic waste, use of harsh solvents) |
| Process Simplicity | Simple filtration for catalyst removal | Requires neutralization and extraction steps |
| Cost | Higher initial catalyst cost, but reusable. Lower energy and waste disposal costs.[16] | Lower reagent cost, but higher costs for energy, waste treatment, and corrosion-resistant equipment. |
Decision-Making Framework
To assist in selecting the appropriate method, consider the following logical framework, which balances key project drivers.
Caption: Decision framework for selecting a synthesis method.
Conclusion and Future Outlook
Both enzymatic and chemical methods are viable for the synthesis of L-Tyrosine ethyl ester.
Chemical synthesis , particularly Fischer esterification, remains a robust and rapid method, especially when upfront reagent costs are the primary concern. Its drawbacks lie in the harsh reaction conditions, potential for side-product formation, and significant environmental footprint.
Enzymatic synthesis represents a more modern, sustainable, and precise approach.[17] The exceptional selectivity of enzymes like Candida antarctica lipase B often leads to higher purity products with simpler workup procedures.[19] While reaction times are longer and the initial investment in the biocatalyst is higher, the benefits of catalyst reusability, milder conditions, and reduced environmental impact make it an increasingly attractive option, especially for the pharmaceutical industry where purity and sustainability are paramount.[18][20]
As the principles of green chemistry become more integrated into industrial and research practices, the adoption of enzymatic processes is expected to continue its upward trend, driven by ongoing improvements in enzyme engineering and immobilization technologies that promise even greater efficiency and cost-effectiveness.
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Enzymatic transesterification of monosaccharides and amino acid esters in organic solvents. (2025-08-06). [Link]
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PubMed. (2019-11-19). Immobilized Candida antarctica lipase B catalyzed synthesis of biodegradable polymers for biomedical applications. [Link]
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ResearchGate. (2025-08-09). (PDF) Comparison of Different Chemoenzymatic Process Routes to Enantiomerically Pure Amino Acids. [Link]
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PMC - NIH. Comparison of Chemical and Enzymatic Interesterification of Fully Hydrogenated Soybean Oil and Walnut Oil to Produce a Fat Base with Adequate Nutritional and Physical Characteristics. [Link]
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ResearchGate. (2025-08-06). Synthesis of Fatty Acid Ethyl Ester from Acid Oil in a Continuous Reactor via an Enzymatic Transesterification. [Link]
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PMC - PubMed Central. (2023-12-18). Biocatalysts Based on Immobilized Lipases for the Production of Fatty Acid Ethyl Esters: Enhancement of Activity through Ionic Additives and Ion Exchange Supports. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of L-Tyrosine Ethyl Ester
Welcome, fellow researchers and drug development professionals. In the dynamic environment of the modern laboratory, our focus is often on the cutting edge of discovery—synthesis, purification, and analysis. However, the life cycle of a chemical does not end when an experiment is complete. Prudent and compliant disposal is a critical component of laboratory safety and environmental stewardship. The overriding principle is that no activity should begin unless a plan for the disposal of all waste has been formulated.[1]
This guide provides a comprehensive, technically grounded framework for the proper disposal of L-Tyrosine ethyl ester. As your partner in the laboratory, we aim to provide value beyond the product itself, building a foundation of trust through a commitment to safety and scientific integrity. This document moves beyond a simple checklist, delving into the causality behind each procedural step to empower you to make safe and compliant decisions.
Part 1: Hazard Assessment & Chemical Profile
Before any disposal procedure can be determined, a thorough understanding of the material's hazard profile is essential. L-Tyrosine ethyl ester is commonly available in two forms: the free base and the hydrochloride salt. While structurally similar, their hazard classifications under the OSHA Hazard Communication Standard (29 CFR 1910.1200) differ significantly, which directly impacts disposal protocols.[2][3]
A Safety Data Sheet (SDS) is the primary source for identifying a chemical's hazards.[4][5] As per OSHA regulations, laboratories must maintain an inventory of all hazardous chemicals and ensure workers have access to the corresponding SDS.[5]
| Feature | L-Tyrosine Ethyl Ester | L-Tyrosine Ethyl Ester Hydrochloride |
| CAS Number | 949-67-7 | 4089-07-0 |
| Physical State | Solid Powder[6] | Solid |
| OSHA Hazard Classification | Not a hazardous substance or mixture[2] | Skin Irritation (Category 2), Serious Eye Irritation (Category 2A), Specific target organ toxicity – single exposure (Category 3), Respiratory system[3][7] |
| Primary Hazards | None identified[2] | Causes skin and serious eye irritation; may cause respiratory irritation[3][7][8] |
| Incompatibilities | Oxidizing agents[2] | Strong oxidizing agents |
This initial assessment is the cornerstone of our disposal plan. The free ester is not classified as hazardous, while the hydrochloride salt is. This distinction is critical because it dictates whether the material falls under the stringent regulations of the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[9]
Part 2: Core Disposal Protocol: A Risk-Based Workflow
The following workflow provides a logical, step-by-step process for determining the correct disposal pathway for L-Tyrosine ethyl ester waste. This decision-making process should always be performed in consultation with your institution's Chemical Hygiene Plan (CHP) and Environmental Health & Safety (EHS) department.[4][10]
Caption: Decision workflow for L-Tyrosine ethyl ester disposal.
Step-by-Step Methodologies
Scenario 1: Disposing of Uncontaminated, Solid L-Tyrosine Ethyl Ester (Free Base)
This pathway applies only to the pure, unadulterated free base form (CAS 949-67-7), which is not classified as hazardous waste.[2]
-
Confirmation : Double-check the container label and SDS to confirm the material is the free base and not the hydrochloride salt.
-
Containerization : Sweep up the solid material and place it in a sturdy, sealable container.[2] Do not use a biohazard bag or a simple plastic bag. A screw-cap poly bottle or a sealed pail is appropriate.
-
Labeling : Clearly label the container as "Non-Hazardous Waste: L-Tyrosine Ethyl Ester". Include the name of the principal investigator and the date. Your institution may have a specific label for non-hazardous waste.[11]
-
Consult EHS : Your institution's policy will dictate the final step.
-
Some institutions permit placing clearly labeled, solid non-hazardous chemical waste directly into the municipal waste dumpsters.[12] This should be done by laboratory personnel, not custodial staff.[12]
-
Other institutions may require you to request a pickup from the EHS department, even for non-hazardous chemicals.
-
Scenario 2: Disposing of L-Tyrosine Ethyl Ester Hydrochloride or Contaminated Material
This is the most common scenario. If you have the hydrochloride salt or if the free base has been mixed with any hazardous substance (e.g., organic solvents, heavy metals, other reagents), the entire mixture must be treated as hazardous waste.[13][14]
-
Hazardous Waste Determination : The moment a non-hazardous chemical is mixed with a hazardous one, the entire mixture is classified as hazardous waste. This determination must be made at the point of generation.[15]
-
Containerization :
-
Labeling : Attach a completed hazardous waste tag as soon as the first drop of waste enters the container.[15] The label must include the words "Hazardous Waste," a clear description of the contents (listing all constituents), and the associated hazards.[16]
-
Storage : Store the sealed container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[15][16] Ensure the container is in secondary containment to prevent spills.
-
Disposal : Once the container is full, or within the time limits specified by your institution and the EPA (typically 12 months for academic labs), request a waste pickup from your EHS department.[15][17]
Scenario 3: Disposing of Empty Containers
An empty container that held L-Tyrosine ethyl ester can often be disposed of in the regular trash, provided it meets the RCRA definition of "empty."[11]
-
Empty Contents : Ensure that all material has been removed by normal means (e.g., scraping, pouring). No free-standing liquid or powder should remain.[12]
-
Rinsing (for Hydrochloride Salt) : For containers that held the hazardous hydrochloride salt, it is prudent practice to triple-rinse the container with a suitable solvent (e.g., water). The first rinse must be collected and disposed of as hazardous waste.[14] Subsequent rinses may be permissible for drain disposal if the pH is neutral and it contains no other hazards, but check with your EHS office first.
-
Deface Label : Completely remove or deface the original chemical label to prevent confusion.[12]
-
Disposal : Dispose of the clean, defaced container in the appropriate recycling or general waste bin.
Part 3: Regulatory & Compliance Framework
Adherence to disposal protocols is not just a best practice; it is a legal requirement.
-
OSHA (Occupational Safety and Health Administration) : The Laboratory Standard (29 CFR 1910.1450) mandates that employers develop a Chemical Hygiene Plan (CHP). This plan must include "procedures for safe removal of contaminated waste."[10] Your training on these procedures is also an OSHA requirement.[4]
-
EPA (Environmental Protection Agency) : The EPA, under RCRA, governs the management of hazardous waste from generation to final disposal.[9] The "Generator Improvements Rule" has updated some of these regulations, affecting labeling and reporting, so it is vital that your lab's CHP is current.[16] Academic laboratories may operate under the flexible, alternative requirements of Subpart K.[17]
Part 4: Best Practices for Waste Minimization
The most effective disposal strategy is to minimize waste generation at the source.[1]
-
Purchasing : Order only the quantity of L-Tyrosine ethyl ester required for your immediate experimental needs.
-
Scale : Where feasible, reduce the scale of your experiments to minimize the volume of potential waste.
-
Substitution : If your protocol allows, consider if a non-hazardous or less hazardous reagent could be substituted.
-
Inventory Management : Maintain a current chemical inventory to avoid purchasing duplicates and to track expiration dates, preventing the generation of waste from expired, unused chemicals.[18]
By integrating these principles, you not only enhance safety and ensure compliance but also contribute to a more sustainable scientific enterprise. When in doubt, the most critical step is to pause and consult your institution's Environmental Health & Safety professionals. They are your most valuable resource for ensuring the safe and compliant disposal of all laboratory waste.
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A Senior Application Scientist's Guide to Handling L-Tyrosine Ethyl Ester: Personal Protective Equipment and Operational Protocols
For the modern researcher, scientist, or drug development professional, excellence in the lab is defined by both the quality of results and an unwavering commitment to safety. Handling L-Tyrosine ethyl ester, a common reagent in peptide synthesis and pharmaceutical research, requires a nuanced understanding of its properties to ensure a safe and controlled environment. This guide provides essential, field-tested safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural step.
Hazard Assessment: A Proactive Stance on Safety
L-Tyrosine ethyl ester (CAS No. 949-67-7) is a crystalline solid.[1] According to the OSHA Hazard Communication Standard (29 CFR 1910.1200), this chemical is not classified as hazardous.[1] However, a key tenet of laboratory safety is to treat all chemicals with a degree of caution, especially when toxicological properties have not been fully investigated.[1]
It is crucial to note that its hydrochloride salt, L-Tyrosine ethyl ester hydrochloride (CAS No. 4089-07-0), is classified as a hazardous substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[2][3] This distinction underscores the importance of robust handling practices for the parent compound to prevent unforeseen irritation or sensitization. Therefore, the protocols outlined below are designed to provide a comprehensive safety margin.
Core Personal Protective Equipment (PPE) Requirements
A multi-layered approach to PPE is essential to minimize exposure through all potential routes: inhalation, ingestion, and skin/eye contact. The following table summarizes the required equipment for handling L-Tyrosine ethyl ester in a standard laboratory setting.
| PPE Category | Recommended Equipment | Rationale for Use |
| Eye & Face Protection | Chemical safety goggles or safety glasses with side shields (meeting EN166 or ANSI Z87.1 standards).[1][3] | Protects against airborne dust particles during weighing and transfer, preventing mechanical eye irritation. |
| Skin & Body Protection | Nitrile gloves and a standard laboratory coat.[1][4] | Prevents direct skin contact with the chemical. A lab coat protects personal clothing from contamination.[5] |
| Respiratory Protection | Generally not required under normal use conditions with adequate ventilation.[1][3] | L-Tyrosine ethyl ester has low vapor pressure. Engineering controls like a fume hood or ventilated enclosure are the primary defense against dust inhalation.[6] |
| Footwear | Closed-toe shoes.[5] | Protects feet from potential spills and dropped equipment. |
Procedural Workflow for Handling L-Tyrosine Ethyl Ester
Adherence to a systematic workflow is critical for safety and experimental integrity. The following diagram and step-by-step guide illustrate the process from preparation to disposal.
Caption: Standard workflow for safely handling L-Tyrosine ethyl ester.
Step-by-Step Handling Protocol
1. Preparation and Donning PPE:
- Ventilation: Always handle L-Tyrosine ethyl ester in a well-ventilated area.[7] For procedures that may generate significant dust, such as weighing large quantities, use a chemical fume hood or a ventilated balance enclosure.[6]
- Donning Sequence: Don your lab coat first, followed by safety glasses. Gloves should be put on last. Inspect gloves for any signs of damage before use.[3][4]
2. During Handling:
- Avoid Dust Formation: L-Tyrosine ethyl ester is a crystalline solid.[1] Handle it carefully to minimize the generation of dust.[1][6] Use a spatula for transfers and avoid pouring the powder from a height.
- Minimize Contact: Avoid contact with skin, eyes, and clothing.[1] In case of accidental contact, follow the first-aid measures outlined in the section below.
- Hygiene: Do not eat, drink, or smoke in the handling area.[8] Wash hands thoroughly after handling, even if gloves were worn.[4]
3. Post-Handling (Doffing and Disposal):
- Decontamination: Wipe down the work area and any equipment used with an appropriate solvent and cleaning agent.
- Doffing Sequence: The principle is to avoid contaminating your skin with a potentially dirty glove. Remove gloves first using a proper technique (e.g., peeling one off with the other, then sliding a clean finger under the cuff of the second).[4] Remove your lab coat next.
- Hand Washing: Immediately wash your hands with soap and water after all handling procedures are complete.[4]
Spill and Exposure Contingency Plan
Accidents can happen, and a clear, immediate plan is crucial.
Spill Response:
-
Small Spills: For minor spills, ensure adequate ventilation.[1] Carefully sweep up the solid material and place it into a suitable, labeled container for disposal.[1][6] Avoid actions that create dust.
-
Large Spills: Evacuate the area. Prevent the spread of dust. If necessary, contact your institution's environmental health and safety (EHS) department for assistance.
First-Aid and Exposure Response:
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, also under the eyelids.[1] Seek medical attention if irritation develops.
-
Skin Contact: Wash the affected area immediately with plenty of soap and water for at least 15 minutes.[1][6] Remove any contaminated clothing.
-
Inhalation: Move the person to fresh air.[1][6] If symptoms like respiratory irritation occur, seek medical attention.
-
Ingestion: Clean the mouth with water and drink plenty of water afterward.[1] Do not induce vomiting. Seek medical attention if you feel unwell.
Disposal Plan: Environmental Responsibility
Proper disposal is a critical final step in the chemical handling workflow.
-
Chemical Waste: Unused L-Tyrosine ethyl ester and solutions containing it should be disposed of as chemical waste. Offer surplus and non-recyclable solutions to a licensed disposal company.[4][9] Do not release it into the environment.[1]
-
Contaminated Materials: Dispose of used gloves, weighing papers, and other contaminated disposable items as solid chemical waste in a designated, sealed container.[4] This prevents the contamination of general waste streams.
By integrating these expert-driven protocols into your daily laboratory operations, you build a self-validating system of safety that protects you, your colleagues, and the integrity of your research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
